molecular formula C11H21NO4 B2871404 (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid CAS No. 53940-90-2

(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid

Cat. No.: B2871404
CAS No.: 53940-90-2
M. Wt: 231.292
InChI Key: MXPBQQXWXZWBMK-NSHDSACASA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.292. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPBQQXWXZWBMK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Steric Hindrance and Conformational Rigidity in Peptide Therapeutics

(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, systematically known as N-Boc-α-methyl-L-valine, is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug discovery. As a chiral building block, it offers a unique combination of steric bulk and conformational constraint, properties that are increasingly sought after in the design of novel peptide-based therapeutics. The introduction of a methyl group at the α-carbon of the valine residue imparts a profound impact on the resulting peptide's structure and function. This modification restricts the conformational flexibility of the peptide backbone, which can lead to enhanced proteolytic stability, improved receptor binding affinity, and increased cell permeability.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Boc-α-methyl-L-valine, offering researchers and drug development professionals a critical resource for leveraging this unique compound in their scientific endeavors. While its unprotected precursor, α-methyl-L-valine, has found utility in the preparation of herbicidal and medicinal agents, the Boc-protected form is particularly valuable for its direct application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
CAS Number 53940-90-2, 1207060-56-7
Appearance White to off-white solid (predicted)
Melting Point Not experimentally determined in the searched literature.
Solubility Expected to be soluble in organic solvents like dichloromethane, dimethylformamide, and ethyl acetate. Limited solubility in water is anticipated.
Optical Rotation Specific rotation has not been detailed in the available literature.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to display characteristic signals for the tert-butoxycarbonyl (Boc) group, appearing as a singlet around 1.4 ppm. The isopropyl group of the valine side chain will show two doublets for the diastereotopic methyl groups and a multiplet for the methine proton. A key feature will be the singlet corresponding to the α-methyl group, distinguishing it from the N-methyl isomer. The N-H proton of the carbamate will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to all eleven carbon atoms in the molecule. Distinctive peaks will include those for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary α-carbon, and the carbons of the Boc and isopropyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the C-H stretching of the aliphatic groups.

  • Mass Spectrometry: The mass spectrum should display the molecular ion peak or a corresponding adduct (e.g., [M+Na]⁺), confirming the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound involves two key stages: the preparation of the precursor amino acid, (S)-2-amino-2,3-dimethylbutanoic acid (α-methyl-L-valine), followed by the protection of its amino group with a tert-butoxycarbonyl (Boc) moiety.

Synthesis of (S)-2-Amino-2,3-dimethylbutanoic Acid (α-Methyl-L-valine)

The synthesis of α-methylated amino acids can be challenging due to the steric hindrance around the α-carbon. A common approach involves the Strecker synthesis or asymmetric alkylation of a chiral glycine enolate equivalent.

Boc Protection of α-Methyl-L-valine

The protection of the amino group of α-methyl-L-valine with a Boc group is a standard procedure in peptide chemistry. This step is crucial for preventing undesired side reactions during peptide coupling.

Experimental Protocol: Boc Protection of α-Methyl-L-valine

This protocol is a generalized procedure based on standard Boc protection methods and should be optimized for this specific substrate.

  • Dissolution: Dissolve (S)-2-amino-2,3-dimethylbutanoic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group and facilitate the reaction. The pH should be maintained in the alkaline range (typically 9-10).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the organic solvent. Dilute the aqueous residue with water and wash with a non-polar organic solvent like hexane to remove any unreacted Boc anhydride.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or citric acid). This will protonate the carboxylic acid and cause the product to precipitate or separate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • The use of a mixed aqueous-organic solvent system ensures the solubility of both the amino acid and the Boc anhydride.

  • Maintaining an alkaline pH is critical for the nucleophilic attack of the deprotonated amino group on the Boc anhydride.

  • Acidification is necessary to protonate the carboxylate, making the final product less water-soluble and extractable into an organic solvent.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve α-methyl-L-valine in aqueous base Start->Dissolve Step 1 Add_Boc Add Di-tert-butyl dicarbonate (Boc)₂O Dissolve->Add_Boc Step 2 Stir Stir at Room Temperature Add_Boc->Stir Step 3 Workup Aqueous Workup & Acidification Stir->Workup Step 4 Extract Extract with Organic Solvent Workup->Extract Step 5 Purify Purification (Chromatography/Recrystallization) Extract->Purify Step 6 End Pure Product Purify->End

Caption: Generalized workflow for the Boc protection of α-methyl-L-valine.

Applications in Drug Discovery and Peptide Synthesis

The incorporation of α-methylated amino acids like this compound into peptide sequences is a powerful strategy for modulating their pharmacological properties.

Enhancing Proteolytic Stability

Peptide-based drugs are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The steric hindrance provided by the α-methyl group can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in vivo.

Conformational Constraint and Receptor Binding

The restricted rotation around the N-Cα and Cα-C bonds imposed by the α-methyl group reduces the conformational flexibility of the peptide backbone. This pre-organization of the peptide into a specific conformation can lead to a more favorable binding entropy upon interaction with its biological target, resulting in enhanced binding affinity and specificity.

Improved Membrane Permeability

The increased lipophilicity resulting from the additional methyl group can, in some cases, improve the ability of a peptide to cross cell membranes, a significant hurdle in the development of orally bioavailable peptide drugs.

G cluster_properties Inherent Properties cluster_applications Pharmacological Implications Compound This compound N-Boc-α-methyl-L-valine Steric_Hindrance α-Methyl Group (Steric Hindrance) Compound->Steric_Hindrance Conformational_Rigidity Restricted Bond Rotation (Conformational Rigidity) Compound->Conformational_Rigidity Stability Increased Proteolytic Stability Steric_Hindrance->Stability Permeability Improved Membrane Permeability Steric_Hindrance->Permeability Binding Enhanced Receptor Binding Affinity Conformational_Rigidity->Binding

Caption: Relationship between the structure of N-Boc-α-methyl-L-valine and its impact on peptide properties.

Conclusion

This compound represents a valuable and specialized building block for the synthesis of next-generation peptide therapeutics. Its ability to impart enhanced stability and conformational rigidity makes it a powerful tool for medicinal chemists seeking to overcome the inherent limitations of natural peptides. While further research is needed to fully elucidate its experimental properties and expand its documented applications, the foundational principles of its utility are well-established. This guide serves as a technical primer for researchers poised to explore the potential of this unique chiral molecule in their drug discovery and development programs.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Asymmetric Synthesis of Boc-α-Methyl-L-Valine

Introduction: The Significance of Steric Hindrance in Peptide Chemistry

In the landscape of drug development and peptide science, α,α-disubstituted amino acids represent a cornerstone for innovation. The replacement of the α-hydrogen with an alkyl group, such as in α-methyl-L-valine, imparts significant and desirable properties to peptides. This single modification introduces substantial steric hindrance, which restricts the conformational flexibility of the peptide backbone, often favoring helical secondary structures.[1] This conformational rigidity can enhance binding affinity to biological targets. Furthermore, the quaternary α-carbon provides a shield against enzymatic degradation, dramatically increasing the proteolytic stability and in vivo half-life of peptide-based therapeutics.[1][2]

Boc-α-methyl-L-valine is a crucial building block for incorporating these advantages into peptides during solid-phase peptide synthesis (SPPS). However, its synthesis is non-trivial. The primary challenge lies in the stereoselective construction of the chiral quaternary carbon center.[3][4][5] Unlike proteinogenic amino acids, it cannot be sourced directly from nature and requires a robust, stereocontrolled synthetic approach.

This guide provides a comprehensive overview of a field-proven, diastereoselective strategy for the synthesis of Boc-α-methyl-L-valine, grounded in established chemical principles. We will delve into the causality behind the experimental design, offering not just a protocol, but a framework for understanding the synthesis of sterically hindered amino acids.

Part 1: The Core Synthetic Strategy: A Diastereoselective Enolate Alkylation Approach

To achieve the desired L-configuration at the newly formed stereocenter, an asymmetric synthesis is essential. Among the various strategies, the use of a chiral auxiliary to direct a diastereoselective alkylation is one of the most reliable and well-documented methods.[6][7][8] This guide will focus on a synthetic route employing a diketopiperazine template derived from L-valine itself. This approach, pioneered in principle by Schöllkopf, leverages a rigid cyclic scaffold to control the facial selectivity of an enolate methylation step.[7][9][10]

The Causality Behind the Stereocontrol:

  • Creation of a Rigid Chiral Environment: By forming a cyclic diketopiperazine from L-valine and another amino acid (e.g., glycine), we create a conformationally restricted system. The bulky isopropyl group of the L-valine residue effectively blocks one face of the molecule.

  • Directed Enolate Formation: Treatment with a strong base selectively deprotonates the α-carbon of the glycine residue, forming a planar enolate.

  • Facially Biased Alkylation: The resident chiral center (from L-valine) and its bulky side chain now act as a powerful stereodirecting group. An incoming electrophile, in our case methyl iodide, is forced to approach from the less sterically hindered face of the enolate. This ensures the methyl group is added with a specific, predictable stereochemistry.

  • Hydrolysis and Recovery: Subsequent acidic hydrolysis breaks the amide bonds of the diketopiperazine, releasing the desired α-methyl-L-valine with high enantiomeric excess.

This self-validating system ensures that the chirality of the starting material (L-valine) is effectively transferred to the product.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Part A: Chiral Template Synthesis & Alkylation cluster_1 Part B: Hydrolysis & Protection A L-Valine Methyl Ester C Dipeptide (Cbz-Gly-Val-OMe) A->C Peptide Coupling B N-Cbz-Glycine B->C D Cyclo(Gly-Val) Diketopiperazine C->D Deprotection & Cyclization E Methylated Diketopiperazine D->E Enolate Formation & Methylation (MeI) F Crude α-Methyl-L-Valine E->F Acid Hydrolysis G Boc-α-Methyl-L-Valine F->G Boc Protection (Boc₂O) H Final Product G->H Purification

Sources

An In-depth Technical Guide to (2S)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid (Boc-α-Me-Val-OH)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, conformational control, and improved pharmacokinetic profiles is paramount. The strategic incorporation of non-proteinogenic amino acids represents a powerful tool in achieving these objectives. Among these, α-methylated amino acids have garnered significant attention for their profound impact on peptide structure and function. This guide provides a comprehensive technical overview of (2S)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, commonly known as Boc-α-Me-Val-OH, a key building block in modern medicinal chemistry. We will delve into its precise nomenclature, stereospecific synthesis, physicochemical properties, and its strategic application in the design of next-generation peptide therapeutics, all grounded in field-proven insights and supported by authoritative references.

Nomenclature and Structural Elucidation

The designation "Boc-α-Me-Val-OH" specifies a valine derivative with two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl group replacing the α-hydrogen. It is crucial to distinguish this from N-methylation, where the methyl group is on the amide nitrogen.

The unambiguous IUPAC name for the biologically relevant (S)-enantiomer is (2S)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid .

  • Parent Chain : Butanoic acid

  • Substituents :

    • An amino group at the C2 position, which is protected with a tert-butoxycarbonyl group.

    • A methyl group also at the C2 position (the α-carbon).

    • A methyl group at the C3 position (part of the original valine side chain).

  • Stereochemistry : The (S) designation at the C2 chiral center.

The racemic mixture is referred to as (±)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid.

Molecular Structure:

Caption: 2D structure of Boc-α-Me-Val-OH.

Synthesis of Boc-α-Me-Val-OH: A Stereoselective Approach

The synthesis of enantiomerically pure α-methylated amino acids is a non-trivial process that requires robust stereocontrol. One of the most effective methods for the asymmetric synthesis of α-methyl-α-amino acids involves the use of chiral auxiliaries. A well-established route utilizes a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, which allows for diastereoselective alkylation.

Synthetic Workflow Overview:

G start Glycine Schiff Base + Chiral Auxiliary complex Formation of Chiral Ni(II) Complex start->complex Ni(II) salt deprotonation Deprotonation with Strong Base (e.g., NaH, KHMDS) complex->deprotonation alkylation1 First Alkylation (e.g., Isopropyl iodide) deprotonation->alkylation1 Forms chiral enolate alkylation2 Second Alkylation (e.g., Methyl iodide) alkylation1->alkylation2 Introduces isopropyl group hydrolysis Acid Hydrolysis alkylation2->hydrolysis Introduces methyl group protection Boc Protection (Boc₂O) hydrolysis->protection recycle Recycle Chiral Auxiliary hydrolysis->recycle product Boc-α-Me-Val-OH protection->product

Caption: Asymmetric synthesis workflow for Boc-α-Me-Val-OH.

Detailed Experimental Protocol (Conceptual):

  • Step 1: Formation of the Chiral Ni(II) Complex: A chiral auxiliary, such as a derivative of (S)-2-N-(N'-benzylprolyl)aminobenzophenone, is reacted with glycine and a nickel(II) salt to form a square-planar complex. This complex rigidly holds the glycine Schiff base in a specific conformation.

  • Step 2: Diastereoselective Alkylation: The complex is treated with a strong base to generate a nucleophilic enolate. The chiral auxiliary shields one face of the enolate, directing the approach of an alkylating agent. For Boc-α-Me-Val-OH, this would involve a sequential two-step alkylation: first with an isopropyl halide to introduce the valine side chain, followed by methylation with a methyl halide. The order of alkylation can be crucial for achieving high diastereoselectivity.

  • Step 3: Hydrolysis and Auxiliary Removal: The alkylated complex is subjected to acidic hydrolysis. This breaks down the complex, liberating the free α-methyl-valine and the chiral auxiliary, which can often be recovered and reused.

  • Step 4: Boc Protection: The resulting free amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions to yield the final product, Boc-α-Me-Val-OH.

This method, while complex, provides excellent control over the stereochemistry at the newly formed quaternary α-carbon, which is essential for its application in peptide synthesis.

Physicochemical Properties

The introduction of the α-methyl group significantly alters the physicochemical properties of the valine residue.

PropertyValueComments
IUPAC Name (2S)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
Appearance White to off-white solid
Melting Point 124-129 °C (for the DL-racemate)[1]The melting point of the enantiomerically pure form may differ.
Solubility Soluble in most organic solventsGood solubility in solvents commonly used for peptide synthesis such as DMF, NMP, and DCM.
Spectroscopic Data ¹H NMR: Expect characteristic signals for the Boc group (~1.4 ppm), two isopropyl methyls (doublets), the α-methyl (singlet), and the Cβ-H (multiplet). ¹³C NMR: Signals for all 11 carbons, including the quaternary α-carbon. IR: Characteristic absorptions for C=O (urethane and carboxylic acid) and N-H bonds.

Impact on Peptide Structure and Function: The Medicinal Chemist's Perspective

The substitution of an α-hydrogen with a methyl group is a subtle yet profound modification that imposes significant steric constraints on the peptide backbone. This has several critical consequences for drug development professionals.

Conformational Rigidity and Helicity

The presence of the gem-dimethyl group at the α-carbon restricts the accessible regions of the Ramachandran plot, significantly limiting the conformational flexibility of the peptide backbone.[2] This steric hindrance strongly promotes the adoption of helical secondary structures, such as the 3₁₀-helix and α-helix.[3][4] For peptide drug candidates that require a specific helical conformation for receptor binding, the incorporation of α-methylated amino acids can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity and specificity.

Enhanced Proteolytic Stability

One of the major hurdles in the development of peptide therapeutics is their rapid degradation by endogenous proteases. The α-methyl group acts as a steric shield, effectively blocking the access of proteolytic enzymes to the adjacent peptide bonds.[2] This modification significantly enhances the peptide's resistance to enzymatic cleavage, leading to a longer in vivo half-life and improved pharmacokinetic properties.[5]

Mechanism of Protease Resistance:

G cluster_0 Standard Peptide Bond cluster_1 α-Methylated Peptide Bond a Protease Active Site b Peptide Backbone (P1-P1') a->b Recognizes and binds c Cleavage b->c Hydrolysis d Protease Active Site f Peptide Backbone d->f Steric hindrance prevents binding e α-Methyl Group e->d Blocks access g No Cleavage

Caption: Steric shielding by the α-methyl group prevents protease binding.

Application in Drug Design: A Case Study

A notable example of the successful application of α-methylation is in the development of apolipoprotein A-I (ApoA-I) mimetic peptides for the treatment of atherosclerosis.[5] These peptides need to form a stable amphipathic helix to effectively promote cholesterol efflux. A study demonstrated that incorporating α-methylated amino acids, including α-methyl-leucine (an analogue of α-methyl-valine), into an ApoA-I mimetic peptide sequence significantly increased its helicity.[5] This enhanced helical structure correlated with improved cholesterol efflux capacity and also conferred resistance to proteolysis, highlighting the dual benefits of this modification for creating more potent and durable peptide therapeutics.[5]

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS) Considerations

Boc-α-Me-Val-OH is well-suited for Boc-based solid-phase peptide synthesis (SPPS). However, the steric hindrance that provides its beneficial properties also presents challenges during the coupling step.

  • Coupling Reactions: The quaternary α-carbon significantly slows down the kinetics of amide bond formation. Standard coupling conditions may result in incomplete reactions and the formation of deletion sequences.

  • Optimized Protocols: To ensure efficient coupling, more potent activating reagents (e.g., HATU, HCTU) and extended coupling times or double coupling strategies are often necessary. The use of microwave-assisted SPPS can also significantly improve coupling efficiency.

  • Monitoring: Careful monitoring of the coupling reaction completion (e.g., via a Kaiser test on a secondary amine or cleavage and analysis of a small portion of the resin-bound peptide) is crucial to ensure the integrity of the final peptide.

Conclusion

(2S)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid (Boc-α-Me-Val-OH) is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its defining feature, the α-methyl group, imparts conformational rigidity and enhanced proteolytic stability, addressing two of the most significant challenges in peptide drug development. By promoting helical structures and shielding against enzymatic degradation, the incorporation of Boc-α-Me-Val-OH can lead to peptides with superior binding affinity, longer in vivo half-lives, and improved therapeutic potential. While its use requires specialized synthetic considerations, the benefits it offers make it an invaluable component in the design of robust and effective peptide-based therapeutics.

References

  • Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., Aubry, A., & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72. [Link][4]

  • PubChem. (n.d.). Compound Summary for CID 7021107, (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link][6]

  • Sogabe, S., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Molecules, 25(6), 1488. [Link][5]

  • Belvisi, L., et al. (2005). Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies. Chemistry, 11(11), 3435-48. [Link][3]

  • Frackenpohl, J., et al. (2001). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 7(5), 255-65. [Link][7]

  • Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link][8]

  • Valiyev, F., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(23), 5623. [Link][9]

Sources

A Technical Guide to Pyrrole-Based Kinase Inhibitors in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Oncology

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to serve as a versatile scaffold for functionalization have made it a focal point in the design of novel therapeutics.[4][5] In the realm of oncology, pyrrole derivatives have emerged as a particularly fruitful area of research, yielding compounds that target various hallmarks of cancer.[4][6][7][8][9][10][11][12] Many of these derivatives function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[6][8][9][10][11][13][14] This guide will provide an in-depth technical overview of a representative pyrrole-based kinase inhibitor, designated here as Pyrrole-Analogue-789 (PA-789) , to illustrate the core principles of its design, mechanism of action, and preclinical evaluation.

Physicochemical Properties and Structure of PA-789

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Structure of Pyrrole-Analogue-789 (PA-789):

For the purpose of this guide, we will define the structure of PA-789 as a multi-substituted pyrrole carboxamide, a common motif in bioactive pyrrole derivatives.[15][16]

  • IUPAC Name: 5-amino-1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide

  • Molecular Formula: C₁₇H₁₅FN₄O

  • Molecular Weight: 310.33 g/mol

Table 1: Physicochemical Properties of PA-789

PropertyValueSignificance in Drug Development
Molecular Weight 310.33 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (calculated) 2.8Indicates a balance between aqueous solubility and lipid permeability for membrane transport.
Hydrogen Bond Donors 2Contributes to target binding and solubility.
Hydrogen Bond Acceptors 4Influences solubility and interactions with biological targets.
Polar Surface Area 85. ŲAffects membrane permeability and oral bioavailability.
Appearance Off-white to pale yellow solidImportant for formulation and quality control.
Solubility Soluble in DMSO, sparingly in waterDictates formulation strategies for in vitro and in vivo studies.

Synthesis of Pyrrole-Analogue-789 (PA-789)

The synthesis of multi-substituted pyrroles often involves multi-step reaction sequences. A common and versatile method for constructing the pyrrole core is the Hantzsch pyrrole synthesis, which involves the condensation of a β-dicarbonyl compound, an amine, and an α-haloketone.[17]

Illustrative Synthetic Scheme for PA-789:

G reagent1 Ethyl 2-cyano-3-oxobutanoate intermediate1 Intermediate A (Enamine) reagent1->intermediate1 1 reagent2 4-Fluoroaniline reagent2->intermediate1 intermediate2 Intermediate B (Substituted Pyrrole) intermediate1->intermediate2 2 reagent3 Chloroacetamide reagent3->intermediate2 intermediate3 Intermediate C (Amine) intermediate2->intermediate3 3 reagent4 LiAlH4 (Reduction) reagent4->intermediate3 final_product PA-789 intermediate3->final_product 4 reagent5 Pyridin-4-ylmethanamine, DCC, HOBt reagent5->final_product caption Synthetic workflow for PA-789.

Synthetic workflow for PA-789.

Step-by-Step Methodology:

  • Formation of the Enamine (Intermediate A): Ethyl 2-cyano-3-oxobutanoate is reacted with 4-fluoroaniline in a suitable solvent such as ethanol with catalytic acid.

  • Hantzsch Pyrrole Synthesis (Intermediate B): The resulting enamine is then cyclized with chloroacetamide in the presence of a base to form the substituted pyrrole ring.

  • Reduction of the Nitrile (Intermediate C): The nitrile group on the pyrrole ring is reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Amide Coupling (PA-789): The final step involves an amide coupling reaction between the amine (Intermediate C) and pyridin-4-ylmethanamine using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Mechanism of Action: Targeting Kinase Signaling Pathways

Pyrrole derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.[10] Many of these compounds act as competitive inhibitors at the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.[10][14]

PA-789 is designed to target receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), both of which are frequently overactive in various cancers.[10][11][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K PA789 PA-789 PA789->VEGFR Inhibits PA789->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation caption PA-789 inhibition of signaling.

PA-789 inhibition of signaling.

By binding to the ATP-pocket of VEGFR and EGFR, PA-789 blocks the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to reduced cell proliferation, inhibition of angiogenesis, and induction of apoptosis.[6][10]

Experimental Protocols for Preclinical Evaluation

The preclinical evaluation of a novel kinase inhibitor like PA-789 involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of PA-789 to inhibit the enzymatic activity of its target kinases.

Step-by-Step Methodology:

  • Reagents: Recombinant human VEGFR and EGFR kinase domains, kinase-specific peptide substrate, ATP, and a detection antibody that recognizes the phosphorylated substrate.

  • Procedure: a. A solution of the kinase and its peptide substrate is added to the wells of a 96-well plate. b. Serial dilutions of PA-789 (typically from 10 µM to 0.1 nM) are added to the wells. c. The kinase reaction is initiated by the addition of ATP. d. The plate is incubated at 30°C for a specified time (e.g., 60 minutes). e. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.[18][19]

  • Data Analysis: The concentration of PA-789 that inhibits 50% of the kinase activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of a compound in a more physiologically relevant context.[18][20][21][22]

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the effect of PA-789 on the proliferation and viability of cancer cell lines that overexpress the target kinases (e.g., A549 lung cancer cells for EGFR, HepG2 liver cancer cells for VEGFR).[23][24][25][26][27]

Step-by-Step Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of PA-789 for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The concentration of PA-789 that reduces cell viability by 50% (GI₅₀) is determined.

2. Cellular Phosphorylation Assay (Western Blot)

This assay verifies that PA-789 inhibits the phosphorylation of downstream targets of VEGFR and EGFR in intact cells.

Step-by-Step Methodology:

  • Cell Treatment: Cancer cells are treated with PA-789 for a short period (e.g., 1-2 hours).

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

  • Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Analysis: A decrease in the ratio of phosphorylated to total protein indicates target engagement and inhibition by PA-789.

In Vivo Efficacy Studies

Animal models are used to evaluate the antitumor efficacy of PA-789 in a living organism.

Xenograft Mouse Model:

  • Tumor Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups and treated with PA-789 (administered orally or intraperitoneally) or a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess target inhibition).

  • Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion and Future Directions

Pyrrole-based compounds, exemplified by PA-789, represent a promising class of kinase inhibitors with significant potential in oncology.[4][28] The successful development of such compounds relies on a multidisciplinary approach that integrates medicinal chemistry, cell biology, and pharmacology. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel pyrrole derivatives, from initial hit identification to in vivo proof-of-concept. Future research in this area will likely focus on developing next-generation pyrrole inhibitors with improved selectivity, enhanced potency against resistant mutations, and novel mechanisms of action.

References

  • La Regina, G., et al. (Year). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry.
  • Profacgen. (Year). Cell-based Kinase Assays.
  • Creative Biolabs. (Year). Immuno-oncology Cell-based Kinase Assay Service.
  • La Regina, G., et al. (Year). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer.
  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
  • Semantic Scholar. (Year). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • Long, L., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470.
  • MDPI. (Year).
  • Barbuceanu, S.-F., et al. (2022).
  • Cayman Chemical. (Year). Methods for Detecting Kinase Activity.
  • ResearchGate. (Year). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
  • Reaction Biology. (2022).
  • Benchchem. (Year).
  • Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous C
  • Mand, A., et al. (Year). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • NINGBO INNO PHARMCHEM CO.,LTD. (Year). Pyrrole Derivatives: Exploring Their Diverse Biological Activities.
  • Royal Society of Chemistry. (Year). Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids. Organic & Biomolecular Chemistry.
  • Silvestri, R., et al. (Year). Bioactive pyrrole-based compounds with target selectivity. Molecules.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • PubMed Central. (Year).
  • ResearchGate. (Year). Reported pyrrole-2-carboxamide-based bioactive compounds and our...
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • MDPI. (Year). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole deriv
  • National Institutes of Health. (Year).
  • MDPI. (Year). Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles.
  • Semantic Scholar. (2022).
  • MDPI. (Year). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds.
  • Synthesis and Evaluation of Pyrrole Deriv
  • PubMed Central. (Year). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • PubMed. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • MDPI. (Year). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity.
  • ResearchGate. (2022).
  • Unexpected Off-Targets and Paradoxical Pathway Activ
  • MDPI. (Year). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo.

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An In-depth Technical Guide to the Physical Properties of N-Boc-alpha-methyl-L-valine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Boc-alpha-methyl-L-valine in Peptide Science

N-Boc-alpha-methyl-L-valine, systematically named (2S)-2-{amino}-3-methylbutanoic acid, is a pivotal amino acid derivative in the field of medicinal chemistry and drug development.[1] As a synthetic building block, its unique structure—featuring both an N-terminal tert-butoxycarbonyl (Boc) protecting group and a crucial N-alpha-methyl group—imparts significant advantages in the design of novel peptide therapeutics.[2][3]

The incorporation of N-methylated amino acids into peptide sequences is a well-established strategy to enhance proteolytic stability, improve cell permeability, and modulate the conformation of the final peptide.[4][5] The N-methyl group introduces steric hindrance that can disrupt enzymatic degradation and favor specific secondary structures, which are critical for biological activity. However, this same steric bulk presents challenges during peptide synthesis, necessitating optimized protocols.[4] This guide provides a comprehensive overview of the core physical properties of N-Boc-alpha-methyl-L-valine, offering researchers and drug development professionals the technical data and procedural insights required for its effective application.

Core Physical and Chemical Properties

A summary of the key physical properties of N-Boc-alpha-methyl-L-valine is presented below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 45170-31-8[1][2][3]
Molecular Formula C₁₁H₂₁NO₄[2][3][6]
Molecular Weight 231.29 g/mol [3][6]
Appearance White to off-white powder or solid[2][6]
Melting Point 47 - 51 °C[2][6]
Optical Rotation [α]²⁰/D: -94° ± 3° (c=0.5% in ethanol)[6]
Purity Typically ≥98.0%[7]
Solubility Soluble in organic solvents like methanol, ethanol, chloroform, DMF, and DMSO.[2][8]

Detailed Analysis of Physicochemical Characteristics

A thorough understanding of the physical properties of a synthetic building block is paramount for its successful application. These parameters dictate storage conditions, reaction setup, and purification strategies.

Molecular Structure and Identity

The structure of N-Boc-alpha-methyl-L-valine is foundational to its chemical behavior. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine, preventing unwanted side reactions during peptide coupling. It is readily removed under acidic conditions, a cornerstone of the Boc-based strategy in Solid-Phase Peptide Synthesis (SPPS).[9][] The N-methyl group, a permanent modification, provides the steric bulk that enhances the resulting peptide's therapeutic properties.[4]

Caption: Molecular structure of N-Boc-alpha-methyl-L-valine.

Appearance, Purity, and Melting Point

N-Boc-alpha-methyl-L-valine is typically supplied as a white to off-white crystalline powder.[2] The melting point range of 47-51°C is a critical indicator of purity. A sharp melting range within these values suggests a high-purity compound, while a broad or depressed range can indicate the presence of impurities or residual solvent. Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and assessing purity.

Solubility Profile: A Key to Application

The presence of the bulky, non-polar tert-butyl group in the Boc moiety significantly enhances the compound's solubility in a wide range of organic solvents, including methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM).[2] This property is crucial for its use in both solution-phase and solid-phase synthesis, ensuring efficient dissolution and homogenous reaction conditions. While sparingly soluble in water, its solubility characteristics are ideal for the organic media typically employed in peptide chemistry.

Optical Activity: Confirmation of Stereochemical Integrity

As a chiral compound derived from L-valine, confirming the stereochemical integrity of N-Boc-alpha-methyl-L-valine is essential. The specific optical rotation is a fundamental physical property used for this purpose. The strongly negative value ([α]²⁰/D = -94° ± 3° in ethanol) confirms the L-configuration and can be used as a quality control metric to ensure that no racemization has occurred during synthesis or storage.[6]

Spectroscopic Profile for Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals corresponding to the different hydrogen environments in the molecule. Key expected signals include:

    • A large singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of the Boc protector).

    • A singlet at ~2.8 ppm integrating to 3 protons (the N-methyl group).

    • Doublets for the diastereotopic methyl groups of the valine side chain, typically between 0.8-1.0 ppm.

    • A multiplet for the β-proton of the valine side chain.

    • A doublet for the α-proton.

    • A broad singlet for the carboxylic acid proton (often >10 ppm), which may not be observed depending on the solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR will display distinct signals for each unique carbon atom, including the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the valine backbone and side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands include:

    • A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.

    • A sharp C=O stretch for the urethane (Boc group) carbonyl at approximately 1680-1700 cm⁻¹.

    • A C=O stretch for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.

    • C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Workflow for Quality Control and Characterization

A robust quality control workflow is essential to validate the identity, purity, and stereochemical integrity of N-Boc-alpha-methyl-L-valine before its use in synthesis.

Caption: A typical quality control workflow for N-Boc-alpha-methyl-L-valine.

Experimental Protocols

The following are standardized, self-validating protocols for the characterization of N-Boc-alpha-methyl-L-valine.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Solvent A and B to a final concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity of ≥98.0% is expected.

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: The melting point is determined as the onset temperature of the melting endotherm. The value should fall within the expected 47-51°C range.

Protocol 3: Specific Optical Rotation by Polarimetry
  • Sample Preparation: Accurately prepare a 0.5% (w/v) solution of N-Boc-alpha-methyl-L-valine in absolute ethanol (e.g., 50 mg in 10 mL).

  • Instrument Setup: Calibrate the polarimeter using the blank solvent (ethanol).

  • Measurement: Fill a 1-decimeter (100 mm) polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the optical rotation at the sodium D-line (589 nm) at 20°C.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Safety and Handling

While not classified as hazardous under normal handling conditions, standard laboratory safety practices should be observed.[11][12]

  • Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

  • Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption. Recommended storage is at room temperature.[2]

  • Stability: The compound is stable under normal temperatures and pressures.[13]

References

  • Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem Compound Summary for CID 83693. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-N-methyl-L-valine. PubChem Compound Summary for CID 7010608. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Boc-valine. Retrieved from [Link]

  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, a chiral building block essential in synthetic organic chemistry and drug development. As a non-proteinogenic amino acid derivative, its structural integrity is paramount. This document serves as a comprehensive resource for researchers and scientists, detailing the principles and expected outcomes for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices and provide validated protocols to ensure reliable and reproducible data acquisition.

Introduction

This compound is a valuable synthetic intermediate, notable for its sterically hindered quaternary α-carbon. The tert-butoxycarbonyl (Boc) protecting group is standard in peptide synthesis, allowing for controlled amide bond formation. The unique structural features of this molecule—specifically the α-methyl and adjacent isopropyl groups—necessitate rigorous spectroscopic analysis to confirm its identity, purity, and stereochemistry. This guide outlines the expected spectroscopic signatures and provides the rationale for their interpretation, empowering researchers to confidently verify their material.

Molecular Structure and Analysis Workflow

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of this compound lies in recognizing its distinct chemical environments.

Molecular Structure with Atom Numbering for NMR Assignments

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Weigh Compound & Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) NMR ¹H & ¹³C NMR Prep->NMR IR FT-IR Prep->IR MS High-Resolution MS Prep->MS Process Process Spectra (Fourier Transform, Phasing, Baseline Correction) NMR->Process IR->Process MS->Process Assign Assign Signals to Molecular Fragments Process->Assign Correlate Correlate Data from All Techniques Assign->Correlate Confirm Structure & Purity Confirmation Correlate->Confirm

Caption: Standard workflow for spectroscopic characterization of a synthetic molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, the key is to distinguish the diastereotopic methyls of the isopropyl group and the singlets of the α-methyl and Boc groups.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to solubilize many organic compounds and its simple solvent residual peak.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the closely spaced signals in the aliphatic region.

  • Acquisition: Record the spectrum at room temperature using standard parameters. Typically, 16-32 scans are sufficient to achieve an adequate signal-to-noise ratio.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal (CDCl₃ at δ 7.26 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.

Predicted ¹H NMR Data and Interpretation
Predicted δ (ppm)MultiplicityIntegrationAssignment (See Structure)Rationale
10.0 - 12.0Broad Singlet1HO¹⁵H The acidic proton of the carboxylic acid is highly deshielded and often exhibits a broad signal due to hydrogen bonding and chemical exchange.
~5.10Broad Singlet1HN⁶H The amide proton signal is typically broad and its chemical shift is concentration and solvent-dependent. It is deshielded by the adjacent carbonyl group.
~2.20Septet1HH This methine proton is coupled to the six protons of the two adjacent methyl groups (C³ and C⁴), resulting in a septet.
~1.55Singlet3HC⁵HAs a methyl group attached to a quaternary carbon (C¹), these protons are a singlet. Their proximity to the electron-withdrawing groups results in a downfield shift compared to the isopropyl methyls.
~1.45Singlet9HC¹¹H ₃, C¹²H ₃, C¹³HThe nine protons of the tert-butyl group are chemically equivalent and appear as a sharp, intense singlet, a characteristic signature of the Boc protecting group.
~1.05Doublet3HH ₃ or C⁴HThe two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center (C¹). They are coupled to the C² proton, appearing as distinct doublets.
~0.95Doublet3HC⁴H ₃ or C³HThis is the second diastereotopic methyl group of the isopropyl moiety, appearing as another distinct doublet.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation. [1]3. Referencing: Chemical shifts are referenced to the solvent signal (CDCl₃ at δ 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation
Predicted δ (ppm)Assignment (See Structure)Rationale
~178 =OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield.
~155NC⁷ =OThe carbonyl carbon of the Boc group (carbamate) is also significantly deshielded.
~80O⁹-C¹⁰ The quaternary carbon of the tert-butyl group is deshielded by the attached oxygen atom.
~62 The quaternary α-carbon is deshielded by the attached nitrogen, carbonyl, and methyl groups.
~33 The methine carbon of the isopropyl group.
~28.3C¹¹ , C¹² , C¹³ The three equivalent methyl carbons of the Boc group give a single, intense signal.
~22C⁵ The α-methyl carbon.
~18.5 or C⁴ The diastereotopic nature of the isopropyl methyl groups results in two distinct signals in the ¹³C spectrum.
~17.0C⁴ or The second diastereotopic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired using either the Attenuated Total Reflectance (ATR) technique or a potassium bromide (KBr) pellet. ATR is often preferred as it requires minimal sample preparation.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands and Interpretation
Wavenumber (cm⁻¹)Intensity / ShapeVibrationFunctional GroupRationale
2500-3300Strong, Very BroadO-H StretchCarboxylic AcidThe O-H stretch in a carboxylic acid is exceptionally broad due to strong intermolecular hydrogen bonding.
~3350Medium, BroadN-H StretchCarbamate (Amide)This absorption corresponds to the stretching of the N-H bond in the Boc protecting group. [2]
2870-2980Strong, SharpC-H StretchAlkanes (sp³)These signals arise from the C-H bonds of the methyl and methine groups. [3]
~1715Strong, SharpC=O StretchCarboxylic AcidA very strong and characteristic absorption for the carbonyl group of the acid. [3]
~1695Strong, SharpC=O StretchCarbamate (Amide I)The carbonyl of the Boc group appears at a slightly lower wavenumber than the acid carbonyl. It may overlap, causing a broadened carbonyl region.
~1520MediumN-H Bend (Amide II)CarbamateThis bending vibration is characteristic of N-H bonds in secondary amides and carbamates.
1000-1300StrongC-O StretchCarboxylic Acid & EsterThis region, often called the fingerprint region, contains C-O stretching vibrations. [3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI), which is ideal for polar, non-volatile molecules and minimizes fragmentation.

  • Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to obtain accurate mass measurements.

Predicted Mass Spectrometry Data and Interpretation

The molecular formula for the compound is C₁₁H₂₁NO₄, with a monoisotopic mass of 231.1471 Da. [4]

Predicted m/z Adduct Rationale
232.1543 [M+H]⁺ In positive ion mode ESI, protonation of the molecule (likely on the carbamate oxygen or nitrogen) is the most common event.
254.1363 [M+Na]⁺ Formation of a sodium adduct is very common in ESI-MS, especially if trace amounts of sodium salts are present.

| 230.1398 | [M-H]⁻ | In negative ion mode ESI, deprotonation of the acidic carboxylic acid proton is the expected event. |

Key Fragmentation Patterns: A characteristic fragmentation pathway for Boc-protected compounds under certain MS conditions (e.g., in-source fragmentation or MS/MS) is the loss of the Boc group or components thereof. This includes the neutral loss of isobutylene (56 Da) to give an m/z of 176.0972 for the [M+H - C₄H₈]⁺ ion, or the loss of the entire Boc group (100 Da).

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry provides a self-validating system for the comprehensive characterization of this compound. Each technique offers complementary information that, when correlated, confirms the molecular structure, verifies the presence of all key functional groups, and establishes the compound's molecular weight and formula. The data and protocols presented in this guide provide a robust framework for researchers to ensure the quality and identity of this important chiral building block, thereby upholding the principles of scientific integrity and reproducibility in drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734668, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Available at: [Link]

  • Gama, Y., et al. (2015). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances. Available at: [Link]

  • Human Metabolome Database (2024). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Available at: [Link]

  • Ohtani, H., & Nakaya, T. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molbank, 2022(3), M1447. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for this compound. Available at: [Link]

  • Maes, G., et al. (1998). Infrared spectra of N-tert-butoxycarbonyl-amino acids at different temperatures. Journal of Molecular Structure, 449(1-2), 117-124. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid. Available at: [Link]

  • iChemical (2024). (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, CAS No. 124655-17-0. Available at: [Link]

  • Chemistry Steps (2024). Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]

  • NIST (2024). Butanoic acid, 2,2-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • Stratech (2024). 2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, 97% Purity, C11H21NO4, 1 gram. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. Available at: [Link]

  • Doc Brown's Chemistry (2024). C-13 nmr spectrum of 2,3-dimethylbutane analysis. Available at: [Link]

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Navigating the Challenges of Solubility for Boc-Protected α,α-Disubstituted Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Abstract

The incorporation of α,α-disubstituted amino acids into peptides offers significant advantages in drug design, including enhanced metabolic stability and conformational rigidity. However, the tert-butyloxycarbonyl (Boc) protecting group, commonly used in peptide synthesis, in conjunction with the inherent steric bulk of these amino acids, presents considerable solubility challenges. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and overcoming the solubility issues associated with Boc-protected α,α-disubstituted amino acids. We will delve into the physicochemical principles governing their solubility, offer field-proven strategies for solubilization, and provide detailed experimental protocols for accurate solubility assessment.

Introduction: The Double-Edged Sword of α,α-Disubstituted Amino Acids

α,α-disubstituted amino acids are non-proteinogenic amino acids that play a crucial role in modern medicinal chemistry.[1] Their unique structure, featuring two substituents on the α-carbon, serves as a powerful tool for peptide conformation modification and as precursors for bioactive compounds.[2][3] This structural feature imparts a higher degree of conformational constraint compared to their proteinogenic counterparts, leading to peptides with improved properties such as increased resistance to enzymatic degradation and enhanced receptor binding affinity.

However, the very steric hindrance that provides these advantages also contributes to significant synthetic challenges, most notably, poor solubility.[2][3] This is further compounded by the use of the hydrophobic Boc protecting group, a mainstay in solid-phase peptide synthesis (SPPS).[4] The combination of a bulky amino acid and a nonpolar protecting group often results in compounds that are difficult to dissolve in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF). This poor solubility can lead to incomplete reactions, difficult purification, and ultimately, lower yields of the desired peptide.[4]

Physicochemical Drivers of Solubility

The solubility of any compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. For Boc-protected α,α-disubstituted amino acids, several key factors come into play:

  • Steric Hindrance: The two substituents on the α-carbon create significant steric bulk, which can hinder the ability of solvent molecules to effectively solvate the amino acid.[2][3] This is particularly true for bulky alkyl or aryl side chains.

  • Hydrophobicity of the Boc Group: The tert-butyl group of the Boc protecting group is highly nonpolar, contributing significantly to the overall hydrophobicity of the molecule.[5][6] This makes it less soluble in polar solvents.

  • Amino Acid Side Chains: The nature of the α-substituents themselves plays a critical role. Hydrophobic side chains (e.g., leucine, valine, phenylalanine) will further decrease solubility in aqueous or polar organic solvents.[7][8] Conversely, the presence of polar or charged functional groups on the side chains can enhance solubility.[9]

  • Crystalline Structure: The solid-state packing of the amino acid molecules in their crystalline form can also impact solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility.[10]

  • Zwitterionic Character: At their isoelectric point (pI), amino acids exist as zwitterions with both a positive and a negative charge, which can lead to minimal solubility in aqueous solutions.[10][11] While the Boc group protects the amino terminus, the carboxylic acid can still participate in acid-base equilibria, influencing solubility in different pH environments.[9]

Strategies for Enhancing Solubility

Overcoming the solubility challenges of Boc-protected α,α-disubstituted amino acids requires a multi-pronged approach, focusing on solvent selection, temperature modulation, and structural modifications.

Solvent Selection: A Balancing Act

The choice of solvent is paramount. While highly polar solvents may be poor choices due to the hydrophobic nature of the Boc group, and nonpolar solvents may not be suitable for the polar amino acid backbone, a range of solvents with intermediate polarity can be effective.

  • Common Solvents for Peptide Synthesis: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the workhorses of solid-phase peptide synthesis.[4] However, for particularly challenging amino acids, their solvating power may be insufficient.

  • Alternative Organic Solvents: Solvents such as N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), and mixtures of solvents can be explored.[4][8] For instance, a mixture of DCM and a more polar solvent like DMF or NMP can sometimes provide the right balance of polarity to dissolve the protected amino acid.

  • "Difficult" Sequence Solvents: For highly hydrophobic peptides, which share solubility characteristics with these amino acids, solvents like hexafluoroisopropanol (HFIP) have been shown to be effective at disrupting aggregation and improving solubility.[12][13]

Temperature and Sonication
  • Heating: Gently warming the solvent can increase the kinetic energy of the solvent molecules, helping them to overcome the lattice energy of the crystalline amino acid and improve solubility.[8] However, care must be taken to avoid degradation of the Boc protecting group, which is sensitive to high temperatures and acidic conditions.[14][15]

  • Sonication: Applying ultrasonic waves can help to break up solid aggregates and facilitate the dissolution process.[8]

pH Adjustment

For Boc-protected amino acids with ionizable side chains, adjusting the pH of the solvent can significantly impact solubility.[9] By moving away from the isoelectric point, the overall charge of the molecule can be increased, leading to stronger interactions with polar solvents.[7] However, the acidic lability of the Boc group must be considered when lowering the pH.[]

Experimental Protocol: Determining Solubility

A systematic approach to determining the solubility of a new Boc-protected α,α-disubstituted amino acid is crucial for successful downstream applications.

Materials and Equipment
  • Boc-protected α,α-disubstituted amino acid

  • A range of organic solvents (e.g., DCM, DMF, NMP, DMSO, THF, Acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)[][18]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh a small, excess amount of the Boc-protected amino acid into several vials.

    • Add a known volume of each test solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a true equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved amino acid.[][18]

  • Calculation of Solubility:

    • Calculate the solubility of the amino acid in each solvent based on the measured concentration and the dilution factor.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Boc-Protected α,α-Disubstituted Amino AcidSolventTemperature (°C)Solubility (mg/mL)
Boc-Aib-OHDCM25Value
Boc-Aib-OHDMF25Value
Boc-Aib-OHNMP25Value
Boc-Dipg-OHDCM25Value
Boc-Dipg-OHDMF25Value
Boc-Dipg-OHNMP25Value

(Note: "Aib" is α-aminoisobutyric acid and "Dipg" is α,α-di-n-propylglycine. The "Value" would be the experimentally determined solubility.)

Visualizing the Solubility Challenge

The interplay of factors affecting solubility can be visualized to aid in understanding.

Solubility_Factors cluster_AminoAcid Boc-Protected α,α-Disubstituted Amino Acid cluster_Solvent Solvent Properties Boc Boc Group (Hydrophobic) Solubility Solubility Boc->Solubility - AlphaC α,α-Disubstitution (Steric Hindrance) AlphaC->Solubility - SideChains Side Chains (Polarity/Charge) SideChains->Solubility +/- Polarity Polarity Polarity->Solubility + Hbonding Hydrogen Bonding Capacity Hbonding->Solubility +

Caption: Factors influencing the solubility of Boc-protected α,α-disubstituted amino acids.

Conclusion: A Path Forward in Peptide Synthesis

The solubility of Boc-protected α,α-disubstituted amino acids is a critical parameter that can significantly impact the efficiency and success of peptide synthesis. A thorough understanding of the underlying physicochemical principles, coupled with a systematic experimental approach to solubility determination, is essential for researchers in the field. By carefully selecting solvents, optimizing reaction conditions, and, where necessary, employing structural modifications, the challenges associated with these valuable building blocks can be effectively navigated, paving the way for the development of novel and potent peptide-based therapeutics.

References

  • BenchChem. An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids.
  • AIR Unimi. Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks.
  • ResearchGate. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • PubMed Central. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • PubMed. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • BOC Sciences. A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
  • Books. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
  • Wikipedia. Amino acid.
  • ResearchGate. ChemInform Abstract: New Methodology for the Synthesis of α,α-Dialkylamino Acids Using the “Self-Regeneration of Stereocenters” Method: α-Ethyl-α-phenylglycine.
  • Chemistry LibreTexts. 18.2: Properties of Amino Acids.
  • PubMed Central. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides.
  • Microbe Notes. Amino Acids- Properties, Structure, Classification, Functions.
  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry.
  • Biosynth. The Solubility Challenge in Peptide Therapeutics | Blog.
  • AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives.
  • Peptide solubility guidelines.
  • Scribd. Amino Acid-Protecting Groups | PDF | Amine | Chemistry.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
  • Synthesis of Optically Active α-Amino Acids.
  • Bachem. Peptide solubility.
  • Semantic Scholar. Analytical methods for amino acid determination in organisms.
  • ACS Publications. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides | Organic Letters.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • LifeTein®. Basic Peptides synthesis introduction.
  • PubMed Central. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.
  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • SciSpace. Amino Acid-Protecting Groups. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi9QPUEyANMX62PAAmSeU_pFNwLr2BXAlMH6jC0JXk_W8GAWU6vz26tQUr8V9Y0GO-7XRg8EIN1myY2rS3kfPNelYTzUxZbRkUSWd--Oz0RKdlj1MsNYwvxubP1dSqXXUHKQgqrl6dOdiTWzWMleptp2_I1zCETyOt3bFxKO2V]([Link]

Sources

An In-depth Technical Guide to Sourcing (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for (S)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid. Beyond a simple list of suppliers, this document delves into the critical aspects of sourcing this specialized amino acid derivative, including quality control, analytical verification, and its application in peptide synthesis. The insights provided herein are grounded in practical laboratory experience to ensure that researchers can confidently procure and utilize this compound in their demanding applications.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function makes it particularly suitable for solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc group is stable under a range of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), providing the orthogonality required for complex peptide assembly.

The unique steric hindrance provided by the dimethylbutanoic acid backbone can impart specific conformational constraints on the resulting peptides, a property that is often exploited in the design of peptidomimetics and other bioactive molecules to enhance stability, receptor affinity, or bioavailability.

Key Identifiers:

  • Molecular Formula: C₁₁H₂₁NO₄

  • Molecular Weight: 231.29 g/mol

  • CAS Number: While some databases may show variations, a commonly associated CAS number for the (S)-enantiomer is 1207060-56-7 [1]. It is crucial to confirm the CAS number with the specific supplier.

Below is a representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Commercial Suppliers

A critical step in any research project is the reliable sourcing of starting materials. For a specialized reagent like this compound, it is imperative to select a supplier that can provide the required quantity at the necessary purity, backed by comprehensive analytical data. The following table summarizes some of the commercial suppliers for this compound. Researchers are advised to contact the suppliers directly for the most current information on availability, pricing, and technical specifications.

SupplierTypical PurityAvailable QuantitiesLink
Bide Pharmatech Ltd. ≥95%InquireLink[1]
Shenzhen DBU TECH Co. Ltd. ≥95%InquireLink[1]
SINO High Goal Chemical Technology Co., Ltd. ≥95%InquireLink[1]
Bejing Famous Pharmaceutical Technology Co., Ltd. ≥95%InquireLink[1]
Shanghai Jizhi Biochemical Technology Co. Ltd. ≥95%InquireLink[1]

Note: The information in this table is based on publicly available data and is subject to change. It is essential to verify the specifications with the supplier before placing an order.

Quality Control and Analytical Verification: A Scientist's Perspective

The purity and structural integrity of amino acid derivatives are paramount for the success of peptide synthesis. Impurities can lead to failed couplings, the formation of deletion sequences, and difficulty in purification of the final peptide. Therefore, it is a standard practice in our laboratories to perform in-house quality control on all incoming starting materials, even when a Certificate of Analysis (CoA) is provided by the supplier.

Key Analytical Techniques

Several analytical techniques are indispensable for the characterization of Boc-protected amino acids.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the compound. A reversed-phase HPLC method can effectively separate the main compound from any impurities. Chiral HPLC may also be necessary to determine the enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the molecule. The characteristic singlet from the nine equivalent protons of the Boc group's tert-butyl moiety is a key diagnostic signal, typically appearing around 1.4 ppm in the ¹H NMR spectrum.[2]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, providing further evidence of its identity.

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

This protocol provides a general method for determining the purity of this compound. The specific parameters may need to be optimized based on the available instrumentation and column.

Objective: To assess the purity of the compound by separating it from potential impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Expert Insight: The use of TFA as an ion-pairing agent helps to sharpen the peaks of acidic compounds like this one.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Expert Insight: Ensure the sample is fully dissolved to avoid clogging the column. Sonication can be used if necessary.

  • HPLC Method:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 214 nm and 280 nm.

    • Expert Insight: 214 nm is used for detecting the peptide bond, while 280 nm is useful for detecting aromatic impurities, although none are expected in this particular molecule.

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualization of the Procurement and Quality Control Workflow

To ensure the highest quality of research, a systematic approach to procuring and validating critical reagents is essential. The following diagram illustrates a robust workflow for a researcher sourcing this compound.

G cluster_procurement Procurement cluster_qc In-House Quality Control cluster_decision Decision cluster_final Final Action start Identify Need for Compound search Search for Commercial Suppliers start->search compare Compare Suppliers (Purity, Price, Availability) search->compare request_coa Request Certificate of Analysis (CoA) compare->request_coa place_order Place Order request_coa->place_order receive Receive Compound and Log place_order->receive visual Visual Inspection receive->visual hplc HPLC Analysis for Purity visual->hplc nmr NMR for Structural Confirmation hplc->nmr ms MS for Molecular Weight Confirmation nmr->ms release Release for Use ms->release pass_fail Does it meet specifications? ms->pass_fail use Use in Experiment pass_fail->use Yes reject Reject and Contact Supplier pass_fail->reject No

Caption: A typical workflow for the procurement and quality control of a specialized chemical reagent.

Applications in Research and Development

The primary application of this compound is in the field of peptide synthesis. As an unnatural amino acid, its incorporation into a peptide sequence can lead to novel structures with enhanced biological activity or stability. Researchers in drug discovery often use such modified amino acids to:

  • Improve resistance to enzymatic degradation: The non-natural side chain can prevent proteases from recognizing and cleaving the peptide.

  • Modulate receptor binding: The unique steric and electronic properties of the side chain can enhance the affinity and selectivity of the peptide for its target receptor.

  • Control peptide conformation: The bulky side chain can induce specific turns or secondary structures in the peptide, which can be crucial for its biological function.

References

  • PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from [Link]

Sources

The Architect's Guide to Difficult Peptides: Mastering Sterically Hindered Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing the Challenge of Hindrance for Therapeutic Innovation

In the landscape of modern drug discovery, peptides occupy a unique and powerful space between small molecules and large biologics. Their specificity and potency are often unparalleled. However, native peptide sequences are frequently hampered by poor metabolic stability and limited conformational definition. The strategic incorporation of sterically hindered amino acids—such as α,α-disubstituted and N-methylated residues—has emerged as a cornerstone of advanced peptide design. These "unnatural" building blocks act as molecular architects, introducing conformational rigidity, enhancing proteolytic resistance, and improving pharmacokinetic profiles.[1][2][3][4]

This guide is crafted for the hands-on researcher, the process chemist, and the drug development professional. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of the challenges and solutions inherent in the synthesis of sterically hindered peptides. We will explore the "why" behind experimental choices, offering a framework for rational decision-making in the laboratory. From the fundamental principles of steric hindrance to the nuances of advanced coupling reagents and microwave-assisted synthesis, this document serves as both a technical manual and a strategic guide to unlocking the vast potential of sterically constrained peptides.

The Elephant in the Reaction Vessel: Understanding Steric Hindrance

At its core, the challenge of incorporating sterically hindered amino acids is a kinetic one. The bulky side chains or N-alkylation physically obstruct the approach of the nucleophilic amine of one amino acid to the activated carboxyl group of another.[5] This leads to a cascade of synthetic difficulties:

  • Slow Reaction Rates: Peptide bond formation, which is already a complex process, is significantly decelerated. Standard coupling times are often insufficient to drive the reaction to completion.[5]

  • Incomplete Couplings: The sluggish kinetics can result in deletion sequences, where the hindered amino acid is skipped entirely. This leads to a heterogeneous mixture of products that are difficult to purify.

  • Peptide Aggregation: "Difficult sequences," particularly those rich in hydrophobic or β-branched amino acids, are prone to forming strong inter- or intramolecular interactions on the solid-phase support. This aggregation can mask the reactive N-terminus, further preventing successful coupling.[6]

  • Increased Racemization: The harsher conditions often required to force a hindered coupling—such as elevated temperatures or extended reaction times—can increase the risk of epimerization at the α-carbon, compromising the stereochemical integrity of the final peptide.[7][8]

The most common culprits in this category are α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) and N-methylated amino acids.[2][9] Successfully navigating the synthesis of peptides containing these residues requires a specialized toolkit of reagents and techniques.

The Chemist's Toolkit: High-Power Reagents for Overcoming Steric Barriers

Standard carbodiimide reagents like DCC and DIC, while effective for many routine couplings, often fail when faced with significant steric challenges.[5] The synthesis of hindered peptides necessitates the use of more potent in-situ activating agents, primarily from the phosphonium and aminium/uronium salt families.[5][10]

The Mechanism of Action: Creating a Hyper-Reactive Intermediate

The fundamental strategy of these advanced coupling reagents is to convert the carboxylic acid into a highly reactive ester intermediate. This is typically achieved in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). The general mechanism is a two-step process:

  • Activation: The coupling reagent reacts with the deprotonated carboxylate of the incoming amino acid to form a highly reactive activated species (e.g., an OAt or Oxyma ester).

  • Acylation: The nucleophilic amine of the resin-bound peptide attacks this activated intermediate, forming the desired peptide bond and releasing the leaving group (e.g., HOAt or OxymaPure).

The superiority of these reagents stems from the nature of the leaving groups they generate. Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are more acidic than the traditional 1-Hydroxybenzotriazole (HOBt). This increased acidity makes them better leaving groups, resulting in a more reactive activated ester that can overcome the steric barrier.[10][11] Furthermore, the pyridine nitrogen in HOAt provides anchimeric assistance, further accelerating the coupling reaction.[10]

Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_acylation Step 2: Peptide Bond Formation AA_COOH Fmoc-AA-COOH AA_COO Fmoc-AA-COO⁻ AA_COOH->AA_COO + Base Base DIPEA Active_Ester Highly Reactive Active Ester AA_COO->Active_Ester + Coupling Reagent Coupling_Reagent HATU / COMU Coupling_Reagent->Active_Ester Leaving_Group HOAt / Oxyma Active_Ester->Leaving_Group releases Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond + Amine Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond

Caption: Generalized mechanism of aminium/uronium coupling reagents.

A Comparative Analysis of Leading Coupling Reagents

The choice of coupling reagent is a critical decision point. While many options exist, HATU, HBTU, and COMU are among the most frequently employed for difficult sequences.

ReagentClassLeaving GroupKey AdvantagesKey Disadvantages
HATU Aminium SaltHOAtVery high reactivity, excellent for hindered & N-methylated amino acids, strong racemization suppression.[12][13][14]Based on explosive HOAt, higher cost.[13]
HBTU Aminium SaltHOBtGood reactivity for standard couplings, well-established.[15]Less effective than HATU for severely hindered residues, can cause guanidinylation of the free amine.[10][12]
COMU Uronium SaltOxymaPureReactivity comparable to HATU, superior safety profile (non-explosive), excellent solubility.[13][14][16]Can still cause guanidinylation if used in large excess.[16]
PyBOP Phosphonium SaltHOBtDoes not cause guanidinylation, good for fragment coupling and cyclization.[10]Solutions have limited stability, based on explosive HOBt.[10]

Expert Insight: For the most challenging couplings, such as incorporating Fmoc-Aib-OH, experimental evidence consistently shows HATU to be superior to HBTU.[12] However, due to the safety concerns associated with HOAt, COMU is an increasingly popular and highly effective alternative, offering a much better safety profile with comparable performance.[13]

Field-Proven Protocols and Advanced Synthetic Strategies

Beyond the choice of reagent, the overall synthetic strategy must be adapted to accommodate the steric bulk. A multi-faceted approach is often required for success.

Protocol: Standard HATU-Mediated Coupling of Fmoc-Aib-OH

This protocol provides a robust starting point for the incorporation of a sterically hindered amino acid using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected resin (e.g., Rink Amide)

  • Fmoc-Aib-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc group.[12]

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove all traces of piperidine.[12]

  • Confirmation of Deprotection: Perform a Kaiser test. A positive result (blue beads) confirms the presence of free primary amines.[12]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Aib-OH, HATU, and DIPEA in DMF. Allow the solution to pre-activate for 1-2 minutes.[12]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. A longer coupling time is crucial due to the steric hindrance.[12]

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) may be necessary.[12]

  • Final Washing: Once coupling is complete, drain the solution and wash the resin extensively with DMF (5x) and DCM (3x).[12]

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Kaiser1 4. Kaiser Test (Check for free amine) Wash1->Kaiser1 Activate 5. Pre-activate AA (Fmoc-Aib-OH + HATU + DIPEA) Kaiser1->Activate Positive (Blue) Couple 6. Couple to Resin (1-2 hours) Activate->Couple Wash2 7. Wash (DMF, DCM) Couple->Wash2 Kaiser2 8. Kaiser Test (Check for completion) Wash2->Kaiser2 Next_Cycle Proceed to Next Cycle Kaiser2->Next_Cycle Negative (Yellow) Double_Couple Re-couple (Repeat steps 5-6) Kaiser2->Double_Couple Positive (Blue) Double_Couple->Couple Ramachandran_Plot Simplified Ramachandran Plot cluster_regions Alpha_R α-Helix (R) Beta β-Sheet Alpha_L α-Helix (L) Aib_Region Aib Favored (Helical) X_axis_start X_axis_end Y_axis_start Y_axis_end

Caption: Aib constrains peptides to the helical regions of the Ramachandran plot.

Applications in Drug Development: Building Better Peptides

The inclusion of hindered amino acids is a key strategy for transforming native peptides into viable drug candidates.

  • Enhanced Metabolic Stability: The steric bulk around the peptide bond shields it from cleavage by proteases, significantly extending the in vivo half-life of the peptide. [1]N-methylation is another highly effective strategy for blocking enzymatic degradation. [3]* Improved Pharmacokinetics: By inducing specific conformations and increasing lipophilicity, hindered residues can improve membrane permeability and even facilitate penetration of the blood-brain barrier. [1]* Case Study: Cyclosporin A: This landmark immunosuppressive drug is a cyclic undecapeptide containing seven N-methylated amino acids. []Its complex, sterically hindered structure is crucial for its biological activity and contributes to its oral bioavailability. The synthesis of cyclosporin analogues remains a significant challenge, often requiring specialized enzymatic or highly optimized chemical routes to incorporate its many hindered residues. [2][18][19]

Conclusion: A Call for Rational Design and Synthetic Mastery

The synthesis of peptides containing sterically hindered amino acids is a formidable but essential discipline in modern peptide chemistry. It demands more than just powerful reagents; it requires a deep understanding of reaction kinetics, conformational principles, and potential side reactions. By moving beyond standard protocols and embracing advanced strategies like microwave assistance and rational reagent selection, researchers can overcome the inherent challenges of steric bulk. The reward for this effort is access to a vast and largely untapped chemical space, enabling the design of next-generation peptide therapeutics with superior stability, conformation, and clinical potential. This guide provides the foundational knowledge and practical insights necessary to confidently navigate this challenging but rewarding frontier of drug discovery.

References

  • Erdelyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
  • Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. Journal of the American Chemical Society, 129(44), 13364-13377.
  • BenchChem. (n.d.). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis.
  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49.
  • Al-Warhi, T., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synlett, 31(15), 1435-1444.
  • Tornøe, C. W., et al. (2002). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 67(10), 3283-3293.
  • Subirós-Funosas, R., et al. (2022).
  • BenchChem. (n.d.).
  • Carpino, L. A., et al. (2005). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. The Journal of Organic Chemistry, 70(19), 7727-7730.
  • Wenger, R. M. (1985). Synthesis and antimitogenic activities of four analogues of cyclosporin A modified in the 1-position. Helvetica Chimica Acta, 68(3), 518-531.
  • Ruan, B., et al. (2002). Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. Biochemistry, 41(10), 3297-3306.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Subirós-Funosas, R., et al. (2022).
  • BenchChem. (n.d.). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49.
  • JoVE. (2024). An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis.
  • Siodłak, D. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling, 23(12), 346.
  • Karle, I. L., & Balaram, P. (2001). Controls exerted by the Aib residue: Helix formation and helix reversal. Journal of Peptide Research, 58(4), 289-302.
  • Lawen, A., & Zocher, R. (1990). Enzymatic biosynthesis of cyclosporin A and analogues. The Journal of Biological Chemistry, 265(23), 13763-13768.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Vasanth, B., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.
  • Creative Peptides. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • AAPPTec. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Durette, P. L., et al. (1993). Synthesis of novel immunosuppressive cyclosporin analogs with modified amino acids at position-8. U.S.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
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  • de la Torre, B. G., & Albericio, F. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(10), 1547-1550.
  • Johnson, M., et al. (2025). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Vasanth, B., et al. (2018). Side reactions in peptide synthesis: An overview.
  • Billich, A., & Zocher, R. (1987). Enzymatic synthesis of cyclosporin A. The Journal of Biological Chemistry, 262(36), 17258-17259.
  • Organic Synthesis. (2024).
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  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Slaninova, J., et al. (2000). Solid-phase synthesis and characterization of N-methyl-rich peptides. International Journal of Peptide Research and Therapeutics, 7(1), 47-56.
  • AltaBioscience. (n.d.).
  • BenchChem. (n.d.).
  • Molecules. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • CSBio. (n.d.). Overview of Custom Peptide Synthesis.
  • Reddit. (2024).
  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(1), 103-149.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)

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The Architectonics of Stability: How α,α-Dialkyl Amino Acids Engineer Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery and materials science. Standard peptides, composed of proteinogenic amino acids, often suffer from conformational heterogeneity and susceptibility to proteolytic degradation, limiting their therapeutic potential. The introduction of non-canonical amino acids, particularly α,α-dialkyl amino acids, offers a powerful strategy to overcome these limitations. By imposing severe steric constraints on the peptide backbone, these residues restrict the available conformational space, effectively guiding the peptide into well-defined secondary structures such as helices and turns. This guide provides a comprehensive overview of the principles governing the conformational behavior of α,α-dialkyl amino acids, details their synthesis and incorporation into peptides, and outlines the analytical techniques used to characterize their structural impact.

Introduction: The Conformational Imperative in Peptide Design

The biological activity of a peptide is inextricably linked to its three-dimensional conformation. However, the inherent flexibility of the peptide backbone, characterized by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, often results in a dynamic equilibrium of multiple conformations in solution. This flexibility can be a liability, leading to reduced receptor binding affinity and increased susceptibility to enzymatic breakdown.

α,α-Dialkyl amino acids are powerful tools for conformational control. Characterized by the presence of two alkyl substituents on the α-carbon, the gem-dialkyl group sterically hinders rotation around the N-Cα and Cα-C' bonds.[1] This dramatically limits the allowable (φ, ψ) angles, forcing the peptide backbone into specific, predictable secondary structures.[2] The most well-studied member of this class, α-aminoisobutyric acid (Aib), is a potent helix inducer and is found in nature within a class of peptide antibiotics known as peptaibols.[2][3] By understanding and harnessing the unique properties of different α,α-dialkyl residues, researchers can engineer peptides with enhanced stability, bioavailability, and target specificity.[3][4]

The Structural Basis of Conformational Constraint

The substitution of the Cα hydrogen with a second alkyl group creates significant steric clashes that restrict the backbone to regions of the Ramachandran plot corresponding to helical or extended conformations. The size and nature of the dialkyl groups determine the precise conformational preference.

  • Helix Promotion: Symmetrically substituted residues with smaller alkyl groups, most notably Aib (dimethyl), strongly favor helical conformations, particularly the 3₁₀-helix and the α-helix.[5][6][7] The allowed (φ, ψ) values for Aib cluster around (±57°, ±47°), which are ideal for these helical structures. This makes Aib a valuable tool for nucleating and stabilizing helices in short peptides.[3][8] Chiral α-methylated amino acids, such as isovaline (Iva), are also excellent helix stabilizers.[9][10]

  • Extended and Turn Structures: As the size of the alkyl groups increases (e.g., diethylglycine (Deg), dipropylglycine (Dpg)), the steric hindrance can favor more extended C₅ conformations.[2][11] However, the conformational outcome for these bulkier residues is highly context-dependent and can be influenced by the surrounding amino acid sequence and solvent conditions.[12][13] In certain sequences, these residues can also be accommodated in β-turn structures.[12][13]

  • β-Sheet Disruption: The rigid conformational constraints of α,α-dialkyl amino acids are generally incompatible with the dihedral angles required for β-sheet formation. Consequently, they often act as "β-breakers," effectively disrupting β-sheet aggregation.[5][14] This property is of significant therapeutic interest for preventing the formation of amyloid fibrils associated with neurodegenerative diseases.[5] While they are potent disrupters, some studies have shown they can be tolerated within a β-hairpin structure, though it comes at a moderate cost to the folded stability.[5]

Below is a logical diagram illustrating how the core structural feature of α,α-dialkylation leads to specific secondary structure outcomes.

G cluster_core Core Principle cluster_mechanism Mechanism cluster_outcome Structural Consequences A α,α-Dialkylation (Gem-Dialkyl Effect) B Steric Hindrance Restricts Backbone Rotation A->B creates C Limited Allowed (φ, ψ) Dihedral Angles B->C leads to D Helix Promotion (3₁₀ and α-helices) C->D favors E β-Turn Induction (Context-Dependent) C->E favors F β-Sheet Disruption ('β-Breaker' Effect) C->F favors G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_nmr_details NMR Experiments SPPS Peptide Synthesis (SPPS) with Hindered Residue HPLC Purification (RP-HPLC) SPPS->HPLC MS Mass Verification (MS) HPLC->MS CD Secondary Structure Estimation (CD Spectroscopy) MS->CD NMR High-Resolution 3D Structure (NMR Spectroscopy) MS->NMR XRAY Solid-State Structure (X-ray Crystallography) MS->XRAY TOCSY TOCSY / COSY (Spin Systems) NMR->TOCSY NOESY NOESY / ROESY (Proximity < 5Å) NMR->NOESY HSQC ¹H-¹³C/¹⁵N HSQC (Resonance Assignment) NMR->HSQC

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-α-Methyl-Valine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Hindrance in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. However, their clinical utility is often hampered by metabolic instability, primarily due to enzymatic degradation by proteases. A powerful strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as α,α-disubstituted amino acids, into peptide sequences. The replacement of the α-hydrogen with an alkyl group, as seen in α-methyl-valine, introduces significant steric hindrance that can dramatically alter the peptide's properties.[1][2]

This seemingly simple modification has profound implications for peptide chemistry and pharmacology. The α-methyl group restricts the conformational flexibility of the peptide backbone, often promoting the formation of stable secondary structures like helices.[1][3] This pre-organization can lead to enhanced receptor binding affinity and improved biological activity.[2] Furthermore, the steric bulk around the peptide bond effectively shields it from proteolytic enzymes, significantly increasing the peptide's in vivo half-life and bioavailability.[2][4] The successful synthesis of the neuroprotective peptide trofinetide, which features an α-methylated central residue, underscores the therapeutic potential of this modification.[2][4]

Despite these advantages, the incorporation of sterically hindered amino acids like Boc-α-methyl-valine into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents considerable synthetic challenges.[5][6] The very steric hindrance that provides therapeutic benefits also impedes the efficiency of the coupling reaction, often leading to low yields and the formation of deletion sequences.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Boc-α-methyl-valine into synthetic peptides using tert-butyloxycarbonyl (Boc) chemistry. We will delve into the mechanistic rationale behind the optimized protocols and provide detailed, field-proven methodologies to navigate the challenges associated with this sterically demanding building block.

Understanding the Core Challenge: Steric Hindrance in Boc-SPPS

The foundational principles of Boc-based SPPS involve the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain anchored to a solid support.[8][9] Each cycle consists of two key steps: the removal of the acid-labile Boc group with an acid like trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid to the newly liberated N-terminal amine.[10][11]

The primary obstacle when incorporating Boc-α-methyl-valine lies in the coupling step. The presence of the α-methyl group, in addition to the bulky side chain of valine, creates a sterically crowded environment around the α-carbon. This significantly slows down the kinetics of the acylation reaction, where the activated carboxyl group of the incoming Boc-α-methyl-valine must approach the N-terminal amine of the resin-bound peptide.[7][12] Standard coupling conditions are often insufficient to drive this reaction to completion, resulting in a significant portion of unreacted N-termini.[13][14] This leads to the accumulation of deletion peptides, which are notoriously difficult to separate from the target peptide during purification.[7]

To overcome this hurdle, a multi-faceted approach is required, focusing on:

  • Enhanced Activation: Employing highly reactive coupling reagents to generate a more potent acylating species.

  • Optimized Reaction Conditions: Modifying reaction times, temperatures, and reagent stoichiometry to favor complete coupling.

  • Repetitive Coupling: Implementing a double-coupling strategy to ensure that any unreacted sites from the first coupling are acylated in a second step.

Experimental Protocols: A Validated Workflow for Boc-α-Methyl-Valine Incorporation

The following protocols have been optimized to address the challenges of steric hindrance and ensure the successful incorporation of Boc-α-methyl-valine.

Resin Selection and Preparation

Standard resins for Boc-SPPS, such as Merrifield or PAM resins, are suitable for the synthesis of peptides containing α-methyl-valine.[7] The choice of resin will depend on whether a C-terminal acid or amide is desired. The initial loading of the first amino acid should be performed according to established procedures for Boc chemistry.

The Boc-SPPS Cycle for Boc-α-Methyl-Valine

A typical cycle for the incorporation of Boc-α-methyl-valine is outlined below. This cycle should be repeated for each subsequent amino acid in the sequence.

SPPS_Cycle Resin_Peptide Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (50% TFA in DCM) Resin_Peptide->Deprotection Washes_1 Washes (DCM, IPA) Deprotection->Washes_1 Neutralization Neutralization (10% DIEA in DMF) Washes_1->Neutralization Washes_2 Washes (DMF) Neutralization->Washes_2 Double_Coupling Double Coupling (Boc-α-Me-Val, Activator, DIEA) Washes_2->Double_Coupling Washes_3 Washes (DMF, DCM) Double_Coupling->Washes_3 Capping Capping (Optional) (Acetic Anhydride, DIEA) Washes_3->Capping Next_Cycle Ready for Next Cycle Capping->Next_Cycle

Caption: Workflow for the incorporation of Boc-α-methyl-valine in SPPS.

Step-by-Step Protocol:

  • Boc Deprotection:

    • Swell the resin-bound peptide in dichloromethane (DCM).

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group.[7][11] During this step, tert-butyl cations are formed, which can be scavenged if sensitive amino acids like Trp, Cys, or Met are present.[10][15]

    • Filter and wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with isopropanol (IPA) and then N,N-dimethylformamide (DMF).

    • Neutralize the N-terminal trifluoroacetate salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5-10 minutes.[7][10]

    • Filter and wash the resin thoroughly with DMF to remove excess base.

  • Double Coupling of Boc-α-Methyl-Valine:

    • First Coupling:

      • In a separate vessel, pre-activate a solution of Boc-α-methyl-valine (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, HBTU; 3-5 equivalents), and DIEA (6-10 equivalents) in DMF for 5-10 minutes.[7]

      • Add the activated amino acid solution to the neutralized resin.

      • Agitate the reaction mixture for 2-4 hours at room temperature. Microwave-assisted synthesis can also be employed to enhance coupling efficiency and reduce reaction times.[6]

      • Filter and wash the resin with DMF.

    • Second Coupling:

      • Repeat the coupling step with a freshly prepared solution of activated Boc-α-methyl-valine.

      • Agitate for another 2-4 hours.

      • Filter and wash the resin thoroughly with DMF and DCM.

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.[7]

    • Filter and wash the resin with DMF and DCM.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed. This is typically achieved using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9][10]

General Cleavage Protocol:

  • Dry the peptide-resin under vacuum.

  • Suspend the resin in a cleavage cocktail (e.g., HF:anisole, 9:1) at 0°C. The specific cocktail will depend on the amino acid composition of the peptide.

  • Stir the mixture for 1-2 hours at 0°C.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Filter and collect the peptide pellet.

  • Wash the peptide with cold ether and dry under vacuum.

Data Presentation: Reagent Stoichiometry and Coupling Efficiency

The following table provides recommended reagent stoichiometries and typical coupling efficiencies for the incorporation of Boc-α-methyl-valine.

ReagentEquivalents (relative to resin loading)Purpose
Boc-α-Methyl-Valine3 - 5Amino acid to be coupled
Coupling Reagent (HATU/HBTU)3 - 5Activation of the carboxylic acid
DIEA6 - 10Base for activation and neutralization

Note: The use of a double coupling protocol with these stoichiometries typically results in coupling efficiencies exceeding 99%. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (no color change) indicates the absence of free primary amines and a successful coupling.

Mechanistic Insights: The Chemistry of Activation and Coupling

The success of incorporating sterically hindered amino acids hinges on the efficiency of the coupling reagent. Aminium/uronium salts like HATU and HBTU are highly effective for these challenging couplings.[16]

Coupling_Mechanism Boc_AA Boc-α-Me-Val-COOH Active_Ester Activated Ester (OAt-ester) Boc_AA->Active_Ester Activation HATU HATU + DIEA Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine Resin-Peptide-NH2 Resin_Amine->Peptide_Bond Nucleophilic Attack Coupled_Product Resin-Peptide-CO-NH-α-Me-Val-Boc Peptide_Bond->Coupled_Product

Caption: Simplified mechanism of peptide bond formation using HATU.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) reacts with the carboxylic acid of Boc-α-methyl-valine in the presence of a base (DIEA) to form a highly reactive OAt-ester.[16] This activated species is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide, leading to the formation of the peptide bond. The 7-azabenzotriazole moiety in HATU is a superior leaving group compared to the benzotriazole in HBTU, often making HATU more effective for particularly difficult couplings.[16]

Conclusion and Future Perspectives

The incorporation of Boc-α-methyl-valine, while challenging, is a critical capability for the synthesis of next-generation peptide therapeutics with enhanced stability and efficacy.[17][18][19] The protocols and mechanistic insights provided in this application note offer a robust framework for overcoming the synthetic hurdles associated with this sterically hindered amino acid. By employing highly reactive coupling reagents, optimized reaction conditions, and a double coupling strategy, researchers can confidently incorporate Boc-α-methyl-valine and other α,α-disubstituted amino acids into their peptide sequences. As the demand for more stable and potent peptide drugs continues to grow, the methodologies for incorporating such unique building blocks will remain at the forefront of peptide chemistry innovation.

References

  • Boc-Aib-OH: A Cornerstone for Advanced Peptide Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Boc-His(Trt)-Aib-OH: A Cornerstone in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage.
  • Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. Benchchem.
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
  • Peptide Synthesis Breakthroughs: The Role of Boc-Tyr(tBu)-Aib-OH. NINGBO INNO PHARMCHEM CO.,LTD.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • α-Methyl Amino Acids. Enamine.
  • Products / α-Methyl Amino Acids. Alfa Chemistry.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag.
  • Introduction to Peptide Synthesis. PMC - NIH.
  • Comparative study of methods to couple hindered peptides. PubMed - NIH.
  • An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Boc Chemistry. Benchchem.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.

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Protocol for incorporating sterically hindered amino acids in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

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Topic: Protocol for Incorporating Sterically Hindered Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

For: Researchers, scientists, and drug development professionals.

Authored by: Senior Application Scientist, Peptide Synthesis Division

Abstract

The incorporation of sterically hindered amino acids, such as α,α-disubstituted (e.g., Aib) and N-methylated residues, into peptide sequences is a formidable challenge in Solid-Phase Peptide Synthesis (SPPS).[1][2] These residues are crucial for designing peptides with enhanced proteolytic stability, constrained conformations, and improved therapeutic potential. However, their bulky nature significantly impedes the kinetics of peptide bond formation, often leading to incomplete couplings, deletion sequences, and low yields.[1] This application note provides a comprehensive guide to overcoming these challenges. We will delve into the mechanistic basis of difficult couplings, compare advanced coupling methodologies, and present detailed, field-proven protocols for the successful incorporation of sterically hindered amino acids. A particular focus is placed on the strategic use of high-reactivity coupling reagents and the application of microwave-assisted SPPS to drive these challenging reactions to completion.

The Challenge of Steric Hindrance in SPPS

In standard Fmoc-based SPPS, the formation of a peptide bond involves the nucleophilic attack of the deprotected N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming amino acid. Sterically hindered amino acids present a physical barrier to this process.[3]

  • α,α-Disubstituted Amino Acids: Residues like α-aminoisobutyric acid (Aib) possess two substituents on the α-carbon, effectively shielding the carboxyl group and hindering the approach of the N-terminal amine.[4]

  • N-Methylated Amino Acids: The presence of a methyl group on the amide nitrogen not only adds bulk but also alters the electronic properties of the amine, reducing its nucleophilicity.[4]

  • β-Branched Amino Acids: Amino acids such as Valine and Isoleucine, with branching at the β-carbon, also present significant steric challenges, though generally less severe than α,α-disubstituted or N-methylated residues.[5]

This steric clash leads to dramatically slower reaction rates.[1] Consequently, standard coupling protocols often fail to achieve complete acylation, resulting in deletion sequences and complex crude products that are difficult to purify. Furthermore, repeated incomplete couplings can lead to termination of the peptide chain, severely impacting the overall yield.

Strategic Approaches to Overcome Steric Hindrance

Successfully incorporating sterically hindered amino acids requires a multi-faceted approach that addresses the sluggish reaction kinetics. The primary strategies involve enhancing the reactivity of the coupling reagents and utilizing energy input to overcome the activation barrier.

Advanced Coupling Reagents

For difficult couplings, standard carbodiimide reagents like DIC and DCC are often insufficient.[3] More potent activating agents are required to generate highly reactive esters of the incoming amino acid.[3][6]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are widely used for their ability to form highly reactive OAt or OBt esters.[6][7] HATU, which forms OAt esters, is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[6]

  • Phosphonium Salts: PyBOP and PyAOP are phosphonium-based reagents that also generate highly reactive esters and are known for their efficiency in difficult couplings.[6][8]

  • Oxyma-Based Reagents: More recently, reagents like COMU and PyOxim, which are based on the OxymaPure® leaving group, have gained prominence.[6][7] They offer reactivity comparable or even superior to HATU, with the added benefit of being non-explosive and having reduced allergenic potential.[7] COMU is particularly well-suited for microwave-assisted SPPS.[7]

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassActivated SpeciesKey AdvantagesConsiderations
DIC/HOBt CarbodiimideOBt EsterCost-effective, low racemization.[8]Often insufficient for severely hindered couplings.
HBTU/TBTU Uronium/AminiumOBt EsterWidely used, effective for many standard couplings.[7]Can cause guanidinylation of the N-terminus if used in excess.[7]
HATU Uronium/AminiumOAt EsterHighly reactive, excellent for hindered couplings.[6][7]More expensive, can also cause guanidinylation.
COMU Uronium/AminiumOxyma EsterHigh reactivity, safer handling (non-explosive), good solubility.[6][7]Relatively newer reagent.
PyBOP PhosphoniumOBt EsterEfficient, byproducts are less hazardous than BOP.[8]
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

The application of microwave energy has revolutionized the synthesis of difficult peptide sequences.[4][9][10] Microwave irradiation provides rapid and efficient heating of the reaction mixture, which has several key benefits for overcoming steric hindrance:[10]

  • Increased Reaction Rates: The higher temperatures achieved with microwave heating dramatically accelerate the rate of sluggish coupling reactions.[10][11]

  • Reduced Aggregation: Heating helps to disrupt secondary structures and intermolecular aggregation of the growing peptide chain on the resin, improving reagent accessibility.[10]

  • Improved Efficiency: This leads to higher coupling efficiencies, reduced reaction times, and purer crude products.[4][12] For example, a peptide containing multiple Aib residues that was synthesized in under 3 hours with 89% purity using microwave-enhanced SPPS, compared to a 40-hour synthesis with less than 10% purity using conventional methods.[12]

Experimental Protocols

The following protocols are designed for the incorporation of a model sterically hindered amino acid, Fmoc-Aib-OH, using both conventional and microwave-assisted methods.

Materials and Reagents
  • Resin: Rink Amide ProTide™ LL resin (or other suitable resin)

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Aib-OH

  • Coupling Reagents: HATU, COMU, DIC

  • Additives: Oxyma Pure, HOBt

  • Bases: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Protocol 1: Conventional Coupling of Fmoc-Aib-OH

This protocol is suitable for manual or automated synthesizers without microwave capability. It relies on a highly active coupling reagent and extended reaction times.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).

  • Coupling of Fmoc-Aib-OH:

    • In a separate vial, dissolve Fmoc-Aib-OH (5 eq.), HATU (4.9 eq.), in DMF.

    • Add DIPEA (10 eq.) and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • QC Checkpoint: Perform a Kaiser test to monitor the coupling reaction. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling is required.

  • Double Coupling (if necessary):

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Repeat step 3 with freshly prepared reagents.

  • Capping (Optional but Recommended):

    • If the Kaiser test is still positive after double coupling, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 and 5) for each subsequent amino acid in the sequence.

Protocol 2: Microwave-Assisted Coupling of Fmoc-Aib-OH

This protocol leverages the power of microwave energy to significantly accelerate the coupling of sterically hindered residues.[4][9][12]

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Microwave-Assisted Coupling of Fmoc-Aib-OH:

    • Perform the coupling reaction in a microwave peptide synthesizer.

    • Use a 5-fold excess of Fmoc-Aib-OH, DIC, and Oxyma Pure in DMF.[12]

    • Set the microwave parameters to a target temperature of 90-100°C, power of 50-60 watts, and a hold time of 10 minutes.[11]

    • QC Checkpoint: After the coupling cycle, perform a Kaiser test to confirm completion. Due to the high efficiency of microwave-assisted coupling, a single coupling is usually sufficient.

  • Chain Elongation: Repeat the deprotection and microwave-assisted coupling steps for all subsequent amino acids.

Visualization of Workflows

Conventional SPPS Cycle for Hindered Amino Acids

SPPS_Conventional start Peptide-Resin (Free Amine) coupling Coupling (Fmoc-AA-OH, HATU, DIPEA) 2-4 hours start->coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, IPA) qc Kaiser Test coupling->qc double_coupling Double Coupling (Repeat Step) qc->double_coupling Positive capping Capping (Acetic Anhydride) qc->capping Positive after Double Coupling wash2 Wash (DMF) qc->wash2 Negative double_coupling->qc capping->wash2 next_cycle Next Cycle or Final Cleavage wash2->next_cycle

Caption: Workflow for conventional coupling of sterically hindered amino acids.

Microwave-Assisted SPPS Cycle

SPPS_Microwave start Peptide-Resin (Free Amine) deprotection Fmoc Deprotection (Microwave, ~3 min) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Microwave Coupling (Fmoc-AA-OH, COMU/DIC, Oxyma) 90-100°C, 10 min wash1->coupling qc Kaiser Test coupling->qc wash2 Wash (DMF) qc->wash2 Negative next_cycle Next Cycle or Final Cleavage wash2->next_cycle

Caption: Accelerated workflow for microwave-assisted SPPS of hindered residues.

Troubleshooting and Best Practices

  • Resin Choice: Use a low-loading resin to minimize on-resin aggregation, which can be exacerbated by hindered residues.[10]

  • Solvent Selection: DMF and NMP are excellent solvents for SPPS and have good microwave absorption properties.[10]

  • Monitoring: The Kaiser test is crucial for assessing the completeness of couplings. However, it is not applicable for N-terminal proline or other secondary amines.[13] In such cases, alternative tests like the chloranil test should be used.

  • Racemization: While highly active coupling reagents are necessary, they can also increase the risk of racemization. The use of additives like HOBt, HOAt, and OxymaPure is essential to suppress this side reaction.[3]

  • Aggregation: For sequences prone to aggregation, consider incorporating pseudoprolines or using chaotropic salts to disrupt secondary structures.[10]

Conclusion

The successful incorporation of sterically hindered amino acids is achievable through the strategic selection of high-potency coupling reagents and the application of advanced synthesis technologies like microwave-assisted SPPS. By understanding the underlying principles of steric hindrance and implementing robust, optimized protocols, researchers can efficiently synthesize complex peptides that were previously considered challenging or inaccessible. The methods outlined in this application note provide a validated framework for overcoming the hurdles associated with these critical building blocks, thereby enabling the development of next-generation peptide therapeutics and research tools.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • JoVE. (2024). An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis.
  • Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • Luxembourg Bio Technologies.
  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Royal Society of Chemistry. (n.d.). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
  • Benchchem. Application Notes and Protocols for N,N-Dimethyl-L-Valine in Solid-Phase Peptide Synthesis (SPPS).
  • PubMed. (2020).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • RSC Publishing. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS).
  • Aapptec Peptides. Coupling Reagents.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Benchchem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • Pinter, T. G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago.
  • Biosynthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Benchchem.
  • Mesa Labs. SPPS Tips For Success Handout.
  • Sigma-Aldrich.
  • Aapptec Peptides. SYNTHESIS NOTES.
  • NIH. Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

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Application Notes & Protocols: Strategies for the Efficient Coupling of Boc-α-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. From the desk of the Senior Application Scientist

The incorporation of α,α-disubstituted amino acids, such as Boc-α-methyl-L-valine (Boc-α-Me-Val-OH), is a cornerstone strategy in modern medicinal chemistry. These sterically constrained building blocks are invaluable for designing peptides and peptidomimetics with enhanced proteolytic stability, controlled secondary structures, and improved pharmacokinetic profiles.[1][2][3] However, the very feature that imparts these desirable properties—the sterically demanding quaternary α-carbon—presents a formidable challenge during chemical synthesis.[1][3]

Standard amide bond formation protocols often fail, leading to frustratingly low yields, slow reaction kinetics, and incomplete couplings. This guide provides an in-depth analysis of the most effective coupling reagents for Boc-α-Me-Val-OH, explains the chemical principles behind their efficacy, and delivers a robust, field-proven protocol to ensure successful incorporation into your target molecules.

The Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling Boc-α-Me-Val-OH is the severe steric congestion around the carboxylic acid. The gem-dimethyl group on the β-carbon, combined with the α-methyl group, creates a neopentyl-like environment. This bulkiness physically obstructs the approach of the amine nucleophile to the activated carboxyl group, dramatically slowing down the rate of amide bond formation.[4] Consequently, reagents must be chosen for their ability to generate exceptionally reactive activated species to overcome this high activation energy barrier.

Comparative Analysis of High-Potency Coupling Reagents

For difficult couplings involving sterically hindered amino acids, onium salt-based reagents are the undisputed reagents of choice.[4] Their superiority lies in the rapid, in-situ generation of highly reactive esters. Below is a comparative analysis of the most suitable candidates for Boc-α-Me-Val-OH.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): For years, HATU has been the benchmark for challenging couplings.[5][6] It is an aminium salt of 1-hydroxy-7-azabenzotriazole (HOAt). Upon reaction with a carboxylate, it forms a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization more effectively than its HOBt-based analogue, HBTU.[5]

  • COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that represents a significant advancement in coupling chemistry.[7][8] Based on the non-explosive and highly effective additive OxymaPure, COMU often demonstrates coupling efficiency comparable or even superior to HATU.[8][9][10] Its key advantages include a significantly better safety profile (avoiding the potentially explosive HOAt), excellent solubility in common solvents, and the generation of water-soluble byproducts, simplifying purification.[7][8][9]

  • Phosphonium Salts (PyAOP, PyBOP): Phosphonium-based reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also powerful tools.[4][11] A critical advantage of phosphonium salts over aminium/uronium salts is the complete absence of guanidinylation risk.[4][12] This side reaction, where the coupling reagent caps the free N-terminal amine, can be a concern with HATU if an excess of the reagent is used relative to the carboxylic acid.[5][12] PyAOP, the aza-derivative, is generally more reactive than PyBOP.

Data Presentation: Coupling Reagent Comparison
ReagentTypeKey AdvantagesPotential DrawbacksRecommended Use
HATU Aminium SaltHigh reactivity, benchmark for difficult couplings, effective racemization suppression.[5][6][11]Based on potentially explosive HOAt[7], risk of N-terminal guanidinylation if used incorrectly.[5][12]Highly demanding couplings where maximum reactivity is required; cyclizations.
COMU Uronium SaltReactivity comparable or superior to HATU[8][9], excellent safety profile (non-explosive)[7], high solubility[8], water-soluble byproducts.[9]Higher cost compared to older reagents.First-line choice for hindered couplings, especially where safety and ease of use are priorities.
PyAOP Phosphonium SaltHigh reactivity, no risk of guanidinylation side reaction[4][12], excellent for fragment condensation.Byproducts can be more difficult to remove during purification.Critical couplings where avoiding any potential amine capping is paramount.
Mechanism of Action: Onium Salt Activation

The general mechanism for activating a carboxylic acid with an onium salt like HATU involves the rapid formation of a highly reactive intermediate. This activated ester is then readily attacked by the amine component to form the stable amide bond.

HATU_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step BocVal Boc-α-Me-Val-O⁻ (Carboxylate) ActiveEster OAt-Active Ester (Highly Reactive) BocVal->ActiveEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU PeptideBond New Peptide Bond ActiveEster->PeptideBond + H₂N-Peptide HOAt HOAt (Byproduct) ActiveEster->HOAt PeptideNH2 H₂N-Peptide-Resin (N-terminal Amine) PeptideNH2->PeptideBond

Caption: General workflow for carboxylic acid activation and coupling using HATU.

Detailed Protocol: Solid-Phase Coupling of Boc-α-Me-Val-OH

This protocol is designed for Boc-chemistry solid-phase peptide synthesis (SPPS) and incorporates best practices for overcoming steric hindrance. A "double coupling" strategy is strongly recommended to ensure the reaction proceeds to completion.[13]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-α-Me-Val-OH

  • High-potency coupling reagent (e.g., COMU or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Washing Solvents: DCM, Isopropanol (IPA)

  • Capping Solution (Optional but Recommended): Acetic anhydride and DIPEA in DMF

  • Solid-phase peptide synthesis (SPPS) reaction vessel with shaker

Procedure:

  • Resin Swelling & Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • If starting a new synthesis, ensure the preceding amino acid has been successfully coupled and its N-terminal protecting group is intact.

  • Boc-Deprotection:

    • Drain the DMF from the resin.

    • Add the deprotection solution (50% TFA in DCM) to the resin (approx. 10 mL per gram of resin).

    • Shake for 2 minutes, drain, and add a fresh portion of deprotection solution.

    • Shake for an additional 20-30 minutes to ensure complete removal of the Boc group.[13][14]

    • Drain the TFA solution.

  • Washing:

    • Wash the resin thoroughly to remove all traces of TFA. A typical sequence is:

      • DCM (3x)

      • IPA (2x)

      • DCM (3x)

      • DMF (3x)

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF to the resin.

    • Shake for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.[14][15]

    • Drain the neutralization solution.

    • Wash the resin with DMF (3x).

  • First Coupling:

    • Pre-activation: In a separate, dry vessel, dissolve Boc-α-Me-Val-OH (3-5 equivalents relative to resin loading) in a minimal amount of DMF. Add the coupling reagent (e.g., COMU or HATU, 2.9-4.9 equivalents) and DIPEA (6-10 equivalents).[13] Allow this mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the neutralized resin in the reaction vessel.

    • Shake the mixture at room temperature for 2-4 hours. Due to the severe steric hindrance, a longer reaction time is crucial.

  • Monitoring (Interim Check):

    • Perform a Kaiser test on a few resin beads. Note: A negative (yellow) result is desired, indicating the absence of primary amines. However, if the preceding residue was proline or another secondary amine, the test is not applicable. Incomplete reactions may show a faint blue color.[15] Regardless of the result, proceed with a second coupling.

  • Second Coupling (Recommended):

    • Drain the reaction solution from the resin. Do not wash the resin at this stage.

    • Immediately repeat step 5 (First Coupling) with a freshly prepared solution of activated Boc-α-Me-Val-OH.

    • Allow the second coupling to proceed for another 2-4 hours, or even overnight if convenient.

  • Final Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly to remove all excess reagents and byproducts. A recommended sequence is:

      • DMF (3x)

      • DCM (3x)

      • DMF (3x)

      • DCM (3x)

  • Capping (Optional but Recommended):

    • To ensure any minute quantities of unreacted N-terminal amines do not result in deletion sequences, it is wise to cap them.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.[13]

    • Wash the resin thoroughly as in step 8. The peptide-resin is now ready for the next cycle of deprotection and coupling.

Troubleshooting & Critical Considerations
  • Incomplete Coupling: The primary failure mode is an incomplete reaction. The double coupling protocol is the most effective countermeasure. Using a slight excess of the coupling reagent (e.g., 2.9 eq for 3 eq of amino acid) is standard practice.

  • Reagent Quality: Ensure all reagents, especially the DMF solvent, are anhydrous and of high purity. Water will hydrolyze the activated ester and quench the reaction.

  • Racemization: While α-methyl amino acids are less prone to racemization via the typical oxazolone pathway, using high-quality reagents known for low racemization potential (like HATU and COMU) is still critical.[16] Avoid excessive heat or prolonged exposure to strong bases.

  • Microwave Assistance: For automated synthesis, microwave-assisted protocols can significantly accelerate the coupling of hindered residues, reducing reaction times without compromising quality.[10][13]

By selecting a potent onium salt reagent and employing a meticulous, patient double-coupling protocol, the successful incorporation of the challenging Boc-α-Me-Val-OH residue can be achieved reliably and efficiently, unlocking its full potential for advanced peptide design.

References

  • BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • ChemicalBook. (2024). HATU:a third-generation coupling reagent. ChemicalBook.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
  • Gao, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.
  • Luxembourg Bio Technologies. Coupling Reagents.
  • Gao, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed.
  • Gao, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Thermo Fisher Scientific. TECHNICAL NOTE: Prevention of Guanidinium Formation During Activation of Amino Acids by Uronium-Salts. Thermo Fisher Scientific.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • ChemPep Inc. Boc Solid Phase Peptide Synthesis. ChemPep.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

Sources

Application Notes & Protocols: Mastering the Challenge of α,α-Disubstituted Amino Acid Coupling with HATU

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Steric Hurdle in Peptide Synthesis

The incorporation of α,α-disubstituted amino acids into peptide chains is a powerful strategy in medicinal chemistry. These unique building blocks impose significant conformational constraints on the peptide backbone, leading to the formation of stable secondary structures such as helices and β-turns.[1] This structural rigidity can enhance biological activity, improve metabolic stability, and increase cell permeability. However, the very feature that makes these amino acids so valuable—their steric bulk—also presents a formidable challenge in peptide synthesis. The quaternary carbon at the α-position severely hinders the approach of both the activated carboxylic acid and the incoming amine, often resulting in low coupling yields, incomplete reactions, and epimerization with standard coupling protocols.[2][3]

This technical guide provides an in-depth exploration of the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a premier coupling reagent for overcoming the challenges associated with α,α-disubstituted amino acids. We will delve into the mechanistic underpinnings of HATU's efficacy, provide detailed, field-proven protocols, and offer a comprehensive troubleshooting guide to empower researchers in this demanding area of peptide synthesis.

The HATU Advantage: A Mechanistic Perspective

HATU has emerged as a superior reagent for difficult couplings due to its ability to form a highly reactive activated ester intermediate, which more readily overcomes the steric hindrance associated with α,α-disubstituted amino acids.[4][5] The key to HATU's enhanced performance lies in the 7-azabenzotriazole (HOAt) moiety, which distinguishes it from its predecessor, HBTU (which contains HOBt).[4]

The activation process, as illustrated below, proceeds through a multi-step cascade:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-protected α,α-disubstituted amino acid.[6]

  • Formation of the O-acyl(tetramethyl)isouronium salt: The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate.[7][8]

  • Generation of the OAt-active ester: The displaced HOAt anion rapidly attacks the isouronium salt. This step yields the crucial OAt-active ester and releases tetramethylurea as a byproduct.[7][9] The electron-withdrawing nature of the pyridine nitrogen in the HOAt moiety makes the OAt-ester significantly more reactive than the corresponding OBt-ester formed by HBTU.[4]

  • Nucleophilic Attack and Peptide Bond Formation: The amine component then attacks the highly reactive OAt-active ester to form the desired peptide bond. The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance through a hydrogen-bonded 7-membered cyclic transition state, further accelerating the reaction rate.[7][9]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Isouronium_Salt O-acyl(tetramethyl)isouronium salt Carboxylate->Isouronium_Salt + HATU HATU HATU OAt_Ester OAt-active ester Isouronium_Salt->OAt_Ester - Tetramethylurea TMU Tetramethylurea Amine R'-NH₂ Peptide_Bond Amide (Peptide Bond) OAt_Ester->Peptide_Bond + R'-NH₂ HOAt HOAt

HATU Activation and Coupling Mechanism

Comparative Performance of Coupling Reagents

While numerous coupling reagents are available, onium salts like HATU consistently demonstrate superior performance for sterically demanding couplings. The table below summarizes the relative effectiveness of common coupling reagents for hindered amino acids.

Coupling Reagent ClassExamplesEffectiveness for α,α-Disubstituted Amino AcidsKey Considerations
Aminium/Uronium Salts HATU , HBTU, HCTU, COMU Highly Effective .[3] HATU is often considered the gold standard due to the high reactivity of the OAt-ester.[4] COMU shows comparable efficiency with improved safety and solubility.[10]Can cause guanidinylation of the N-terminal amine if used in excess.[6][9]
Phosphonium Salts PyBOP , PyAOP Highly Effective .[3] PyAOP, the aza-derivative, often shows higher yields.[10]Generally more soluble in DMF than uronium salts and do not cause guanidinylation.[3]
Carbodiimides DCC, DIC, EDCGenerally ineffective for hindered couplings, leading to low yields.[3]Often require additives like HOBt or HOAt to suppress racemization.[11]
Acyl Fluoride Precursors TFFHVery Effective , particularly for extremely hindered residues like Aib (α-aminoisobutyric acid).[3][7]Requires in-situ formation of the highly reactive amino acid fluoride.[10]

Experimental Protocols

The following protocols are designed as a robust starting point for researchers. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific substrates.

Protocol 1: Solution-Phase Coupling of an α,α-Disubstituted Amino Acid

This protocol details a general procedure for the coupling of an N-protected α,α-disubstituted amino acid to an amino ester in solution.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected α,α-disubstituted amino acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Addition of Amine Component: Add the amino acid ester hydrochloride or trifluoroacetate salt (1.1 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (3.0-4.0 equivalents), to the reaction mixture and stir for 5 minutes. The additional base is required to neutralize the salt of the amine component.

  • Pre-activation and Coupling: Add HATU (1.1 equivalents) to the mixture. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reactions may require longer times, from a few hours to overnight.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of an α,α-Disubstituted Amino Acid (Fmoc/tBu Strategy)

This protocol outlines the coupling step for incorporating a sterically hindered residue onto a resin-bound peptide.

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[12]

  • Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected α,α-disubstituted amino acid (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF. Add DIPEA or 2,4,6-collidine (6-8 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes.[5][13]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature. For highly hindered couplings, a longer reaction time of 2-4 hours is recommended.[5]

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) to monitor the reaction's completion. A negative result (yellow beads for Kaiser test) indicates a complete reaction.[3]

  • Double Coupling (if necessary): If the test in step 4 is positive, indicating an incomplete reaction, drain the resin and repeat steps 2-4 with a fresh solution of activated amino acid. This "double coupling" strategy is often necessary for particularly challenging residues.[13]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Troubleshooting Guide for HATU-Mediated Couplings of α,α-Disubstituted Amino Acids

Low yields and side reactions can still occur despite the power of HATU. This guide provides a systematic approach to troubleshooting common issues.

Troubleshooting_Guide Start Problem: Low or No Coupling Yield Check_Reagents Are reagents (HATU, base, solvent) fresh and anhydrous? Start->Check_Reagents Incomplete_Deprotection Is the N-terminal amine fully deprotected? (SPPS) Check_Reagents->Incomplete_Deprotection Yes Increase_Equivalents Increase equivalents of amino acid and HATU (e.g., to 4 eq.) Incomplete_Deprotection->Increase_Equivalents Yes Double_Coupling Perform a double coupling Increase_Equivalents->Double_Coupling Increase_Time_Temp Increase reaction time (e.g., 4h to overnight) and/or temperature (e.g., to 40-50°C) Double_Coupling->Increase_Time_Temp Switch_Solvent Change solvent to NMP or a DMF/DCM mixture Increase_Time_Temp->Switch_Solvent Switch_Reagent Consider switching to an acyl fluoride-forming reagent (e.g., TFFH) for extremely hindered cases Switch_Solvent->Switch_Reagent Epimerization Problem: Significant Epimerization Detected Check_Base Is the base too strong or used in excess? Epimerization->Check_Base Switch_Base Switch to a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) Check_Base->Switch_Base Yes Reduce_Temp_Preactivation Reduce reaction temperature (e.g., to 0°C) and minimize pre-activation time Switch_Base->Reduce_Temp_Preactivation Guanidinylation Problem: Guanidinylation of N-terminus Detected (SPPS) Check_Stoichiometry Is HATU used in excess relative to the carboxylic acid? Guanidinylation->Check_Stoichiometry Adjust_Stoichiometry Use a slight excess of the amino acid relative to HATU (e.g., AA:HATU = 1.05:1.0) Check_Stoichiometry->Adjust_Stoichiometry Yes Switch_to_Phosphonium Switch to a phosphonium-based reagent like PyAOP or PyBOP Adjust_Stoichiometry->Switch_to_Phosphonium

Troubleshooting Workflow for Hindered Couplings

Mitigating Key Side Reactions

Epimerization

Epimerization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis.[14] While α,α-disubstituted amino acids without an α-proton cannot epimerize via the common oxazolone or direct enolization pathways, the preceding amino acid in the sequence is at risk, especially during fragment condensations. The choice of base plays a crucial role; highly basic conditions can promote epimerization.[15]

Mitigation Strategies:

  • Base Selection: Use a weaker, more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA, particularly for sensitive couplings.[3][16]

  • Temperature Control: Perform the coupling at lower temperatures (e.g., 0 °C) to minimize the rate of epimerization.[17]

  • Minimize Pre-activation Time: Add the amine component shortly after the pre-activation of the carboxylic acid with HATU to minimize the concentration of the highly reactive, epimerization-prone intermediate.[3]

Guanidinylation

A known side reaction of aminium/uronium reagents like HATU is the guanidinylation of the free N-terminal amine of the peptide chain.[6] This occurs when the amine attacks the guanidinium carbon of HATU, leading to a capped and unreactive peptide. This side reaction is more prevalent when HATU is used in excess or when the coupling reaction is slow.[6][18]

Mitigation Strategies:

  • Stoichiometry Control: Avoid using a large excess of HATU. It is preferable to use a slight excess of the carboxylic acid component relative to the coupling reagent.[11]

  • Alternative Reagents: For particularly sensitive sequences or fragment couplings where slow reaction times are expected, consider using a phosphonium-based reagent like PyBOP or PyAOP, which do not have the guanidinium structure and thus cannot cause this side reaction.[3][10]

Conclusion

The incorporation of α,α-disubstituted amino acids is a vital tool for the development of next-generation peptide therapeutics. While their steric hindrance poses a significant synthetic challenge, the use of highly efficient coupling reagents like HATU provides a robust and reliable solution. By understanding the underlying mechanism of HATU activation, adhering to optimized protocols, and being cognizant of potential side reactions and their mitigation strategies, researchers can successfully navigate the complexities of these difficult couplings. This technical guide serves as a comprehensive resource to empower scientists to harness the full potential of HATU and advance their research in peptide and drug development.

References

  • Wikipedia. (n.d.). HATU. [Link]

  • wenxuecity.com. (2023). HATU coupling. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(75), 47656–47663. [Link]

  • Chowdhury, A. R., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Letters in Organic Chemistry, 20(10), 826-832. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Lebl, M., et al. (1995). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Proceedings of the National Academy of Sciences, 92(26), 12013–12016. [Link]

  • ResearchGate. (2023). (PDF) Epimerisation in Peptide Synthesis. [Link]

  • SlidePlayer. (n.d.). Epimerization of Peptide. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Le, C. M., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(1), 1016–1028. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. [Link]

  • Le, C. M., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]

  • Cativiela, C., & Ordóñez, M. (2009). Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Tetrahedron: Asymmetry, 20(1), 1-53. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]

  • ResearchGate. (2009). Control of aspartate epimerization during the coupling of caspase specific tetrapeptides with aromatic amines by using N-[[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridin-1-yl]methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) as a coupling reagent. [Link]

  • ResearchGate. (2023). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

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Application Notes & Protocols: The Strategic Incorporation of Boc-α-Me-Val-OH in Therapeutic Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation has historically been hampered by two principal challenges: rapid proteolytic degradation and conformational flexibility. Unmodified peptides are often cleared from circulation within minutes, and their "floppy" nature can lead to reduced receptor binding affinity and specificity. The strategic incorporation of α,α-disubstituted amino acids (ααAAs) has emerged as a powerful tool to overcome these limitations.

Boc-α-Me-Val-OH (N-tert-butoxycarbonyl-α-methyl-L-valine) is a premier building block in this class. By replacing the α-hydrogen of valine with a methyl group, this non-proteinogenic amino acid introduces a quaternary, sterically hindered α-carbon. This seemingly minor modification has profound and predictable consequences on the resulting peptide's architecture and resilience, making it an indispensable tool for medicinal chemists.

This guide provides an in-depth exploration of the rationale, applications, and protocols for leveraging Boc-α-Me-Val-OH to engineer next-generation peptide therapeutics with enhanced stability and precisely controlled conformations.

Core Applications & Mechanistic Insights

The utility of Boc-α-Me-Val-OH is rooted in two fundamental principles: steric shielding and conformational constraint.

Enhancing Metabolic Stability via Proteolytic Shielding

The Problem: The peptide backbone is susceptible to cleavage by a host of endogenous proteases (e.g., elastases, chymotrypsin), which recognize specific sequences and hydrolyze the amide bonds. This enzymatic degradation is a primary driver of the short in-vivo half-life of therapeutic peptides.

The α-Me-Val Solution: The gem-dimethyl group at the α-carbon of an α-Me-Val residue acts as a molecular shield. This steric bulk physically obstructs the active site of proteases, preventing the necessary enzymatic geometry for amide bond hydrolysis.[1][2] This protection extends not only to the α-Me-Val residue itself but also significantly retards cleavage at adjacent peptide bonds.[3][4] The result is a dramatic increase in the peptide's resistance to proteolytic degradation and, consequently, a longer circulatory half-life.[1][2]

Proteolytic_Shielding cluster_0 Standard Peptide Chain cluster_1 α-Me-Val Modified Peptide Protease_A Protease Active Site Peptide_A ...-NH Val CO-... Protease_A->Peptide_A:f1 Binding & Cleavage Protease_B Protease Active Site Block Steric Hindrance (α-Methyl Group) Protease_B->Block Access Denied Peptide_B ...-NH α-Me-Val CO-... caption Fig. 1: Steric shielding by α-Me-Val.

Fig. 1: Steric shielding by α-Me-Val.

Quantitative Impact: The incorporation of Cα-methylated amino acids can increase peptide half-life in serum from minutes to many hours.[2]

Peptide ModificationTypical Half-Life (t½) in Human Serum (Illustrative)Fold Increase
Native Peptide (e.g., with L-Val)~5-10 minutes1x
α-Me-Val Substituted Peptide>12-18 hours[1]>100x

Table 1: Illustrative comparison of proteolytic stability. Actual results are sequence-dependent.

Inducing and Stabilizing Secondary Structures

The Problem: Many peptides must adopt a specific secondary structure, such as an α-helix or β-turn, to bind their biological target with high affinity. In solution, linear peptides often exist as a dynamic ensemble of conformations, reducing the population of the active structure and thus lowering effective bioactivity.

The α-Me-Val Solution: The steric bulk of the α-methyl group severely restricts the allowable dihedral angles (phi, ψ) of the peptide backbone. This constraint dramatically reduces the conformational freedom of the peptide chain, guiding it to fold into well-defined secondary structures.[5][6][7] Specifically, α-methylated residues like α-Me-Val are potent inducers and stabilizers of helical conformations, particularly the 3₁₀-helix and the α-helix.[8][9][10] This pre-organization of the peptide into its bioactive conformation can lead to a significant improvement in receptor binding and overall therapeutic efficacy.[8]

Studies have shown that replacing residues like Aib (α-aminoisobutyric acid) with Cα-methyl-L-valine (L-AMV) can confer a stronger preference for a right-handed α-helical structure.[10] This is a critical advantage for designing peptides that need to mimic helical domains of natural proteins, for example, in disrupting protein-protein interactions.

Experimental Guide: Solid-Phase Synthesis with Boc-α-Me-Val-OH

Incorporating sterically hindered amino acids like Boc-α-Me-Val-OH into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to overcome the challenge of slow coupling kinetics.[11][12] Standard coupling conditions are often insufficient and lead to deletion sequences and low yields.

Materials & Reagents
  • Resin: Standard resins for Fmoc or Boc SPPS (e.g., Rink Amide, Wang).

  • Amino Acids: N-α-Fmoc or N-α-Boc protected amino acids.

  • Boc-α-Me-Val-OH: The sterically hindered building block.

  • Deprotection Reagents:

    • For Fmoc-SPPS: 20-40% Piperidine in DMF.

    • For Boc-SPPS: 25-50% TFA in DCM.

  • Coupling Reagents (High-Efficiency):

    • Uronium/Guanidinium salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU . These are generally the first choice.

    • Phosphonium salts: PyAOP, PyBOP.

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP).

Optimized Coupling Protocol for Boc-α-Me-Val-OH (Fmoc/tBu Strategy)

This protocol outlines the critical coupling step for Boc-α-Me-Val-OH onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform the standard Fmoc deprotection of the N-terminal amino acid (e.g., 2 x 10 min with 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

  • Activation of Boc-α-Me-Val-OH:

    • In a separate vessel, dissolve Boc-α-Me-Val-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), in DMF or a DMF/NMP mixture.

    • Add DIPEA (6-10 equivalents).

    • Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

    • Rationale (Expertise): Using a higher equivalency of amino acid and coupling reagent is crucial to drive the reaction to completion.[13] HATU is preferred for hindered couplings due to its high reactivity and lower propensity for racemization. Pre-activation ensures the reactive species is formed before addition to the resin, maximizing coupling efficiency.

  • Coupling Reaction:

    • Add the activated Boc-α-Me-Val-OH solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for an extended period, typically 2 to 4 hours . (Standard couplings are often 30-60 min).

    • Rationale (Trustworthiness): The steric hindrance significantly slows down the nucleophilic attack of the resin-bound amine on the activated carboxyl group. Extended coupling time is the most critical parameter for ensuring the reaction proceeds to completion.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines.

    • A positive Kaiser test (blue beads) indicates an incomplete reaction.

  • Double Coupling (If Necessary):

    • If the Kaiser test is positive, drain the reaction vessel and repeat steps 2 and 3 for a second coupling cycle ("Double Coupling" ). This is often required for particularly difficult sequences.[11]

    • Rationale (Self-Validation): The protocol is self-validating through the use of in-process controls like the Kaiser test. Proceeding only after a negative test ensures the fidelity of the final peptide sequence.

  • Capping (Optional but Recommended):

    • If a small percentage of unreacted amines remains after double coupling, it is advisable to permanently block them to prevent the formation of deletion-by-one-residue impurities.

    • Treat the resin with an acetic anhydride/DIPEA solution in DMF for 20-30 minutes.

  • Washing and Continuation: Once a negative Kaiser test is achieved, wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) before proceeding to the next deprotection and coupling cycle.

Fig. 2: SPPS workflow for Boc-α-Me-Val-OH.

Conclusion and Future Outlook

Boc-α-Me-Val-OH is more than just a protected amino acid; it is a strategic design element. Its incorporation provides a reliable and predictable method to confer protease resistance and induce stable, bioactive conformations in peptide therapeutics.[2][5][8] While its use requires specialized synthesis protocols to overcome steric challenges, the profound benefits in terms of improved pharmacokinetic and pharmacodynamic properties justify the effort. As the field of peptide drug discovery continues to tackle increasingly complex biological targets, the rational design principles enabled by building blocks like Boc-α-Me-Val-OH will be paramount to success.

References

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH. [Link]

  • Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies. PubMed. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. [Link]

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central - NIH. [Link]

  • Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. [Link]

  • Cα-Methyl-l-valine: A Preferential Choice over α-Aminoisobutyric Acid for Designing Right-Handed α-Helical Scaffolds. PubMed. [Link]

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. [Link]

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Synthesis of Peptides with Enhanced Enzymatic Stability Using Hindered Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often curtailed by their susceptibility to enzymatic degradation, leading to short in vivo half-lives and reduced bioavailability. A proven strategy to overcome this limitation is the site-specific incorporation of sterically hindered amino acids into the peptide sequence. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, synthetic strategies, and analytical protocols for creating enzymatically stable peptide analogs. We delve into the rationale behind using hindered amino acids, detail the challenges and solutions in their solid-phase synthesis, and provide step-by-step protocols for both synthesis and enzymatic stability assessment.

Introduction: The Challenge of Peptide Instability

Peptides represent a promising class of therapeutics due to their high specificity, potency, and lower toxicity compared to small molecules.[1] However, their clinical application is frequently hampered by rapid degradation by proteases present in biological fluids like blood, plasma, and serum.[1][2][3] These enzymes, including exopeptidases that cleave terminal residues and endopeptidases that target internal peptide bonds, recognize and hydrolyze specific sequences, leading to a loss of the peptide's secondary structure and biological activity.[4][5][6]

To address this, various chemical modification strategies have been developed to enhance peptide stability.[7][8][9][10] Among the most effective is the introduction of unnatural, sterically hindered amino acids. These modified residues act as "enzymatic shields" by physically obstructing the access of proteases to the peptide backbone, thereby slowing down or preventing cleavage.[11][12][13] This guide will focus on the practical aspects of utilizing hindered amino acids to engineer robust and durable peptide therapeutics.

The Rationale for Hindered Amino Acids

The introduction of bulky side chains or modifications to the peptide backbone at or near a cleavage site can significantly impede enzymatic recognition and catalysis. The steric bulk of these residues restricts the conformational flexibility of the peptide, making it a poor substrate for proteases.[13][14] Common classes of hindered amino acids used for this purpose include:

  • α,α-Disubstituted Amino Acids: These amino acids, such as α-aminoisobutyric acid (Aib), possess two substituents on the α-carbon. This gem-dimethyl group severely restricts the available Ramachandran space, favoring helical conformations and enhancing proteolytic resistance.[14][15] The introduction of Aib has been shown to stabilize helical structures in peptides.[14][16][17]

  • N-Methylated Amino Acids: The addition of a methyl group to the amide nitrogen of the peptide backbone removes a hydrogen bond donor and introduces steric hindrance.[13][18][19][20] This modification not only increases resistance to enzymatic degradation but can also improve membrane permeability and bioavailability.[13][18][19][20]

  • D-Amino Acids: The substitution of a naturally occurring L-amino acid with its D-enantiomer can confer significant resistance to proteolysis, as most proteases are stereoselective for L-amino acids.[4][11]

The strategic placement of these hindered residues at known or predicted cleavage sites is a powerful tool in the rational design of stable peptide drugs.[12]

Synthetic Strategies and Challenges

The incorporation of sterically hindered amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges.[21][22][23] The bulky nature of these residues can significantly slow down the kinetics of the coupling reaction, leading to incomplete reactions and the formation of deletion sequences.[21][22][24][25]

Overcoming Coupling Inefficiencies

To achieve efficient coupling of hindered amino acids, several strategies can be employed:

  • High-Reactivity Coupling Reagents: Standard coupling reagents may be insufficient. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are highly recommended for promoting efficient coupling of challenging residues.[26]

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate the coupling of bulky amino acids, driving reactions to completion more efficiently than conventional methods.[24]

  • Double Coupling: Performing the coupling reaction twice is a prudent strategy to ensure the highest possible yield and minimize the formation of deletion sequences.[26]

  • Optimized Reaction Conditions: Extended reaction times and the use of excess equivalents of the hindered amino acid and coupling reagents are often necessary.[26]

The following workflow illustrates the key decision points in the SPPS of peptides containing hindered amino acids.

Caption: Workflow for SPPS of peptides with hindered amino acids.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Hindered Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a model decapeptide containing an α-aminoisobutyric acid (Aib) residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Standard Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with DIC (4 eq) and Oxyma Pure (4 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Hindered Amino Acid (Aib) Coupling:

    • Pre-activate a 4-fold molar excess of Fmoc-Aib-OH with HATU (3.95 eq) and DIPEA (8 eq) in DMF for 10 minutes.

    • Add the activated solution to the resin and shake for 4 hours. A second coupling is recommended.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol describes a general method to assess the stability of a modified peptide in the presence of a proteolytic enzyme or biological fluid.

Materials:

  • Synthesized peptide (modified and unmodified control)

  • Proteolytic enzyme (e.g., trypsin, chymotrypsin) or biological matrix (e.g., human serum, plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides in a suitable buffer (e.g., PBS).

  • Incubation:

    • Incubate the peptide (final concentration, e.g., 100 µM) with the enzyme or biological matrix at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of quenching solution (e.g., 10% TFA in ACN).

  • Sample Processing (for serum/plasma): Centrifuge the quenched samples to precipitate proteins. Collect the supernatant.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

    • Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

    • Identify the degradation products by mass spectrometry to determine the cleavage sites.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t₁/₂) in the presence of the enzyme or biological matrix.

The following diagram illustrates the enzymatic degradation process and the protective effect of a hindered amino acid.

Enzymatic_Degradation cluster_0 Unmodified Peptide cluster_1 Modified Peptide Unmodified_Peptide Unmodified Peptide Chain Cleavage_Site Protease Protease Protease->Cleavage_Site Binds & Cleaves Degradation_Products Degradation Products Modified_Peptide Peptide with Hindered AA Hindered_AA Hindered AA Protease_Blocked Protease Blocked_Site Protease_Blocked->Blocked_Site Binding Hindered Stable_Peptide Stable Peptide

Caption: Mechanism of enzymatic protection by a hindered amino acid.

Data Presentation and Interpretation

The results of the enzymatic stability assay should be presented clearly to allow for easy comparison between the modified and unmodified peptides.

Table 1: Comparative Stability of Peptides in Human Serum

PeptideSequenceModificationHalf-life (t₁/₂) in Human Serum (min)
ControlH-Gly-Ala-Val-Phe-Ile-Trp-Ala-Ser-OHNone35 ± 5
ModifiedH-Gly-Ala-Aib-Phe-Ile-Trp-Ala-Ser-OHVal to Aib substitution> 480

The data in Table 1 clearly demonstrates the significant increase in enzymatic stability achieved by substituting a single amino acid with a hindered analog.

Conclusion

The incorporation of sterically hindered amino acids is a robust and effective strategy for enhancing the enzymatic stability of therapeutic peptides. While the synthesis of such modified peptides requires careful optimization of coupling conditions, the resulting analogs often exhibit dramatically improved pharmacokinetic profiles. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design, synthesize, and evaluate peptides with enhanced stability, thereby accelerating the development of novel peptide-based drugs.

References

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). MDPI.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PubMed.
  • Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. (n.d.).
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). KU ScholarWorks.
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag.
  • Strategies for Improving Peptide Stability and Delivery. (n.d.). PMC - PubMed Central.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023).
  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024). bioRxiv.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • N-Methylated Amino Acids. (n.d.). Merck Millipore.
  • Improving peptide stability: Strategies and applic
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  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). PubMed.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016). Mini Reviews in Medicinal Chemistry.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PMC - NIH.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (n.d.). Semantic Scholar.
  • Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. (n.d.). Semantic Scholar.
  • Enhanced protein thermostability by Ala-->Aib replacement. (n.d.). PubMed.
  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog.
  • Introduction to Peptide Synthesis. (n.d.). PMC - NIH.
  • Proteolytic degradation of peptide products in the blood is considered... (n.d.).
  • Should My Peptide Be Methyl
  • Highly Sterically Hindered Peptide Bond Form
  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. (2018). ACS Omega.
  • The Role of Aminoisobutyric Acid (Aib) in Peptide Chemistry: A Technical Guide. (n.d.). Benchchem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
  • Peptide Stability and Enzyme Resistance: Structural Modifications of TB-500. (n.d.). Polaris Peptides.
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). Books.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.).
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). PubMed.
  • Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorpor
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
  • HPLC analysis of the enzymatic results of peptides before and after... (n.d.).
  • Peptide synthesis. (n.d.). Wikipedia.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. (n.d.). Benchchem.
  • Peptide Stability and Half-Life Extension: Chemical Strategies and Innov
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024).
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC - PubMed Central.

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Application Notes and Protocols: Harnessing N-Boc-alpha-methyl-L-valine for the Rational Design of Helical Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, prized for their high specificity and biological activity. However, their inherent conformational flexibility often leads to reduced metabolic stability and lower binding affinities. A key strategy to surmount these challenges is the introduction of conformational constraints to stabilize bioactive secondary structures, such as the α-helix. The incorporation of α,α-disubstituted amino acids is a powerful tool in this endeavor.[1][2] This guide focuses on N-Boc-alpha-methyl-L-valine, a sterically hindered amino acid, and its profound impact on inducing and stabilizing helical conformations in synthetic peptides. Its unique structural features not only promote helicity but can also enhance proteolytic resistance, making it a valuable building block for peptide-based drug candidates.[1][3]

Mechanistic Insights: How Alpha-Methyl-L-valine Drives Helicity

The helix-inducing property of alpha-methyl-L-valine stems from the steric hindrance imposed by the α-methyl group. This substitution restricts the permissible values of the peptide backbone dihedral angles, phi (φ) and psi (ψ), effectively funneling the conformational landscape towards the helical region of the Ramachandran plot. Unlike the achiral α-aminoisobutyric acid (Aib), which can induce both right- and left-handed helices, the inherent chirality of L-alpha-methyl-valine strongly favors the formation of right-handed α-helices.[4] This is particularly advantageous for designing peptides that mimic the right-handed α-helical domains of natural proteins.

G cluster_0 Unconstrained Peptide Backbone cluster_1 Constrained Peptide Backbone Flexible_Backbone Flexible Peptide Backbone (Multiple Conformations) Random_Coil Random Coil Flexible_Backbone->Random_Coil Beta_Sheet β-Sheet Flexible_Backbone->Beta_Sheet Alpha_Helix_Unstable α-Helix (Unstable) Flexible_Backbone->Alpha_Helix_Unstable Constrained_Backbone Incorporation of N-Boc-α-methyl-L-valine Steric_Hindrance Steric Hindrance Restricts Dihedral Angles (φ, ψ) Constrained_Backbone->Steric_Hindrance Alpha_Helix_Stable Stable Right-Handed α-Helix Steric_Hindrance->Alpha_Helix_Stable

Figure 1: Conformational restriction by N-Boc-alpha-methyl-L-valine.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of Alpha-Methyl-L-valine Containing Peptides

The incorporation of sterically hindered amino acids like N-Boc-alpha-methyl-L-valine via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to overcome the challenge of slow coupling kinetics.[5][6] Standard coupling conditions are often insufficient, leading to incomplete reactions and deletion sequences.[5][7] The following protocols are designed to ensure efficient and successful synthesis.

Protocol 1: Boc-SPPS of a Model Helical Peptide

This protocol outlines the manual Boc-SPPS of a model peptide, Ac-Tyr-(Ala)5-(α-Me-Val)-(Ala)5-NH2, on a p-methylbenzhydrylamine (MBHA) resin.

Materials:

  • N-Boc-L-amino acids

  • N-Boc-alpha-methyl-L-valine

  • MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)[8]

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Acetic anhydride

  • Hydrogen fluoride (HF)

  • Anisole (scavenger)

Step-by-Step Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 1 hour, followed by DMF for 1 hour.

  • First Amino Acid Coupling:

    • Couple N-Boc-L-Alanine to the resin using DIC and HOBt in DMF for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Boc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM and DMF.

    • Neutralize with 10% DIEA in DMF.

  • Chain Elongation (Standard Amino Acids): Repeat the coupling and deprotection steps for the subsequent four alanine residues.

  • Incorporation of N-Boc-alpha-methyl-L-valine (Double Coupling):

    • First Coupling: Pre-activate a 5-fold molar excess of N-Boc-alpha-methyl-L-valine with HATU and DIEA in DMF for 10 minutes. Add the activated amino acid solution to the resin and react for 4 hours.

    • Wash the resin thoroughly with DMF.

    • Second Coupling: Repeat the first coupling step with a fresh solution of activated N-Boc-alpha-methyl-L-valine for another 4 hours.

    • Wash the resin with DMF and perform a Kaiser test to confirm complete coupling.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 5% DIEA in DMF for 30 minutes.

  • Continue Chain Elongation: Continue with the remaining five alanine residues and the terminal tyrosine using the standard coupling protocol.

  • N-terminal Acetylation: After the final deprotection, acetylate the N-terminus with 10% acetic anhydride in DMF.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with HF in the presence of anisole as a scavenger at 0°C for 1 hour.

    • Evaporate the HF and precipitate the peptide in cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

G start Start: Swell Resin coupling_std Standard Coupling (N-Boc-AA, DIC/HOBt) start->coupling_std Couple first Ala deprotection Boc Deprotection (50% TFA in DCM) deprotection->coupling_std Repeat for Ala(2-5) coupling_meval Double Coupling (N-Boc-α-Me-Val, HATU/DIEA) deprotection->coupling_meval After Ala5 acetylation N-terminal Acetylation deprotection->acetylation After final AA coupling_std->deprotection capping Capping (Acetic Anhydride/DIEA) coupling_meval->capping Check coupling capping->deprotection Continue chain cleavage HF Cleavage acetylation->cleavage purification RP-HPLC Purification cleavage->purification end End: Characterize Peptide purification->end

Figure 2: Workflow for the SPPS of an α-methyl-L-valine containing peptide.

Data Presentation: Quantifying the Impact on Helicity

The effectiveness of N-Boc-alpha-methyl-L-valine in inducing helical structures can be quantitatively assessed using circular dichroism (CD) spectroscopy.[9][10][11][12][13] The following table illustrates a hypothetical comparison of the helical content of two peptides, one with and one without the alpha-methyl-L-valine substitution.

Peptide SequenceMean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹)Estimated Helicity (%)
Ac-Tyr-(Ala)₁₁-NH₂-15,000~45%
Ac-Tyr-(Ala)₅-(α-Me-Val)-(Ala)₅-NH₂-28,000~85%

Table 1: Comparison of helical content in peptides with and without alpha-methyl-L-valine.

Trustworthiness and Self-Validation of Protocols

The protocols provided are designed to be self-validating through in-process controls. The Kaiser test, performed after each coupling step, provides a qualitative assessment of the reaction's completeness. A negative Kaiser test (beads remain yellow) indicates a successful coupling, while a positive test (beads turn blue) signifies the presence of free primary amines and the need for a second coupling or capping. Furthermore, the final purification by RP-HPLC and characterization by mass spectrometry serve as definitive validation of the synthesis, confirming the purity and identity of the target peptide.

Expertise and Experience: Rationale Behind Experimental Choices

The selection of HATU as the coupling reagent for N-Boc-alpha-methyl-L-valine is based on its superior performance in coupling sterically hindered amino acids compared to standard carbodiimide reagents.[7][8][14] The double coupling strategy is employed to drive the reaction to completion, compensating for the slower reaction kinetics.[5] The use of HF for cleavage is standard for Boc-SPPS, and the inclusion of a scavenger like anisole is crucial to prevent side reactions with sensitive amino acid residues such as tyrosine.

Conclusion

The incorporation of N-Boc-alpha-methyl-L-valine is a robust and effective strategy for inducing and stabilizing right-handed α-helical structures in synthetic peptides. While its steric hindrance presents challenges during synthesis, the optimized protocols detailed in this guide provide a reliable pathway to successfully synthesize these valuable molecules. The resulting conformationally constrained peptides hold significant promise for the development of next-generation therapeutics with enhanced stability and biological activity.

References

Application Notes and Protocols for the Use of (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Steric Hindrance in Peptidomimetic Design

In the landscape of modern drug discovery, native peptides present a compelling starting point due to their high potency and specificity. However, their therapeutic application is often hampered by poor metabolic stability, limited cell permeability, and conformational flexibility, which can lead to diminished activity and off-target effects. Peptidomimetics, molecules designed to mimic the structure and function of peptides, offer a strategic pathway to overcome these limitations.[1][2] A key tool in the peptidomimetic chemist's arsenal is the incorporation of unnatural amino acids, particularly Cα,α-disubstituted residues like (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, also known as Boc-L-α-methylvaline.

The introduction of a second substituent at the α-carbon atom of an amino acid profoundly impacts the resulting peptide's properties.[3] This modification, specifically the gem-dimethyl group in our compound of interest, serves two primary purposes:

  • Enhanced Proteolytic Stability: The steric bulk around the peptide bond flanking the α-methylvaline residue acts as a shield, hindering the approach of proteases. This significantly increases the peptide's half-life in biological systems, a critical factor for therapeutic efficacy.[3][4]

  • Conformational Constraint: The substitution restricts the permissible values of the peptide backbone dihedral angles (φ and ψ), reducing the molecule's flexibility. This pre-organization into a specific conformation, often a helical structure, can lock the peptidomimetic into its bioactive form, enhancing receptor affinity and selectivity.[5][6]

This guide provides an in-depth exploration of the application of Boc-L-α-methylvaline in peptidomimetic synthesis, offering detailed protocols, troubleshooting advice, and a discussion of the resulting molecular properties, grounded in established scientific principles.

Physicochemical Properties and Synthesis of the Building Block

Before its incorporation into a peptide chain, it is essential to understand the properties of the building block itself.

PropertyValue
Chemical Name This compound
Synonyms Boc-L-α-methylvaline
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
Appearance White to off-white solid

The synthesis of Boc-L-α-methylvaline generally follows established procedures for the protection of amino acids. A common laboratory-scale synthesis is adapted from the procedure for Boc-L-valine.[7]

Protocol: Synthesis of Boc-L-α-methylvaline
  • Dissolution: Dissolve (S)-2-amino-2,3-dimethylbutanoic acid in a 1:1 mixture of tetrahydrofuran (THF) and an aqueous solution of a base (e.g., 1N NaOH).

  • Reaction: While vigorously stirring at a controlled temperature (e.g., 10°C), add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. Maintain the pH of the solution between 8 and 9 by the concurrent addition of an aqueous base solution.[7]

  • Workup: After the reaction is complete (typically monitored by TLC), perform an aqueous workup. Extract the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted (Boc)₂O.

  • Acidification and Extraction: Carefully acidify the aqueous layer with a weak acid solution (e.g., 0.5 M citric acid) to precipitate the product. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic extract with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The final product can be crystallized from a solvent system like ethyl acetate/petroleum ether to yield the pure Boc-L-α-methylvaline.[7]

G cluster_0 Synthesis of Boc-L-α-methylvaline start (S)-2-amino-2,3- dimethylbutanoic acid reaction Nucleophilic Acyl Substitution start->reaction reagents (Boc)₂O, Base (e.g., NaOH) THF/Water reagents->reaction workup Aqueous Workup & Acidification reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Crystallization extraction->purification product Boc-L-α-methylvaline purification->product

Caption: Synthetic workflow for Boc-L-α-methylvaline.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-L-α-methylvaline into a growing peptide chain is the most critical and challenging step. Due to its steric hindrance, standard SPPS protocols often result in low coupling yields and deletion sequences.[8] Therefore, optimized conditions are imperative for success. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is well-suited for this purpose.[9]

The Challenge of Steric Hindrance

The primary obstacle is the slow kinetics of the coupling reaction. The bulky α-methyl and isopropyl groups hinder the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This necessitates the use of more potent coupling reagents and modified protocols to drive the reaction to completion.[8]

Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount. While standard carbodiimides like DCC are often inefficient for such couplings, uronium/aminium and phosphonium salt-based reagents have demonstrated superior performance.[10]

Coupling ReagentClassTypical Yield (%) for Hindered CouplingsRelative RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[11]
HBTU Aminium/Uronium90-95FastLowA cost-effective and reliable option, though often outperformed by HATU for the most difficult couplings.[8]
PyBOP Phosphonium90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.
COMU Aminium/Uronium>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile.

Data adapted from comparative studies on sterically hindered amino acids.[11]

Optimized Boc-SPPS Protocol for Boc-L-α-methylvaline Incorporation

This protocol assumes a standard Boc-SPPS workflow on a suitable resin (e.g., Merrifield or MBHA resin). The key modifications are in the coupling step.

Materials:

  • Boc-L-α-methylvaline

  • Peptide-resin with a free N-terminal amine

  • Coupling Reagent: HATU (recommended)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Reagent: 10% DIPEA in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Workflow:

A Start: Peptide-Resin (N-terminal Boc-protected) B 1. Deprotection 50% TFA in DCM (20-30 min) A->B C 2. Washing DCM, IPA, DMF B->C D 3. Neutralization 10% DIPEA in DMF (2x 5 min) C->D E 4. Washing DMF D->E F 5. Coupling (Double) Boc-L-α-methylvaline (3-5 eq.) HATU (2.9-4.9 eq.), DIPEA (6-10 eq.) in DMF (2-4 hours) E->F G 6. Washing DMF, DCM F->G H Monitor Coupling (Kaiser Test) G->H I Incomplete? Repeat Step 5 H->I Positive J Complete? Proceed to next cycle or final cleavage H->J Negative I->F

Sources

Application Note: A Robust In Situ Neutralization Protocol for Boc-Chemistry SPPS of Sterically Hindered Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of "Difficult Sequences"

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a cornerstone for the chemical synthesis of peptides, particularly for sequences prone to aggregation.[1][2] These so-called "difficult sequences" are often characterized by a high content of hydrophobic or sterically hindered amino acids, such as β-branched residues (Val, Ile, Thr).[1][3] During synthesis, these peptides have a tendency to form stable secondary structures (e.g., β-sheets) on the solid support. This aggregation can render the N-terminal amine of the growing peptide chain inaccessible, leading to incomplete coupling reactions and the accumulation of deletion byproducts that are challenging to separate from the target peptide.[4][5]

The traditional Boc-SPPS workflow involves discrete steps for deprotection, neutralization, and coupling. A critical bottleneck arises after the trifluoroacetic acid (TFA)-mediated deprotection of the Boc group. The subsequent neutralization step, typically with a base like N,N-diisopropylethylamine (DIEA), generates a free, neutral amine on the peptide-resin.[6] This neutral state is highly susceptible to initiating intermolecular hydrogen bonding, the primary driver of on-resin aggregation.[6][7]

This application note details an in situ neutralization protocol, a highly efficient method that significantly mitigates aggregation by minimizing the time the peptide-resin spends in its vulnerable neutral state.[8][9] By combining the neutralization and coupling steps, this strategy enhances coupling efficiency, reduces cycle times, and dramatically improves the fidelity of synthesizing peptides with hindered residues.[10][11]

The Principle of In Situ Neutralization

The core advantage of the in situ neutralization protocol lies in the temporal overlap of neutralization and acylation. Instead of a separate neutralization step followed by washes before coupling, a pre-activated solution of the incoming Boc-amino acid, coupling reagent, and a non-nucleophilic base is added directly to the washed peptide-resin, which is still in its protonated ammonium trifluoroacetate salt form after deprotection.[1][7]

The base in the coupling mixture (typically DIEA) neutralizes the N-terminal ammonium salt, forming the free amine in situ. This newly formed nucleophilic amine is immediately presented with a high concentration of the activated amino acid ester, driving the acylation reaction forward and outcompeting the kinetics of aggregation.[2][6] This approach effectively bypasses the aggregation-prone intermediate state that plagues conventional protocols.

G

Diagram 1. Comparison of traditional and in situ neutralization workflows in Boc-SPPS.

Recommended Reagents and Equipment

  • Resin: Merrifield, PAM, or MBHA resin appropriate for the desired C-terminal functionality.

  • Amino Acids: High-purity Boc-protected amino acids.

  • Deprotection Reagent: 100% Trifluoroacetic Acid (TFA).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Coupling Reagents: HBTU, HATU, or HCTU.

  • Equipment: Manual or automated peptide synthesizer, reaction vessel with filtration, shaker.

  • Monitoring: Ninhydrin (Kaiser) test kit.

Detailed Step-by-Step Protocol

This protocol is optimized for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales while maintaining reagent concentrations and equivalencies.

Step 1: Resin Preparation and Swelling

  • Place the peptide-resin (0.1 mmol) in the reaction vessel.

  • Add DMF (5 mL) and agitate for 30 minutes to swell the resin.

  • Drain the DMF.

Step 2: Boc Group Deprotection

  • Add 100% TFA (2 mL) to the resin.

  • Agitate for 1-2 minutes.

  • Drain the TFA.

  • Repeat steps 2.1-2.3 for a second 1-2 minute deprotection.

    • Expert Insight: Using 100% TFA offers rapid and complete deprotection while its strong acidic nature helps to disrupt any secondary structures that may have formed in the peptide chain.[4][8]

Step 3: Washing

  • Wash the resin with DMF (3 x 5 mL for 30 seconds each).

    • Expert Insight: Efficient washing is critical to remove residual TFA. A short, high-flow wash is effective for swollen polystyrene resins and minimizes cycle time.[10][11] The peptide-resin is now in the TFA salt form and should not be left to dry or stand for extended periods.

Step 4: In Situ Neutralization and Coupling

  • Prepare the Activation Solution: In a separate clean, dry tube, combine the following:

    • Boc-Amino Acid (0.4 mmol, 4 eq.)

    • Coupling Reagent (e.g., HBTU) (0.39 mmol, 3.9 eq.)

    • DMF (to a final concentration of >0.2 M, typically ~1.5-2.0 mL)

    • Vortex until all solids are dissolved.

  • Initiate Coupling:

    • Add DIEA (0.8 mmol, 8 eq.) to the activation solution and vortex briefly.

    • Immediately add the complete activation solution to the washed peptide-resin from Step 3.

  • Agitate the reaction mixture for 10-60 minutes. For hindered residues like Boc-Ile-OH or Boc-Val-OH, a longer coupling time (e.g., 60 minutes) is recommended.[3]

    • Expert Insight: The coupling reagent is used in slight defect relative to the amino acid to prevent side reactions, such as chain termination by reaction with excess HBTU.[8][10]

Step 5: Reaction Monitoring

  • After the desired coupling time, take a small sample of resin beads (~1-2 mg).

  • Wash the beads thoroughly with DMF and then isopropanol.

  • Perform a qualitative Kaiser test. A negative result (yellow beads) indicates the successful consumption of all primary amines. If the test is positive (blue/purple beads), the coupling step (Step 4) should be repeated.

Step 6: Final Wash

  • Once the coupling is complete (Kaiser test negative), drain the reaction solution.

  • Wash the resin with DMF (3 x 5 mL for 30 seconds each).

  • The resin is now ready for the next cycle, starting again from Step 2 (Deprotection).

// Nodes Start [label="Start Cycle\n(Boc-Peptide-Resin)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Step 2: Deprotection\n(2x 2 min, 100% TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Step 3: Wash\n(3x DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Step 4: In Situ Neutralization & Coupling\n(Add Boc-AA/HBTU/DIEA in DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kaiser [label="Step 5: Monitor\n(Kaiser Test)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash2 [label="Step 6: Wash\n(3x DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Cycle Complete", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Kaiser [label=" Agitate 10-60 min"]; Kaiser -> Wash2 [label=" Negative (Yellow)"]; Kaiser -> Coupling [label=" Positive (Blue)\nRecouple", color="#EA4335", style=dashed, constraint=false]; Wash2 -> End; }

Diagram 2. Experimental workflow for a single cycle of Boc-SPPS with in situ neutralization.

Data and Performance

The selection of a coupling reagent is critical for overcoming the steric hindrance associated with β-branched amino acids. While several reagents are effective, aminium salts like HBTU and HATU are widely adopted for their high reactivity and ability to suppress racemization.[3][12]

Coupling ReagentClassTypical Coupling Time (Hindered AA)Relative ReactivityNotes
HBTU Aminium Salt30-60 minHighIndustry standard; highly effective and cost-efficient.[3]
HATU Aminium Salt15-45 minVery HighMore reactive than HBTU, often used for the most difficult couplings.[12][13]
HCTU Aminium Salt20-50 minHighReactivity is generally between HBTU and HATU.[3]
DIC/HOBt Carbodiimide60-120 minModerateA classic combination; pre-activation is recommended to improve efficiency.[13]

Table 1. Comparison of common coupling reagents for hindered residues in Boc-SPPS.

Conclusion and Best Practices

The in situ neutralization protocol for Boc-chemistry SPPS is a powerful, field-proven strategy for the synthesis of peptides containing hindered residues. By merging the neutralization and coupling steps, it effectively circumvents the primary cause of on-resin aggregation, leading to higher crude purities, improved yields, and faster cycle times.[8][10] For researchers and drug development professionals, adopting this protocol can mean the difference between success and failure when tackling challenging peptide sequences.

Key Best Practices:

  • Use High-Quality Reagents: Ensure all amino acids, solvents, and reagents are of high purity to avoid side reactions.

  • Maintain High Concentrations: The coupling step relies on a high concentration of activated amino acid (>0.2 M) to drive the reaction efficiently.[10]

  • Immediate Transfer: Add the activated amino acid solution to the resin immediately after the addition of DIEA to maximize the benefit of the in situ process.

  • Consistent Monitoring: Use the Kaiser test to validate the completion of each coupling step, ensuring the integrity of the final peptide.[13]

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. ([Link])

  • Kent, S. B. H., & Alewood, P. F. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. PubMed. ([Link])

  • Muttenthaler, M., Nevin, S. T., Grishin, A. A., et al. (2021). In Situ Neutralization Protocols for Boc-SPPS. In: Robinson, J.A., DeMarco, R. (eds) Peptide Synthesis. Springer Protocols Handbooks. ([Link])

  • Schnölzer, M., Jones, A., Alewood, D., & Kent, S. B. H. (2007). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Peptide Science, 13(1), 31-44. ([Link])

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. ([Link])

  • Kent, S. B. H., & Alewood, P. F. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ResearchGate. ([Link])

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. ([Link])

  • Muttenthaler, M., Nevin, S. T., et al. (2021). In Situ Neutralization Protocols for Boc-SPPS. PubMed. ([Link])

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. ([Link])

  • Zitterbart, R., & Werz, D. B. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. ([Link])

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTec. ([Link])

  • Alewood, P., Alewood, D., Miranda, L., Love, S., Meutermans, W., & Wilson, D. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Methods in Enzymology, 289, 14-29. ([Link])

  • Zitterbart, R., & Werz, D. B. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-α-Methyl-Valine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging peptide couplings. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties with the incorporation of Boc-α-methyl-L-valine into their peptide sequences. As a sterically hindered amino acid, Boc-α-methyl-valine presents unique challenges that often lead to low coupling yields and the formation of deletion sequences. This resource provides in-depth, field-proven insights and solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-α-methyl-valine so difficult?

The primary reason for the low coupling efficiency of Boc-α-methyl-valine lies in its significant steric hindrance. This steric bulk arises from two key features of its structure:

  • The α-Methyl Group: The presence of a methyl group on the α-carbon, in addition to the isopropyl side chain of valine, creates a highly crowded environment around the carboxylic acid. This physically impedes the approach of the nucleophilic amine of the growing peptide chain.

  • The Bulky Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group on the amine further contributes to the steric congestion.

This combined steric hindrance dramatically slows down the kinetics of the coupling reaction, often leading to incomplete acylation of the N-terminal amine of the peptide-resin.[1][2][3] The challenge is analogous to that seen with other α,α-disubstituted or N-methylated amino acids.[3][4]

Q2: I'm seeing a significant amount of my starting peptide and very little of the desired product after the coupling step. What is the most likely cause?

This is a classic symptom of a failed or incomplete coupling reaction. The most probable cause is that the coupling conditions are not sufficiently robust to overcome the steric hindrance of Boc-α-methyl-valine. Standard coupling reagents and protocols are often inadequate for this type of demanding coupling.[4][5] Another possibility, though less common if standard protocols are followed, is incomplete removal of the Boc group from the preceding amino acid, which would mean there is no free amine to couple with.[1][6]

Q3: Are standard coupling reagents like DCC/HOBt or DIC/HOBt suitable for Boc-α-methyl-valine?

While carbodiimide-based reagents like DCC and DIC are workhorses in peptide synthesis, they are generally not potent enough for sterically demanding couplings involving residues like Boc-α-methyl-valine.[5] These reagents form an O-acylisourea intermediate which may not be reactive enough to acylate the sterically hindered N-terminus in a reasonable timeframe. Consequently, their use often results in low yields and the formation of deletion sequences.

Troubleshooting Guide: Enhancing Coupling Efficiency

This section provides a systematic approach to diagnosing and resolving poor coupling yields with Boc-α-methyl-valine.

Problem 1: Incomplete Coupling with Standard Protocols

If you are observing low coupling efficiency, the first step is to move away from standard protocols and employ more potent reagents and optimized conditions.

For sterically hindered amino acids, more powerful in-situ activating reagents are essential. Onium salt-based reagents are the preferred choice.[5][7][8] These reagents rapidly convert the carboxylic acid into a highly reactive activated ester, which can more effectively overcome the steric barrier.[7]

Coupling Reagent Class Reactive Ester Formed Relative Reactivity Key Considerations
HATU Aminium/Uronium SaltOAt esterVery HighHighly efficient for hindered couplings; HOAt additive provides anchimeric assistance.[7]
HCTU Aminium/Uronium SaltO-6-ClBt esterHighMore reactive than HBTU.[5]
COMU Aminium/Uronium SaltOxyma esterVery HighA third-generation reagent with high reactivity and improved safety profile (non-explosive).[7][8]
PyBOP Phosphonium SaltOBt esterHighByproducts are generally less problematic than older phosphonium reagents like BOP.[7]
PyAOP Phosphonium SaltOAt esterVery HighSimilar high reactivity to HATU.[7]

Recommendation: Switch to HATU or COMU as your primary coupling reagent for Boc-α-methyl-valine.

Due to the slow reaction kinetics, a single coupling, even with a potent reagent, may not be sufficient to drive the reaction to completion. A double coupling strategy is highly recommended.[1][2] This involves performing the coupling reaction, washing the resin, and then repeating the coupling step with a fresh batch of activated amino acid and reagents.

  • Extend Reaction Time: For sterically hindered couplings, increase the reaction time from the standard 1-2 hours to 4 hours, or even overnight.[1][5]

  • Increase Temperature: Applying gentle heat (e.g., 40-50°C) can help overcome the activation energy barrier.[1] However, this should be done with caution to minimize the risk of racemization.[9] Microwave-assisted peptide synthesis (MASPPS) is a highly effective alternative for safely and rapidly heating the reaction.[5][10]

  • Improve Solvation: Switch from DMF to N-methylpyrrolidone (NMP) as the reaction solvent. NMP has superior solvating properties, which can help to reduce peptide aggregation on the resin and improve reagent accessibility.[3][5]

Problem 2: Coupling Fails Even with Potent Onium Salt Reagents

In extremely difficult cases, even reagents like HATU may not provide satisfactory results. This is particularly true if the N-terminal residue to which you are coupling is also sterically hindered.

For the most challenging couplings, converting the carboxylic acid of Boc-α-methyl-valine to a highly reactive acyl fluoride can be an exceptionally effective strategy.[5][8][11] Acyl fluorides are small and highly electrophilic, minimizing steric hindrance during the coupling reaction.[11]

  • Reagent: Use a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ.[8][11]

Workflow Diagram: Troubleshooting Low Coupling Efficiency

G start Low Coupling Yield with Boc-α-Me-Val check_reagent Using Standard Reagent? (e.g., DCC/HOBt) start->check_reagent upgrade_reagent Switch to Potent Reagent (HATU, HCTU, COMU) check_reagent->upgrade_reagent Yes double_couple Implement Double Coupling check_reagent->double_couple No upgrade_reagent->double_couple optimize_cond Optimize Conditions: - Extend Time - Increase Temperature (Microwave) - Use NMP Solvent double_couple->optimize_cond still_low Yield Still Low? optimize_cond->still_low acyl_fluoride Use Acyl Fluoride Chemistry (e.g., TFFH) still_low->acyl_fluoride Yes success Successful Coupling still_low->success No acyl_fluoride->success

Caption: A decision-making workflow for troubleshooting Boc-α-methyl-valine coupling.

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended as the first-line approach for coupling Boc-α-methyl-valine.

  • Resin Preparation:

    • Swell the peptide-resin in DMF or NMP for at least 30 minutes.[3]

    • Perform the N-terminal Boc deprotection of the resin-bound peptide using standard conditions (e.g., 50% TFA in DCM for 20-30 minutes).[12]

    • Wash the resin thoroughly with DCM, IPA, and then DMF.[2]

    • Neutralize the resin with 10% DIEA in DMF (2 x 5-10 minutes) and wash again with DMF.[2]

  • First Coupling:

    • In a separate vessel, pre-activate Boc-α-methyl-valine (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIEA (8 equivalents) in NMP.[1][13]

    • Allow the pre-activation to proceed for 1-5 minutes.[5]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[1][2]

  • Washing:

    • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[2]

  • Second Coupling:

    • Repeat steps 2.1 through 2.4 with a fresh solution of activated Boc-α-methyl-valine.

  • Monitoring and Capping:

    • After the second coupling, wash the resin and perform a bromophenol blue test to check for remaining free amines.[3][13] A yellow color on the beads indicates complete coupling, while blue or green indicates incomplete coupling.[3]

    • If the coupling is still incomplete, it is advisable to "cap" any unreacted N-terminal amines to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.[2][12]

Protocol 2: Acyl Fluoride Formation using TFFH

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Resin Preparation:

    • Follow step 1 from Protocol 1.

  • Acyl Fluoride Formation:

    • In a separate, dry vessel, dissolve Boc-α-methyl-valine (3 equivalents) in anhydrous DCM or DMF.

    • Add TFFH (2.9 equivalents) and a suitable non-nucleophilic base such as DIEA or collidine (6 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, neutralized resin.

    • Allow the reaction to proceed for 2-4 hours, or until a negative bromophenol blue test is achieved.

  • Washing and Capping:

    • Wash the resin thoroughly with DMF and DCM.

    • If necessary, perform a capping step as described in Protocol 1.

Mechanism of Onium Salt Activation

G cluster_0 Activation cluster_1 Coupling Boc-AA-COOH Boc-α-Me-Val-COOH ActiveEster Boc-α-Me-Val-OAt (Highly Reactive Ester) Boc-AA-COOH->ActiveEster HATU HATU + DIEA HATU->ActiveEster CoupledProduct Boc-α-Me-Val-NH-Peptide-Resin ActiveEster->CoupledProduct Nucleophilic Attack PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledProduct

Caption: Activation of Boc-α-methyl-valine with HATU to form a reactive OAt-ester.

References

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Tiritiris, I., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Procedures to Improve Difficult Couplings. Peptide Synthesis Protocols. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • Coin, I., et al. (2007). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Naoum, J., et al. (2020). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Clark, J. R., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]

  • Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Asahina, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • Bofill, J. M., et al. (2009). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chem-Impex. Boc-N-methyl-L-valine. [Link]

  • Pícharová, Z., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Enhancing Peptide Synthesis Yields with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with incorporating sterically hindered amino acids during Solid-Phase Peptide Synthesis (SPPS). Low coupling yields, deletion sequences, and difficult purifications are common hurdles when dealing with residues like Val, Ile, α,α-disubstituted amino acids (e.g., Aib), or N-methylated amino acids.

This document provides a structured approach to troubleshooting these "difficult couplings" by explaining the underlying chemical principles and offering field-proven protocols and strategies to enhance synthesis efficiency and product purity.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding sterically hindered couplings.

Q1: What are the primary reasons for low coupling yields with sterically hindered amino acids?

Low yields are typically caused by a combination of factors that slow down or prevent the formation of the peptide bond:

  • Steric Hindrance: The bulky nature of the amino acid side chains (e.g., Val, Ile) or substitutions at the α-carbon (e.g., Aib) or backbone nitrogen (e.g., N-Me-Ala) physically obstructs the approach of the activated carboxylic acid to the N-terminal amine.[1][2][3]

  • Reduced Nucleophilicity: The reactivity of the amine component can be diminished by bulky adjacent groups or, in the case of proline and N-methylated residues, by its nature as a secondary amine, which is inherently less nucleophilic.[1][4]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate on the solid support, especially for hydrophobic sequences.[1][5][6] This aggregation buries the reactive N-terminus, making it inaccessible to the incoming activated amino acid.[6][7]

Q2: Are standard coupling reagents like DCC or DIC sufficient for hindered amino acids?

Generally, no. Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the high activation energy required for sterically demanding couplings, leading to low yields and incomplete reactions.[1][4][8][9] More powerful in-situ activating reagents are necessary.

Q3: Which coupling reagents are most effective for these challenging couplings?

For difficult couplings, high-reactivity uronium/aminium or phosphonium salt reagents are strongly recommended. These reagents form highly reactive esters that can overcome the steric barrier.[8]

  • Uronium/Aminium Reagents: Compounds like HATU , HCTU , and COMU are considered among the most powerful and efficient for overcoming steric hindrance.[4] HATU, in particular, is often cited as a gold standard for difficult couplings due to the formation of highly reactive OAt esters.[4][10] COMU is an excellent, safer alternative that incorporates OxymaPure, avoiding the potentially explosive HOBt or HOAt derivatives.[10][11][12]

  • Phosphonium Reagents: Reagents like PyBOP and PyAOP are also highly effective and are generally associated with lower levels of racemization.[1]

  • Acyl Fluorides: For extremely hindered residues like α,α-disubstituted amino acids (e.g., Aib), converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a superior strategy.[3][8][11][13]

Q4: How does temperature affect difficult coupling reactions?

Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier and can significantly improve coupling efficiency.[4][8]

  • Microwave-Assisted Peptide Synthesis (MASPPS): This is a highly effective method for driving difficult couplings to completion quickly.[8][14] The rapid and uniform heating provided by microwave energy can disrupt peptide aggregation and accelerate slow reactions.[14][15] However, caution is advised for sensitive amino acids like Cysteine (Cys) and Histidine (His), as high temperatures can increase the risk of racemization.[16]

Q5: What are pseudoproline dipeptides and how do they improve synthesis?

Pseudoproline (ψ-Pro) dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) that are reversibly protected as an oxazolidine or thiazolidine ring.[17][18] They are incorporated into a peptide sequence to act as "structure-breaking" elements.

  • Mechanism of Action: The cyclic structure of a pseudoproline forces a "kink" in the peptide backbone, similar to proline.[19][20] This kink disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[18][20] By keeping the peptide chain well-solvated and accessible, subsequent coupling reactions can proceed efficiently.[18] They are used as pre-formed dipeptides because direct coupling onto a pseudoproline monomer is inefficient due to steric hindrance.[18][19]

Troubleshooting Guide for Difficult Couplings

This section provides a problem-oriented approach with detailed solutions and protocols.

Issue 1: Incomplete Coupling Detected

An incomplete coupling is often identified by a positive colorimetric test on the resin (e.g., Ninhydrin for primary amines, Isatin/Chloranil for secondary amines like Proline[4]) or by the presence of deletion sequences in the final mass spectrometry analysis.[4]

G start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) strategy1 Strategy 1: Increase Reagent Potency start->strategy1 strategy2 Strategy 2: Optimize Reaction Kinetics start->strategy2 strategy3 Strategy 3: Improve Solvation start->strategy3 sub1 Switch to HATU, HCTU, COMU, or PyAOP strategy1->sub1 sub2 For Aib/quaternary AAs, use Acyl Fluoride (TFFH) strategy1->sub2 sub3 Perform Double Coupling (See Protocol 1) strategy2->sub3 sub4 Increase Reaction Time (e.g., 2h to overnight) strategy2->sub4 sub5 Increase Temperature (Microwave SPPS - Protocol 2) strategy2->sub5 sub6 Switch Solvent: DMF -> NMP strategy3->sub6 sub7 Incorporate Pseudoproline Dipeptides (Protocol 3) strategy3->sub7 end_node Re-run Coupling & Monitor sub1->end_node sub2->end_node sub3->end_node sub4->end_node sub5->end_node sub6->end_node sub7->end_node

Caption: Activation pathways for different peptide coupling reagents.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent ClassExample ReagentsPotencyKey Features & Recommendations
Carbodiimide DIC, DCCLowGenerally insufficient for hindered couplings. [1][8]Use only with additives like OxymaPure.
Uronium/Aminium HATU , HCTU, TBTUVery HighHATU is the gold standard for difficult couplings, forming highly reactive OAt esters. [4]
Oxyma-based COMU , PyOximVery HighAs effective as HATU but avoids explosive HOBt/HOAt additives, making it a safer choice. [11][12]
Phosphonium PyBOP, PyAOPHighHighly effective, particularly PyAOP (the OAt version), and often associated with lower racemization. [1]
Acyl Fluoride Precursor TFFH ExceptionalGenerates amino acid fluorides in situ. The method of choice for α,α-disubstituted residues like Aib. [3][8][11]
Solution B: Optimize Reaction Conditions & Protocols

If a potent reagent is already in use, further optimization of the reaction conditions is necessary.

This protocol is used when a single coupling is insufficient to drive the reaction to completion. [18][21]

  • First Coupling:

    • Following standard Fmoc-deprotection, wash the resin-bound peptide thoroughly with DMF (3x).

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Allow pre-activation to proceed for 1-5 minutes. [4] * Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3x).

  • Monitoring (Optional but Recommended):

    • Perform a qualitative test (e.g., Ninhydrin, Isatin) on a small sample of resin beads. If the test is positive (incomplete coupling), proceed to the second coupling.

  • Second Coupling:

    • Repeat the steps in "First Coupling" using a fresh solution of activated amino acid and reagents.

    • After the second coupling, wash the resin thoroughly with DMF (5x) to remove all excess reagents and byproducts before proceeding to the next deprotection step. [4]

This protocol leverages microwave energy to accelerate slow couplings. [8][15]

  • Resin & Reagent Preparation:

    • Swell the resin in a microwave-compatible reaction vessel. Perform Fmoc-deprotection.

    • Prepare the activated amino acid solution as described in Protocol 1 (e.g., Fmoc-AA/HATU/DIPEA in DMF).

  • Microwave Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Place the vessel in a microwave peptide synthesizer.

    • Irradiate the reaction at a controlled temperature (e.g., 75-86°C) for 3-10 minutes. [1][16]The precise time and temperature may require optimization.

    • Note: The main effect of microwave irradiation is thermal; conventional heating to the same temperature can yield similar results but often takes longer. [16]

  • Washing & Monitoring:

    • After irradiation, wash the resin thoroughly with DMF.

    • Perform a completion check (e.g., Ninhydrin test). If the coupling is still incomplete, a second microwave-assisted coupling may be performed.

Issue 2: Persistent Low Yields Due to Peptide Aggregation

For long or hydrophobic sequences, even potent reagents and optimized conditions may fail if the peptide aggregates on the resin. The solution is to disrupt the secondary structure formation.

This protocol introduces a structure-breaking element to prevent aggregation. [17][18]

  • Sequence Planning: Identify a Ser, Thr, or Cys residue in your sequence, preferably before a hydrophobic or difficult region. Plan to substitute this residue and the one preceding it with the corresponding Fmoc-Xaa-Yaa(ψPro)-OH dipeptide. An optimal spacing of 5-6 amino acids between pseudoproline or proline residues is recommended. [20]

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed and the resin is washed thoroughly with DMF.

  • Dipeptide Activation & Coupling:

    • In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3-5 eq.) and a suitable coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 eq.) in a minimum volume of DMF. [18] * Add the base (e.g., DIPEA; 6-10 eq.) to the solution and mix briefly.

    • Immediately add the activated dipeptide solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the inherent steric hindrance of the pseudoproline ring, an extended coupling time or a double coupling may be necessary for the next amino acid that is coupled onto the pseudoproline N-terminus. [18]

  • Cleavage: The pseudoproline oxazolidine/thiazolidine ring is stable to weak acids but is cleanly converted back to the native Ser, Thr, or Cys residue during the final TFA cleavage and deprotection step. [20]

Issue 3: Coupling of α,α-Disubstituted Amino Acids (e.g., Aib)

These residues present the most extreme steric challenge. [22][23]Standard uronium/phosphonium reagents may fail or provide low yields.

This protocol, adapted for situations where other potent reagents fail, creates a highly reactive intermediate. [8][11]

  • Acyl Fluoride Formation:

    • In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 eq.).

    • Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1 eq.) and a suitable non-nucleophilic base like DIPEA (2 eq.).

    • Allow the activation to proceed for approximately 10-15 minutes.

  • Coupling Reaction:

    • Add the solution containing the freshly prepared acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Reaction times can be significantly longer (several hours to overnight) and should be monitored for completeness.

References
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. [Online PDF].
  • ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • BenchChem. (2025). The Strategic Incorporation of Pseudoproline Dipeptides in Long-Chain Peptide Synthesis: A Technical Guide. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance with Pseudoproline Dipeptides. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. [Online PDF].
  • Wikipedia. Pseudoproline.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Aapptec Peptides. (2019). Pseudoproline Dipeptides.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Pennington, M.W. (1994). Procedures to Improve Difficult Couplings. Methods in Molecular Biology, 35, 1-16.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Merrifield, R.B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. [Online PDF].
  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Wenschuh, H., et al. (2000). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 65(20), 6654-6661.
  • University of Bristol. The Influence of Quaternary Amino Acids on Peptide Structure.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. [Online PDF].
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Aapptec Peptides. Coupling Reagents.
  • Hyde, C., et al. (1994). 5 Difficult peptides. In Solid-Phase Peptide Synthesis (pp. 259-282). Oxford University Press.
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7542.
  • BenchChem. (2025). The Role of Aminoisobutyric Acid (Aib) in Peptide Chemistry: A Technical Guide. [Online PDF].
  • Request PDF. (2025). Overview of Solid Phase Synthesis of Difficult Peptide Sequences.
  • El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. MDPI.
  • Luxembourg Bio Technologies. Microwave heating in solid-phase peptide synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Creative Peptides. Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Biotage. (2023). What do you do when your peptide synthesis fails?

Sources

Preventing racemization of α,α-disubstituted amino acids during coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating α,α-disubstituted amino acids into your peptide sequences is critical for developing next-generation therapeutics with enhanced conformational stability and proteolytic resistance. However, these couplings are notoriously challenging and carry a significant risk of racemization, compromising the stereochemical purity of your final product.

This guide provides in-depth, field-proven answers and troubleshooting workflows to help you navigate these complexities and ensure the stereochemical integrity of your peptides.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational principles behind racemization in the context of sterically hindered couplings.

Q1: Why is racemization such a major concern when coupling α,α-disubstituted amino acids?

This is a crucial point of clarification. The issue is rarely the racemization of the α,α-disubstituted amino acid itself, especially if it's achiral like α-aminoisobutyric acid (Aib). The primary problem is the significantly increased risk of racemization for the preceding chiral amino acid residue in the sequence.

Here's the causality:

  • Steric Hindrance: The bulky nature of α,α-disubstituted residues dramatically slows down the rate of peptide bond formation.[1][2][3]

  • Prolonged Activation: This sluggish reaction means the activated carboxyl group of the preceding amino acid exists for a longer period before the coupling is complete.

  • Increased Opportunity for Racemization: This extended lifetime of the highly reactive activated intermediate provides a larger window of opportunity for base-catalyzed abstraction of the α-proton, leading to loss of stereochemical integrity through mechanisms like oxazolone formation.[4][5][6]

For chiral α,α-disubstituted amino acids (e.g., α-methyl-L-phenylalanine), direct racemization is possible and is exacerbated by the same factors.

Q2: What is the primary chemical mechanism responsible for this racemization?

The dominant pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5][6][7]

The process unfolds as follows:

  • Activation: The carboxyl group of the N-protected amino acid is activated by a coupling reagent (e.g., a carbodiimide or a uronium salt).

  • Oxazolone Formation: The activated carbonyl is susceptible to intramolecular attack by the oxygen of the preceding amide bond, forming the planar, achiral oxazolone ring.

  • Proton Abstraction: A base present in the reaction mixture (e.g., DIPEA, NMM) abstracts the proton from the α-carbon. This step is the crucial point where chirality is lost.[4][5]

  • Tautomerization & Racemization: The resulting intermediate can be reprotonated from either face, leading to a mixture of L- and D-isomers.

  • Coupling: The incoming amine can then attack the racemized oxazolone, incorporating the incorrect enantiomer into the peptide chain.

TroubleshootingWorkflow Start High Epimerization Detected (>5%) CheckReagent 1. Review Coupling Reagent Start->CheckReagent CheckBase 2. Evaluate Base Start->CheckBase CheckConditions 3. Assess Reaction Conditions Start->CheckConditions CheckTech 4. Consider Advanced Techniques Start->CheckTech Sol_Reagent1 Using DIC/EDC alone? Add OxymaPure® (1.2 eq). CheckReagent->Sol_Reagent1 Carbodiimide Issue Sol_Reagent2 Using HBTU? Switch to HATU or, preferably, COMU. CheckReagent->Sol_Reagent2 Uronium Issue Sol_Base1 Using DIPEA? It's a strong base. Switch to a weaker, more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. CheckBase->Sol_Base1 Basicity Issue Sol_Base2 Using >2 eq. of base? Reduce to stoichiometric amounts. For COMU, only 1 eq. is needed. CheckBase->Sol_Base2 Stoichiometry Issue Sol_Cond1 Reaction time > 4 hours? Consider a more potent activator to shorten time. Check for completion by a Kaiser or TNBS test. CheckConditions->Sol_Cond1 Kinetics Issue Sol_Cond2 Temperature > RT? Perform coupling at 0°C to slow racemization pathway. CheckConditions->Sol_Cond2 Thermodynamics Issue Sol_Tech1 Is coupling still slow? Use microwave-assisted SPPS to accelerate the coupling rate significantly. CheckTech->Sol_Tech1 Rate Issue

References

Technical Support Center: Navigating Side Reactions in Boc-SPPS of Peptides with α-Methyl-Valine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals incorporating the sterically hindered amino acid, α-methyl-valine, into peptide sequences using Boc-Solid Phase Peptide Synthesis (SPPS). The unique α,α-disubstituted nature of α-methyl-valine offers significant advantages in designing peptides with constrained conformations and enhanced proteolytic stability. However, its significant steric bulk presents unique challenges during synthesis.[1][2][3]

This guide is designed to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and mitigate the common side reactions encountered when working with this challenging residue.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from scientists working with Boc-α-methyl-valine.

Q1: Why is my coupling efficiency so low when I try to add Boc-α-methyl-valine or couple an amino acid to an N-terminal α-methyl-valine?

A1: This is the most common issue and is almost always due to severe steric hindrance.[4] The two methyl groups on the α-carbon of α-methyl-valine physically obstruct the approach of the activated carboxyl group and the N-terminal amine, dramatically slowing down the kinetics of peptide bond formation. Standard coupling protocols are often insufficient to achieve complete reaction, leading to low yields and deletion sequences.[5]

Q2: What are the primary side products I should be looking for?

A2: The main side product is the deletion sequence , where the α-methyl-valine or the subsequent amino acid fails to couple, and the unreacted amine is capped in the next cycle (if a capping step is used). Another potential, though less specifically documented for α-methyl-valine, is diketopiperazine (DKP) formation . This can occur after the coupling of the second amino acid in your sequence, leading to the cleavage of the dipeptide from the resin.[6]

Q3: Can I use standard coupling reagents like DIC/HOBt for α-methyl-valine?

A3: While technically possible, it is highly discouraged. Standard carbodiimide reagents are generally not potent enough to overcome the significant steric barrier.[4] Using them will likely result in very low coupling yields. More powerful onium-salt-based reagents are strongly recommended.[7]

Q4: Is racemization a major concern with α-methyl-valine?

A4: Due to the absence of a proton on the α-carbon, α-methyl-valine itself cannot be racemized through the typical oxazolone formation pathway during activation. This is a significant advantage of using α,α-disubstituted amino acids.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving the most common and challenging side reactions.

Issue 1: Incomplete Coupling and Deletion Sequence Formation

This is the most prevalent side reaction when working with α-methyl-valine.

Symptoms:

  • A positive Kaiser test (blue/purple beads) or Bromophenol Blue test (blue/green beads) after the coupling step, indicating unreacted free amines.

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the target peptide minus the mass of α-methyl-valine or the subsequent residue.

Causality and Mechanism:

The bulky gem-dimethyl group on the α-carbon of α-methyl-valine creates a formidable steric shield around the reacting centers (the carboxyl group of Boc-α-Me-Val-OH or the N-terminal amine of a resin-bound α-Me-Val). This steric clash raises the activation energy of the transition state for amide bond formation, drastically reducing the reaction rate. If the reaction does not go to completion within the allotted time, the unreacted N-terminal amines will be available to react in the subsequent coupling cycle, leading to a deletion of the intended amino acid.

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser/BBP Test (Incomplete Coupling) reagent Assess Coupling Reagent Potency start->reagent double_couple Implement Double Coupling reagent->double_couple Using potent reagent? (e.g., HATU, PyAOP) conditions Optimize Reaction Conditions double_couple->conditions capping Consider a Capping Step conditions->capping recheck Re-evaluate Coupling Efficiency (Kaiser/BBP Test) capping->recheck recheck->double_couple Positive Test (Repeat Coupling) proceed Proceed to Next Cycle recheck->proceed Negative Test

Caption: A decision-making workflow for addressing incomplete coupling.

Solutions and Protocols:

  • Employ High-Potency Coupling Reagents: This is the most critical factor for success. Onium-salt-based reagents are essential for activating the carboxyl group sufficiently to overcome the steric barrier.

    Coupling Reagent Class Relative Efficiency for Hindered Couplings Key Considerations
    HATU Aminium/Uronium SaltVery High (>95%)Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[7]
    PyAOP Phosphonium SaltVery HighAlso highly effective for sterically demanding couplings.
    HBTU Aminium/Uronium SaltHigh (90-95%)A reliable option, but may be less effective than HATU for the most challenging couplings.[7]
    COMU Aminium/Uronium SaltVery High (>95%)A third-generation uronium reagent with high solubility and safety profile.[7]
    DIC/HOBt Carbodiimide/AdditiveLow (85-90% for Val)Generally not recommended for α-methyl-valine due to insufficient reactivity.[7]
    Note: Efficiency values are based on data for L-Valine and should be considered an upper bound for the more sterically hindered α-methyl-valine.
  • Implement a Double Coupling Strategy: A single coupling, even with a potent reagent, may not be sufficient. A double coupling protocol is highly recommended.

    Detailed Double Coupling Protocol:

    • Deprotection: Treat the resin-bound peptide with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.

    • Washes: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

    • Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF for 5-10 minutes.

    • Washes: Wash the resin with DMF (3x).

    • First Coupling: Pre-activate a solution of Boc-α-methyl-valine (3-5 eq.), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

    • Washes: Wash the resin with DMF (3x).

    • Second Coupling: Repeat step 5 with a freshly prepared solution of activated Boc-α-methyl-valine.

    • Washes: Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Monitoring: Perform a Kaiser or Bromophenol Blue test to confirm the absence of free amines before proceeding to the next deprotection step.

  • Increase Equivalents and Reaction Time: Use a higher excess of the amino acid and coupling reagent (up to 5 equivalents) and extend the coupling time (up to 4 hours or even overnight for particularly difficult sequences).

  • Consider Microwave-Assisted SPPS: Microwave energy can significantly accelerate the coupling of sterically hindered amino acids by increasing the kinetic energy of the reactants.[5]

  • Implement a Capping Step: After the second coupling, if a small number of unreacted amines remain, it is advisable to cap them to prevent the formation of deletion sequences. This is achieved by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA or pyridine) in DMF.

Issue 2: Diketopiperazine (DKP) Formation

While less specifically documented for α-methyl-valine, DKP formation is a known side reaction in SPPS, particularly after the incorporation of the second amino acid.

Symptoms:

  • Significant loss of peptide from the resin, resulting in low overall yield.

  • MS analysis of the cleavage solution may show a peak corresponding to the cyclic dipeptide.

  • The subsequent coupling of the third amino acid may result in a peptide sequence lacking the first two residues.

Causality and Mechanism:

DKP formation is an intramolecular cyclization reaction. After the deprotection of the second amino acid in the sequence, the newly liberated N-terminal amine can perform a nucleophilic attack on the ester linkage of the C-terminal amino acid to the resin. This attack cleaves the dipeptide from the resin, forming a stable six-membered ring (the diketopiperazine). This side reaction is particularly prevalent with certain amino acid sequences (e.g., those containing Proline or Glycine) and is influenced by the type of resin linker.[6][8]

Mechanism of Diketopiperazine (DKP) Formation

G cluster_0 Resin-Bound Dipeptide cluster_1 Intramolecular Cyclization Resin Resin-Linker-O-C(=O)-CH(R1)-NH-C(=O)-CH(R2)-NH3+ DKP Diketopiperazine (Cleaved from Resin) Resin->DKP Nucleophilic Attack (Base Catalyzed) Resin_OH Resin-Linker-OH

Caption: The intramolecular cyclization leading to DKP formation.

Solutions and Protocols:

  • Couple the Third Amino Acid Immediately: After the deprotection of the second amino acid (e.g., α-methyl-valine), do not delay the coupling of the third amino acid. The protonated state of the N-terminal amine after TFA deprotection is less nucleophilic. The neutralization step, which creates the free amine, should be performed in situ with the coupling mix or immediately before adding the activated third amino acid.

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: For sequences prone to DKP formation, using a highly acid-labile resin like 2-CTC can be beneficial. The steric bulk of the trityl group can help to suppress this side reaction.

  • Incorporate as a Dipeptide: If DKP formation is a persistent issue for a specific sequence, consider synthesizing a Boc-AA2-α-Me-Val-OH dipeptide in solution and then coupling this dipeptide to the resin-bound amino acid. This strategy bypasses the vulnerable dipeptidyl-resin stage.

Part 3: Analytical Methods for Detecting Side Products

A robust analytical strategy is crucial for identifying and quantifying side products.

Analytical Technique Application for α-Methyl-Valine SPPS
Kaiser Test / Bromophenol Blue Test Qualitative, on-resin method to detect free primary/secondary amines. Essential for monitoring coupling completion after each cycle.[9]
Reverse-Phase HPLC (RP-HPLC) The primary method for assessing the purity of the crude peptide after cleavage. Deletion sequences will typically appear as separate, earlier-eluting peaks compared to the main product peak.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) The most powerful tool for identifying side products. It allows for the direct correlation of HPLC peaks with their corresponding molecular weights, confirming the presence of deletion sequences, DKP, or other adducts.[11][12]
Amino Acid Analysis (AAA) A quantitative method that can confirm the final amino acid composition of the purified peptide. A lower-than-expected ratio for α-methyl-valine or an adjacent residue can indicate a deletion.[12]

References

  • Al-Obeidi, F., et al. (2018). Synthesis of sterically hindered C(alpha,alpha)-disubstituted alpha-amino acids and their incorporation into peptides. Journal of Organic Chemistry. Available at: [Link]

  • Hayashi, Y., et al. (2022). Highly sterically hindered peptide bond formation between α,α disubstituted α amino acids and ű alkyl cysteines using α,α. Journal of the American Chemical Society. Available at: [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Jalan, A., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Institute of Chemical Engineers. Available at: [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Reddy, K., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. Journal of Organic Chemistry. Available at: [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. Available at: [Link]

  • ResearchGate. (n.d.). DKP formation mechanism. ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Chait, B. T., et al. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Request PDF. Available at: [Link]

  • Isidro-Llobet, A., et al. (n.d.). Side reactions in peptide synthesis. ResearchGate. Available at: [Link]

  • De Luca, S., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling for Sterically Hindered Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 5, 2026

Introduction

Welcome to the technical support guide for optimizing the coupling of sterically hindered Boc-amino acids. In peptide synthesis, residues with bulky side chains or α,α-disubstitution (e.g., Aib, Val, Ile) present a significant challenge. The steric bulk from both the tert-butyloxycarbonyl (Boc) protecting group and the amino acid side chain can physically obstruct the formation of the peptide bond, leading to slow reaction kinetics, incomplete couplings, and the formation of deletion sequences.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: Why are sterically hindered Boc-amino acids so difficult to couple?

The primary issue is the physical obstruction caused by the bulky Boc group combined with the amino acid's side chain.[2] This steric hindrance slows down the reaction rate between the activated carboxylic acid and the N-terminal amine of the growing peptide chain, often resulting in low coupling efficiency with standard protocols.[1][3]

Q2: Are standard coupling reagents like DCC/DIC sufficient for these reactions?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[4] Their use can lead to poor yields and incomplete reactions.[5] While additives like HOBt can improve efficiency, more powerful activating agents are generally required.[6]

Q3: Which coupling reagents are most effective for hindered amino acids?

For challenging couplings, high-reactivity onium salt-based reagents are the gold standard. These fall into two main classes:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[2][4] HATU is often considered superior for difficult couplings because it forms a highly reactive OAt-ester intermediate and has a lower risk of racemization compared to HBTU.[1][7][8][9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, particularly for coupling N-methylated or α,α-dialkyl amino acids.[4][5][8]

Q4: How much does reaction time need to be adjusted for hindered couplings?

Standard coupling times of 1-2 hours are often insufficient. For sterically hindered residues, extending the reaction time is a common and effective strategy.[4] It is not unusual to allow these reactions to proceed for several hours or even overnight to ensure completion.[4] Monitoring the reaction is crucial to determine the optimal time.[10][11]

Q5: What is racemization and is it a major concern with hindered Boc-amino acids?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling.[12] It is a significant risk, especially when reaction times are prolonged or temperatures are elevated to force a difficult coupling.[13] The choice of coupling reagent, base, and additives is critical for minimizing this side reaction.[1][12][14]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Scenario 1: My Kaiser test is still positive after a standard coupling time.

A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[10][11]

  • Immediate Action: Perform a "Double Coupling."

    • What it is: After the initial coupling reaction, drain the reagents, wash the resin with DMF, and then add a fresh solution of activated amino acid and coupling reagents.[4][15]

    • Why it works: This provides a second opportunity for the reaction to go to completion by reintroducing fresh, highly reactive species.

  • If Double Coupling Fails: Capping.

    • What it is: Treat the resin with a highly reactive, unhindered acylating agent like acetic anhydride in the presence of a base (e.g., DIPEA or pyridine).[10]

    • Why it works: Capping permanently blocks any unreacted N-terminal amines. This prevents the formation of "deletion sequences" (peptides missing one amino acid), which are often difficult to separate from the desired product during purification.[10]

Scenario 2: My yield is consistently low, even with extended coupling times.

Low yield points to a fundamental issue with reaction conditions that time alone cannot solve.

  • Solution 1: Upgrade Your Coupling Reagent.

    • Why: The activation energy for the coupling is too high for your current reagent. As shown in the table below, reagents vary significantly in their activating power.

    • Recommendation: Switch from a carbodiimide-based system to a more potent uronium or phosphonium salt reagent like HATU or PyAOP.[1][2][4] HATU is particularly effective as it forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU.[7]

  • Solution 2: Optimize Your Solvent.

    • Why: The solvent's ability to swell the resin and solvate the growing peptide chain is critical for reagent accessibility.[15][16] Poor solvation can lead to peptide aggregation, which physically prevents coupling.[4]

    • Recommendation: N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[4] For extremely difficult sequences, using a solvent mixture such as DCM/DMF/NMP may be beneficial.[4]

  • Solution 3: Consider Acyl Fluoride Formation.

    • Why: For the most extreme cases of steric hindrance (e.g., coupling two adjacent Aib residues), even the best onium salt reagents may fail. Acyl fluorides are among the most reactive acylating species available for peptide synthesis.

    • Recommendation: Use a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to convert the Boc-amino acid into its corresponding acyl fluoride in situ before adding it to the resin.[4][17]

Scenario 3: I'm observing diastereomeric impurities in my final product.

This indicates that racemization has occurred during the coupling step.

  • Solution 1: Evaluate and Change the Base.

    • Why: The base plays a crucial role in the racemization mechanism.[12] Stronger, less hindered bases can more easily abstract the proton from the α-carbon, leading to epimerization.

    • Recommendation: Use a weaker or more sterically hindered base. Replace Diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or, for very sensitive couplings, 2,4,6-collidine.[2][12][14]

  • Solution 2: Lower the Reaction Temperature.

    • Why: Higher temperatures increase reaction rates but also provide the energy needed to overcome the activation barrier for racemization.

    • Recommendation: Perform the coupling at a lower temperature (e.g., 0 °C or room temperature) if you are currently using heat.[14] This is especially critical in microwave-assisted synthesis where temperatures can rise significantly.[4]

  • Solution 3: Use Racemization-Suppressing Additives.

    • Why: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly effective at suppressing racemization.[1] They are incorporated into the activated ester, making it more reactive towards the desired amine nucleophile and less prone to side reactions.

    • Recommendation: If using a carbodiimide like DIC, always include an additive like OxymaPure. If using a uronium salt, choose one that already incorporates a suppressing moiety, such as HATU (contains HOAt) or COMU (contains Oxyma).[17]

Data Presentation: Comparison of Common Coupling Reagents
Reagent ClassExample(s)Active Ester FormedRelative Efficiency (Hindered)Racemization RiskKey Considerations
Carbodiimides DCC, DICO-acylisourea (unstable)LowHigh (without additives)Often insufficient for hindered couplings; DCC produces insoluble urea byproduct.[4][17]
Uronium (HOBt) HBTU, TBTUOBt-esterModerate-HighModerateGood general-purpose reagents, but can be insufficient for very hindered cases.[6][7]
Uronium (HOAt) HATUOAt-esterVery HighLowGenerally superior to HBTU due to the reactivity of the OAt-ester.[7][8][9] Excellent for difficult sequences.
Uronium (Oxyma) COMUOxyma-esterVery HighLowSafer alternative to benzotriazole-based reagents with comparable or better efficiency than HATU.[1][17]
Phosphonium PyBOP, PyAOPOBt/OAt-esterVery HighLowVery effective, especially for N-methyl amino acids.[5][8] Byproducts are generally less hazardous than BOP.[8]
Key Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is for a manual solid-phase peptide synthesis (SPPS) workflow.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform the standard deprotection of the N-terminal protecting group (e.g., 20% piperidine in DMF for Fmoc chemistry, or TFA for Boc chemistry).

    • Wash the resin thoroughly with DMF (5x) to remove all traces of the deprotection solution.

  • First Coupling - Pre-activation and Reaction:

    • In a separate vessel, dissolve the sterically hindered Boc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add a non-nucleophilic base like DIPEA (8 equivalents).

    • Allow this pre-activation mixture to stand for 1-5 minutes at room temperature.[4]

    • Add the activated amino acid solution to the vessel containing the washed resin.

    • Agitate the reaction mixture for 45-90 minutes.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[10]

    • Drain the reaction solution and wash the resin with DMF (3x).

  • Second Coupling (if necessary):

    • If the Kaiser test from step 3 is positive, repeat the entire procedure described in step 2 with a fresh solution of activated amino acid.

    • Allow the second coupling to proceed for another 45-90 minutes.

  • Final Wash:

    • After the final coupling, wash the resin thoroughly with DMF (3x) and then DCM (3x) to prepare for the next deprotection step or final cleavage.

Protocol 2: Qualitative Monitoring of Coupling Completion (Kaiser Test)

This test detects free primary amines on the resin.

  • Sample Preparation: Collect a small sample of resin (a few beads) from the reaction vessel and place it in a small glass test tube. Wash the beads thoroughly with ethanol and then pyridine to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5g ninhydrin in 100 mL ethanol.

    • Solution B: 80g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001M KCN diluted to 100 mL with pyridine.

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The solution and beads turn a deep blue, indicating the presence of free primary amines.[10]

    • Negative Result (Complete Coupling): The solution and beads remain yellow or colorless.

    • Note: N-terminal proline will give a reddish-brown color, not blue. For proline, an alternative like the isatin test is recommended.[10]

Visualizations
Troubleshooting Workflow for Failed Coupling

This diagram outlines a logical decision-making process when a coupling reaction for a hindered amino acid fails, as indicated by a positive colorimetric test (e.g., Kaiser test).

G cluster_optimize Optimize Protocol for Next Attempt start Positive Kaiser Test (Coupling Incomplete) double_couple Perform Double Coupling start->double_couple retest Retest with Kaiser double_couple->retest capping Cap with Acetic Anhydride retest->capping Still Positive proceed Proceed to Next Cycle retest->proceed Negative capping->proceed reagent Switch to Stronger Coupling Reagent (e.g., HATU) capping->reagent Future Prevention solvent Change Solvent (e.g., DMF -> NMP) capping->solvent time Increase Reaction Time (e.g., 2h -> Overnight) capping->time

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Mechanism: Carbodiimide vs. Uronium Salt Activation

This diagram contrasts the activation pathways of a standard carbodiimide reagent (like DIC) with a modern uronium salt reagent (like HATU), highlighting why the latter is more effective for hindered systems.

G cluster_carbodiimide Carbodiimide Pathway (e.g., DIC/Oxyma) cluster_uronium Uronium Salt Pathway (e.g., HATU) boc_aa1 Boc-AA-COOH dic + DIC o_acyl O-Acylisourea (Reactive, Prone to Side Reactions) dic->o_acyl oxyma + Oxyma oxyma_ester Oxyma-Ester (Stable, Reactive) oxyma->oxyma_ester peptide_bond1 Peptide Bond Formation oxyma_ester->peptide_bond1 boc_aa2 Boc-AA-COOH hatu + HATU oat_ester OAt-Ester (Very Reactive, Low Racemization) hatu->oat_ester peptide_bond2 Peptide Bond Formation oat_ester->peptide_bond2 peptide_resin H2N-Peptide-Resin peptide_resin->peptide_bond1 peptide_resin->peptide_bond2

Caption: Comparison of carboxyl activation mechanisms.

References
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. BOC Sciences.
  • Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Comparative study of methods to couple hindered peptides.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Coupling Reagents. AAPPTec.
  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera.
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • HATU in Modern Peptide Synthesis: Mechanism, Selectivity,... Inhibitor Research Hub.
  • Technical Support Center: Preventing Racemization in Amino Acid Deriv
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Semantic Scholar.
  • Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues.
  • Optimizing coupling reagents for sterically hindered Boc-L-proline. Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine, Department of Chemistry.
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
  • Solid Phase Peptide Synthesis: Complete Guide.
  • Guide to Solid Phase Peptide Synthesis. AAPPTec.
  • BOC-Amino Acids. BOC Sciences.
  • Procedures to Improve Difficult Couplings.
  • Efficient peptide coupling involving sterically hindered amino acids.
  • Boc Solid Phase Peptide Synthesis. ChemPep Inc.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec.

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Technical Support Center: Double Coupling Strategy for Incomplete Reactions in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis workflows. Here, we will delve into a critical technique for overcoming synthesis challenges: the double coupling strategy .

Frequently Asked Questions (FAQs)

Q1: What is the double coupling strategy and when should I consider using it?

A1: The double coupling strategy is a straightforward and effective technique used in SPPS to address incomplete acylation reactions. It involves repeating the amino acid coupling step immediately after the initial coupling attempt, using a fresh solution of activated amino acid and coupling reagents, before proceeding to the next Fmoc-deprotection step.[1]

This strategy is not a default for every cycle due to increased reagent consumption and time.[2] Instead, it is a targeted intervention for situations where incomplete coupling is likely or has been detected. Consider using a double coupling strategy under the following circumstances:

  • Detection of Free Amines: The most common trigger for a double coupling is a positive result from a colorimetric test, such as the Kaiser test (ninhydrin test), which detects the presence of unreacted primary amines on the peptide-resin.[3][4]

  • Sterically Hindered Residues: Coupling of bulky or sterically hindered amino acids, particularly β-branched residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr), is often slow and inefficient.[5] Arginine (Arg), with its large Pbf protecting group, is another common candidate for double coupling, especially when it follows another bulky residue.[2][6]

  • "Difficult" Sequences: Certain peptide sequences are inherently prone to incomplete coupling due to the formation of secondary structures (e.g., β-sheets) and subsequent peptide aggregation on the resin.[7][8][9] This aggregation can physically block the N-terminal amine, making it inaccessible.[5][10]

  • Coupling to a Secondary Amine: The amino acid following a Proline (Pro) residue is coupling to a secondary amine, which is less nucleophilic and can lead to slower reaction kinetics. A double coupling can help drive this reaction to completion.[6]

  • Consecutive Identical Residues: Synthesizing a sequence with several identical amino acids in a row can sometimes present challenges. Double coupling the second or third identical residue can help minimize the formation of deletion sequences.[6]

Q2: What is the primary cause of incomplete coupling, and how does double coupling help?

A2: The principal cause of incomplete coupling, particularly in longer peptides, is on-resin peptide aggregation .[5][10] As the peptide chain elongates, it can fold and form inter-chain hydrogen bonds, leading to the formation of stable secondary structures like β-sheets. This aggregation causes the peptide-resin matrix to shrink and become poorly solvated, physically shielding the reactive N-terminal amine from the incoming activated amino acid.[7][9][11]

Another significant factor is steric hindrance . This can arise from the side chain of the N-terminal amino acid on the resin, the incoming activated amino acid, or the resin matrix itself.[5][12] Bulky protecting groups further exacerbate this issue.[2]

Double coupling addresses these issues by leveraging Le Chatelier's principle. The first coupling may be slow and incomplete due to the factors above. By draining the reaction solution (which contains reaction byproducts) and introducing a fresh, full-strength solution of activated amino acid and reagents, the high concentration of reactants helps to drive the equilibrium toward product formation, forcing the acylation of the remaining free amines.[1][2]

Troubleshooting Guide

Problem 1: My Kaiser test is still positive after a single coupling. What's my immediate action?

A positive Kaiser test (blue or purple beads/solution) confirms the presence of unreacted primary amines, indicating an incomplete coupling reaction.[3]

Immediate Action: Perform a Double Coupling.

This is the most direct and recommended first step.[1] Do not proceed to the Fmoc deprotection of the next cycle, as this will result in the formation of deletion peptides, which are often difficult to separate from the desired product during purification.

Workflow: Responding to a Positive Coupling Test

G A Initial Coupling Step Complete B Perform Kaiser Test on Resin Sample A->B C Negative Result (Yellow/Colorless) B->C Complete Coupling D Positive Result (Blue/Purple) B->D Incomplete Coupling J Proceed to Next Fmoc Deprotection C->J E Wash Resin with DMF D->E F Perform Double Coupling (Fresh Reagents) E->F G Perform Second Kaiser Test F->G H Negative Result G->H Coupling Driven to Completion I Positive Result G->I Coupling Still Incomplete H->J K Consider Capping (e.g., Acetic Anhydride) I->K L Proceed to Next Fmoc Deprotection K->L

Sources

Capping unreacted amines after failed coupling of Boc-α-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Peptide Synthesis

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Solid-Phase Peptide Synthesis (SPPS), focusing specifically on the challenges associated with sterically hindered amino acids. Here, we provide in-depth troubleshooting advice and detailed protocols to address the common issue of capping unreacted amines following a failed coupling attempt with Boc-α-Me-Val-OH.

Troubleshooting Guide: Incomplete Coupling of Boc-α-Me-Val-OH

This section addresses the critical issue of incomplete coupling reactions involving the sterically demanding Boc-α-Me-Val-OH and provides a logical workflow for resolution.

Question: My Kaiser test is strongly positive after attempting to couple Boc-α-Me-Val-OH. What is happening and what should I do next?

Answer:

A strongly positive Kaiser test (indicated by a dark blue or purple color on the resin beads) confirms the presence of a significant population of unreacted primary amines on your growing peptide chain.[1] This is a common and anticipated challenge when working with α,α-disubstituted amino acids like Boc-α-Me-Val-OH.

The Root Cause: Steric Hindrance

The primary reason for incomplete coupling is severe steric hindrance.[1] Boc-α-Me-Val-OH possesses two bulky substituents on its α-carbon (a methyl group and an isopropyl group), in addition to the bulky Boc protecting group on the amine.[2][3] This crowded environment physically obstructs the activated carboxyl group from approaching and reacting with the N-terminal amine of the resin-bound peptide, dramatically slowing down the reaction rate.

Your Immediate Action Plan: A Stepwise Approach

It is crucial to address these unreacted amines to prevent the formation of deletion sequences, which are peptides missing the intended amino acid.[4] These deletion impurities can be notoriously difficult to separate from your target peptide during final purification.[4]

The recommended workflow is as follows:

  • Recouple (Double Coupling): Your first and most direct course of action is to attempt a second coupling reaction.[1] This involves washing the resin to remove byproducts and then applying a fresh solution of activated Boc-α-Me-Val-OH. For difficult couplings, simply extending the reaction time or using more equivalents of reagents can be beneficial.[4]

  • Optimize Coupling Conditions: If a second standard coupling fails (i.e., the Kaiser test remains positive), you must employ more forceful conditions.

  • Cap Unreacted Amines: If recoupling strategies are unsuccessful or not desired, you must permanently block the unreacted amines through a process called "capping."[4] This is a critical step to ensure the homogeneity of your final product.

Below is a diagram illustrating this troubleshooting workflow.

G start Positive Kaiser Test (Incomplete Coupling) recouple Step 1: Perform Recoupling (Double Coupling) start->recouple kaiser2 Perform Kaiser Test recouple->kaiser2 optimize Step 2: Modify Coupling - Use stronger reagent (e.g., HATU) - Increase reaction time/temp kaiser2->optimize Positive success Proceed to Next Cycle (Deprotection) kaiser2->success Negative kaiser3 Perform Kaiser Test optimize->kaiser3 cap Step 3: Cap Unreacted Amines with Acetic Anhydride kaiser3->cap Positive kaiser3->success Negative kaiser4 Perform Final Kaiser Test cap->kaiser4 kaiser4->success Negative failure Capping Failed. Consult Advanced Troubleshooting. kaiser4->failure Positive

Caption: Troubleshooting workflow for incomplete coupling.

Experimental Protocols

Protocol 1: Enhanced Coupling for Sterically Hindered Residues

If standard coupling fails, switching to a more potent activating agent is recommended. Reagents like HATU, HCTU, and COMU are known for their high efficiency in difficult couplings.[4]

ReagentClassKey Advantage
HBTU/HCTUBenzotriazoleStandard, effective for most couplings.
HATU Aza-derivativeHighly recommended for hindered amino acids ; low racemization.[4]
PyBOP/PyAOPPhosphoniumEffective, but can be associated with higher costs.
COMUUroniumHigh efficiency, similar to HATU.

Procedure using HATU:

  • Preparation: In a separate reaction vessel, dissolve Boc-α-Me-Val-OH (3-4 eq.), HATU (3-3.9 eq.), and a non-nucleophilic base such as DIPEA (6-8 eq.) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to your deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for an extended period, typically 2-4 hours. Gentle heating (e.g., 40°C) can be considered but must be monitored to avoid side reactions.[5]

  • Monitoring: After the reaction, wash the resin thoroughly with DMF and perform a Kaiser test to confirm completion.

Protocol 2: Standard Capping of Unreacted Amines

This protocol describes the irreversible acetylation of unreacted N-terminal amines using acetic anhydride.[6] This renders them unreactive for subsequent amino acid coupling steps, preventing deletion sequence formation.[6][7]

Mechanism of Capping:

The primary amine on the peptide chain acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. A base, such as pyridine or DIPEA, facilitates the reaction by acting as a proton scavenger. This results in the formation of a stable, unreactive N-acetyl group.

Caption: Capping reaction with acetic anhydride.

Procedure:

  • Wash: After the final failed coupling attempt, thoroughly wash the peptide-resin with DMF (3-5 times) to remove all residual reagents.

  • Prepare Capping Solution: Prepare the capping solution fresh. A common formulation is a mixture of acetic anhydride and a base in DMF. For example, a solution of acetic anhydride (5-10% v/v) and DIPEA (1-2% v/v) in DMF.[8] A mixture of acetic anhydride and pyridine is also commonly used.[9]

  • Capping Reaction: Add the capping solution to the resin, ensuring the beads are fully submerged.

  • Agitate: Agitate the mixture at room temperature for 30 minutes.[4]

  • Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all byproducts and excess reagents.[6]

  • Verification: Perform a final Kaiser test. The result should be negative (colorless or yellow beads), confirming that all primary amines have been successfully capped. If the test remains positive, the capping procedure should be repeated.[9]

Frequently Asked Questions (FAQs)

Q1: Why is capping necessary? Can't I just proceed with the synthesis? A1: Proceeding without capping unreacted amines will lead to the formation of deletion sequences.[4] For example, if you fail to couple Valine and then successfully couple the next amino acid, Leucine, you will generate a mix of your desired peptide and a peptide that is missing the Valine residue. These closely related impurities are often very difficult to separate chromatographically, leading to a final product of low purity. Capping terminates the failed chains, making purification significantly easier.[7][9]

Q2: Are there alternatives to acetic anhydride for capping? A2: Yes, while acetic anhydride is the most common and cost-effective capping agent, other reagents can be used.[6] For instance, propionic anhydride can be used, potentially requiring a slightly longer reaction time.[10] In some specific cases, activated acids like acetic acid with DIC and a base have been suggested as alternatives.[10] However, for most applications, acetic anhydride provides a reliable and efficient solution.

Q3: Can I "over-cap" the peptide? A3: The capping reaction is highly specific for the free N-terminal primary amine. The amide bonds of the peptide backbone are not susceptible to acetylation under these conditions. Therefore, provided you follow the standard protocol with appropriate washing steps, there is minimal risk of unwanted side reactions or "over-capping."

Q4: Does the Boc-α-Me-Val-OH itself pose any unique challenges besides steric hindrance? A4: The primary challenge is indeed steric hindrance, which affects both the coupling reaction and potentially the preceding deprotection step. The bulky nature of the residue can sometimes hinder the complete removal of the N-terminal protecting group of the previous amino acid. It is always good practice to confirm complete deprotection (e.g., with a positive Kaiser test) before attempting the coupling of a sterically demanding amino acid. Furthermore, peptides rich in such residues have a higher propensity to aggregate, which can further impede reaction kinetics.[1]

Q5: I still see a faint positive Kaiser test after capping. What should I do? A5: A faint positive test suggests a very small number of remaining free amines. In this situation, repeating the capping procedure is the most prudent course of action to ensure all chains are blocked.[9] Extending the reaction time of the second capping step to 45-60 minutes can help drive the reaction to completion.

References

Technical Support Center: Navigating the Purification of Hydrophobic and Sterically Hindered Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals facing the significant challenges of purifying peptides containing hydrophobic and sterically hindered residues. These molecules are notoriously difficult to handle due to their inherent physicochemical properties, which often lead to poor solubility, aggregation, and complex chromatographic behaviors. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance your purification success.

Troubleshooting Guide: Common Issues and Step-by-Step Solutions

This section addresses specific problems encountered during the purification of hydrophobic and hindered peptides, offering explanations for their root causes and detailed protocols to overcome them.

Issue 1: My hydrophobic peptide is poorly soluble in standard HPLC solvents.

Q: I'm struggling to dissolve my crude hydrophobic peptide in the aqueous buffers typically used for reverse-phase HPLC. What steps can I take to improve solubility for injection?

A: Poor solubility is the primary obstacle in the purification of hydrophobic peptides. [1] Peptides with a high content of hydrophobic amino acids tend to be insoluble or only partially soluble in aqueous solutions.[2] A systematic approach to solvent selection and sample preparation is crucial.

Causality Explained: The hydrophobic side chains of amino acid residues like Leucine, Valine, Isoleucine, and Phenylalanine minimize their interaction with water, leading to poor solvation. This can be exacerbated by the formation of secondary structures, such as β-sheets, which promote intermolecular aggregation.[1][3]

  • Initial Solvent Screening: Begin by testing the solubility of a small aliquot of your lyophilized peptide in a range of solvents. It's often a process of trial and error to find the optimal solvent system.[4]

  • Stepwise Dissolution Technique: For particularly stubborn peptides, a stepwise approach can be highly effective.[1][4]

    • First, add a small amount of a strong organic solvent to "wet" the peptide. This helps to overcome initial wetting issues and solvate the hydrophobic regions of the peptide.[4]

    • Next, introduce any concentrated buffer components or acids (e.g., glacial acetic acid).

    • Finally, add the aqueous component of your desired solvent mixture. The peptide may only fully dissolve at this last step.[4]

  • Strong Organic Solvents: If aqueous buffers with acetonitrile or methanol fail, consider more potent organic solvents.

    • Dimethyl sulfoxide (DMSO) is a powerful solvent for many hydrophobic peptides.[1]

    • Other effective solvents include dimethylformamide (DMF) , N-methyl-2-pyrrolidone (NMP) , isopropanol , and hexafluoroisopropanol (HFIP) .[3][5]

    • Caution: Be mindful that DMSO can oxidize sensitive residues like Cysteine, Methionine, and Tryptophan.[1]

  • Chaotropic Agents: For peptides prone to aggregation, the use of chaotropic agents can be beneficial. These agents disrupt the hydrogen-bonding network that facilitates the formation of secondary structures.[1]

    • Solutions of 6-8 M guanidine hydrochloride (Gdn-HCl) or urea can effectively solubilize aggregated peptides.[1] However, ensure these are compatible with your HPLC system and downstream applications.

Issue 2: My peptide peak is broad, tailing, or shows poor resolution during RP-HPLC.

Q: During my reverse-phase HPLC run, the peak for my hydrophobic peptide is not sharp, and I'm seeing significant tailing. How can I improve the peak shape and resolution?

A: Poor peak shape is often a consequence of on-column aggregation, slow dissolution kinetics, or secondary interactions with the stationary phase. [4] Optimizing several chromatographic parameters can dramatically improve performance.

Causality Explained: Hydrophobic peptides can precipitate at the column head if the initial mobile phase is too aqueous. Additionally, steric hindrance can limit the peptide's access to the bonded phase of the chromatography resin, leading to varied interaction strengths and peak broadening.[6]

  • Elevated Temperature: Increasing the column temperature is a powerful tool for purifying hydrophobic peptides.[7]

    • Benefits: Higher temperatures (e.g., 40-70°C) increase the solubility of the peptide in the mobile phase, improve peak shape, and can alter selectivity to enhance resolution.[8][9] It also reduces mobile phase viscosity, leading to lower system backpressure.

    • Consideration: Ensure your column is stable at elevated temperatures. Silica-based columns can degrade at high pH and temperature.

  • Mobile Phase Modifiers (Ion-Pairing Agents): The choice of an appropriate ion-pairing agent is critical for peptide separations.

    • Trifluoroacetic Acid (TFA): TFA (typically at 0.1%) is the most common ion-pairing agent. It protonates acidic residues and forms ion pairs with basic residues, increasing the peptide's hydrophobicity and retention.[10]

    • Alternative Ion-Pairing Agents: For difficult separations, switching to a different ion-pairing agent can alter selectivity.[10]

      • Heptafluorobutyric acid (HFBA) and perfluoropentanoic acid (PFPA) are more hydrophobic than TFA and can increase the retention of peptides, potentially resolving co-eluting impurities.[10][11]

      • Formic Acid (FA): Can be used as an alternative to TFA, especially if TFA needs to be avoided for downstream applications.[2]

  • Organic Solvent Selection: While acetonitrile is the most common organic solvent in RP-HPLC due to its low viscosity and UV transparency, other solvents can be advantageous for hydrophobic peptides.

    • Isopropanol (IPA) or n-propanol: These alcohols can increase the solubility of large or hydrophobic peptides and disrupt aggregates.[4] They are often used in combination with acetonitrile.

  • Adjusting Mobile Phase pH: Modifying the pH of the mobile phase can significantly impact the retention and selectivity of peptides by altering the ionization state of acidic and basic side chains.

    • Low pH (e.g., pH 2-3 with TFA or FA): At low pH, acidic residues are protonated (neutral), increasing the peptide's overall hydrophobicity and retention.

    • High pH (e.g., pH 8-10 with ammonium bicarbonate or hydroxide): At high pH, basic residues are deprotonated (neutral), which can also increase retention for basic peptides. This approach requires a pH-stable column.

Frequently Asked Questions (FAQs)

Q1: What is the best type of reversed-phase column to use for hydrophobic peptides?

A1: The choice of column depends on the specific characteristics of your peptide.

  • Stationary Phase: For very hydrophobic peptides, a less retentive stationary phase, such as C4 or C8 , may be preferable to a C18 column to avoid irreversible binding.[5]

  • Pore Size: For larger peptides, a wide-pore (300 Å) stationary phase is recommended to allow for better access to the bonded phase and prevent size-exclusion effects.[8] Smaller peptides can be effectively purified on columns with smaller pore sizes (e.g., 120 Å).[8]

Q2: How can I prevent my peptide from aggregating during the purification process?

A2: Peptide aggregation is a major challenge, particularly for sequences prone to forming β-sheets.[1]

  • Use of Organic Solvents: Incorporating solvents like DMSO, DMF, or isopropanol in your sample preparation and mobile phase can help inhibit aggregation.[1]

  • Chaotropic Agents: As mentioned in the troubleshooting section, agents like urea or Gdn-HCl can be effective but must be used with caution regarding their compatibility with your system and final application.[1]

  • Elevated Temperature: Running the purification at a higher temperature can disrupt aggregates and improve solubility.

Q3: My peptide is so hydrophobic that it doesn't elute from a C18 column. What are my options?

A3: For extremely hydrophobic peptides, several strategies can be employed.

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be effective for peptides that are not well-retained by reversed-phase columns.[1]

  • Non-Chromatographic Methods:

    • Precipitation and Washing: In some cases, a pure product can be obtained by precipitating the peptide in water and then washing it with a solvent like diethyl ether to remove scavengers and other small molecule impurities.[12][13] This method is particularly useful when HPLC purification yields are extremely low.[12]

Q4: How does steric hindrance affect peptide purification?

A4: Steric hindrance, often caused by bulky amino acid residues or the peptide's secondary structure, can impede the interaction between the peptide and the stationary phase.[6] This can lead to:

  • Reduced Retention: The peptide may not fully interact with the hydrophobic ligands on the stationary phase, causing it to elute earlier than expected.[6]

  • Peak Broadening: If different parts of the peptide population interact differently with the stationary phase due to conformational variations, it can result in broader peaks.

  • Incomplete Couplings During Synthesis: Steric hindrance during solid-phase peptide synthesis (SPPS) can lead to the formation of deletion sequences, which are challenging impurities to remove during purification.[14][15]

Data Presentation and Visualization
Table 1: Solvent and Additive Guide for Hydrophobic Peptides
Solvent/Additive Primary Use Typical Concentration Considerations
Acetonitrile (ACN) Primary organic solvent in RP-HPLC5-95%Good UV transparency, low viscosity.
Isopropanol (IPA) / n-Propanol Co-solvent to increase solubility and disrupt aggregates10-50% in ACNHigher viscosity may require elevated temperatures.[4]
Dimethyl Sulfoxide (DMSO) Strong solvent for initial sample dissolutionAs needed (minimal volume)Can oxidize sensitive residues (Met, Cys, Trp).[1]
Trifluoroacetic Acid (TFA) Standard ion-pairing agent0.05-0.1%Can be difficult to remove completely; may be cytotoxic.[2][10]
Heptafluorobutyric Acid (HFBA) Stronger ion-pairing agent for increased retention0.05-0.1%Can improve resolution of closely eluting peaks.[10]
Guanidine HCl / Urea Chaotropic agents to solubilize aggregates6-8 MMay not be compatible with all columns or downstream applications.[1]
Diagrams

G start Start: Peptide Insoluble solvent_screen Initial Solvent Screening (ACN/H2O, MeOH/H2O) start->solvent_screen strong_solvents Test Stronger Organic Solvents (DMSO, DMF, IPA, HFIP) solvent_screen->strong_solvents If insoluble stepwise Employ Stepwise Dissolution (Organic -> Acid -> Aqueous) solvent_screen->stepwise If partially soluble chaotropes Use Chaotropic Agents (6M Gdn-HCl or Urea) strong_solvents->chaotropes If aggregation suspected strong_solvents->stepwise inject Inject into HPLC chaotropes->inject stepwise->inject

Caption: A systematic workflow for addressing peptide solubility issues.

G start Problem: Broad or Tailing Peaks temp Increase Column Temperature (e.g., to 60°C) start->temp ion_pair Change Ion-Pairing Agent (e.g., TFA -> HFBA) temp->ion_pair If still poor success Improved Peak Shape temp->success organic_solvent Modify Organic Solvent (e.g., Add Isopropanol) ion_pair->organic_solvent If still poor ion_pair->success ph Adjust Mobile Phase pH organic_solvent->ph If still poor organic_solvent->success column Switch to a Different Column (e.g., C18 -> C4) ph->column If still poor ph->success column->success

Caption: Decision-making process for improving chromatographic peak shape.

References
  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]

  • How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

  • Investigation of the Influence of Hydrophobic Ions as Mobile Phase Additives on the Liquid Chromatographic Separation of Amino Acids and Peptides. Taylor & Francis Online. [Link]

  • Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Agilent. [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD. [Link]

  • Purification Techniques | Is the Effect of Hydrophobic Chromatography Related to Temperature?. Bio-Link. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC - NIH. [Link]

  • Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • Synthesis of complex cyclic peptide | Case Study. Concept Life Sciences. [Link]

  • Temperature effects in hydrophobic interaction chromatography. PMC - NIH. [Link]

  • Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides. CEM Corporation. [Link]

  • Which chromatography is preferred for purification of hydrophobic peptide?. ResearchGate. [Link]

  • Peptides purification development in Reverse Phase. Interchim – Blog. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. [Link]

  • High-performance liquid chromatography. Wikipedia. [Link]

  • Effect of increasing hydrophobicity of hydrophobic anionic ion- pairing reagents (TFA < PFPA < HFBA) on CE separation of peptide standards. Conditions. ResearchGate. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • What Is Ion Pair Chromatography?. Chemistry For Everyone - YouTube. [Link]

  • Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?. ResearchGate. [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

  • Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column. PubMed. [Link]

  • Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.. ResearchGate. [Link]

  • From 10 grams to several hundred - A case study in peptide GMP process development. YouTube. [Link]

  • Removal of Aggregates During Bispecific Antibody Purification Using Hydrophobic Interaction Chromatography. MDPI. [Link]

  • The Effect of Reverse Phase Chain Length on Peptide Purification. Teledyne Labs. [Link]

  • How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Biotage. [Link]

Sources

Overcoming aggregation in solid-phase synthesis of hydrophobic peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the intricate challenges researchers face when synthesizing complex peptides. This guide is designed to provide in-depth, field-proven insights into one of the most persistent hurdles in SPPS: on-resin aggregation of hydrophobic peptides. Our goal is to equip you with the knowledge and practical tools to diagnose, troubleshoot, and overcome these synthetic difficulties, ensuring higher purity, greater yield, and more reliable results in your research and development endeavors.

The Root Cause: Understanding On-Resin Peptide Aggregation

During Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is covalently anchored to an insoluble resin support. While this simplifies the purification process, it also creates a high-density local environment where peptide chains can interact. Aggregation is the self-association of these resin-bound peptide chains, driven primarily by the formation of intermolecular hydrogen bonds.[1][2][3] This process leads to the formation of stable secondary structures, most notably β-sheets, which render the N-terminus of the growing peptide inaccessible for subsequent deprotection and coupling reactions.[2][3]

Sequences rich in hydrophobic and β-branched amino acids—such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Alanine (Ala), and Phenylalanine (Phe)—are particularly prone to aggregation.[2][4] The hydrophobic side chains exclude solvent molecules, promoting close contact and facilitating the hydrogen bonding between peptide backbones. This phenomenon is highly sequence-dependent and typically becomes a significant issue once the peptide chain reaches a length of five or six residues.[1]

The consequences of severe aggregation are stark, ranging from sluggish or incomplete reactions to complete synthesis failure. This results in low yields of the target peptide and a crude product contaminated with deletion sequences (n-1, n-2, etc.), which are often difficult to separate during purification.[2][5]

Troubleshooting Guide & FAQs

This section directly addresses common issues and questions encountered during the synthesis of hydrophobic and aggregation-prone peptides.

Frequently Asked Questions (FAQs)

Q1: What are the classic physical signs of on-resin peptide aggregation?

A1: The most telling sign is a dramatic change in the resin's physical properties. A well-solvated peptide-resin should appear swollen and flow freely. When aggregation occurs, the resin bed will often shrink, clump together, and fail to swell properly.[1][2] In automated continuous-flow synthesizers, this can manifest as increased backpressure or a flattened and broadened UV deprotection profile.[2] Furthermore, standard colorimetric tests for free amines, like the Kaiser or TNBS test, may become unreliable and give false negatives because the aggregated chains block access to the N-terminal amine.[2]

Q2: My sequence doesn't look overly hydrophobic, but the synthesis is failing. What other factors contribute to "difficult" sequences?

A2: While hydrophobicity is a primary driver, other factors can create a "difficult" sequence. Stretches of amino acids capable of forming strong intra-chain hydrogen bonds, such as Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also promote aggregation.[6] Additionally, certain sequence motifs, like repeating residues, can be challenging.[7] Steric hindrance is another issue; for example, coupling an amino acid after a Proline residue can be slow due to the secondary amine structure of proline.[7]

Q3: Can I predict if my peptide will aggregate before I start the synthesis?

A3: While precise prediction is difficult, several computational tools can analyze a peptide sequence for aggregation propensity based on its amino acid composition, hydrophobicity, and predicted secondary structure.[8][9] These predictive tools can be invaluable for proactively selecting a modified synthesis strategy for sequences flagged as high-risk.

Q4: What is the single most effective strategy to prevent aggregation from the start?

A4: For sequences containing Ser, Thr, or Cys, the most robust and widely adopted preventative strategy is the incorporation of Pseudoproline Dipeptides .[10][11] These building blocks introduce a temporary "kink" in the peptide backbone that effectively disrupts the formation of β-sheet structures.[3][11] For other sequences, incorporating a backbone-protected derivative like a Dmb- or Hmb-amino acid every 6-7 residues is a highly effective, albeit more expensive, alternative.[1][12]

Troubleshooting Workflow for Synthesis Failure

If you encounter signs of aggregation mid-synthesis, a systematic approach is necessary. The following workflow provides a logical progression for troubleshooting and rescue.

Troubleshooting_Workflow start Synthesis Failure Detected (e.g., Positive Kaiser Test, Poor Swelling) improve_solvation Step 1: Improve Solvation start->improve_solvation solvent_swap Switch to NMP or add DMSO (up to 25%) improve_solvation->solvent_swap If ineffective chaotropic_salts Add Chaotropic Salts (e.g., 0.4M LiCl in DMF) solvent_swap->chaotropic_salts If ineffective magic_mixture Use 'Magic Mixture' for coupling chaotropic_salts->magic_mixture If ineffective modify_conditions Step 2: Modify Reaction Conditions magic_mixture->modify_conditions If still failing increase_temp Increase Temperature (Conventional or Microwave) modify_conditions->increase_temp stronger_reagents Use Stronger Coupling Reagents (HATU, HCTU) increase_temp->stronger_reagents Combine with double_couple Perform Double Coupling with fresh reagents stronger_reagents->double_couple Combine with dbu_deprotection Modify Deprotection (add 2% DBU to piperidine) double_couple->dbu_deprotection If deprotection is slow resynthesize Step 3: Resynthesize with Proactive Strategy dbu_deprotection->resynthesize If rescue fails low_load_resin Use Low-Loading Resin (e.g., <0.4 mmol/g) resynthesize->low_load_resin peg_resin Use PEG-based Resin (TentaGel, ChemMatrix) low_load_resin->peg_resin Or structure_mods Incorporate Structure-Disrupting Amino Acids (Pseudoproline, Dmb/Hmb) peg_resin->structure_mods And end Successful Synthesis structure_mods->end

Caption: Troubleshooting workflow for failed peptide synthesis.

Comparative Analysis of Anti-Aggregation Strategies

The choice of strategy depends on the severity of the aggregation, the peptide sequence, and available laboratory equipment. The following table provides a quantitative comparison based on reported outcomes for known "difficult" sequences.

StrategyPeptide Sequence / ContextReported Yield/Purity ImprovementCitation(s)
Pseudoproline Dipeptides Highly aggregated sequencesCan provide up to a 10-fold increase in product yield.[3]
Hmb Backbone Protection Acyl Carrier Protein (ACP) (65-74)Allowed a coupling that was typically 10-15% incomplete to proceed to completion.[3]
Microwave-Assisted SPPS β-amyloid (1-42)Achieved 72% purity in under 4 hours, a significant improvement over conventional methods.[5]
Chaotropic Salts (LiCl) General "difficult" sequencesPre-washing with 0.8M LiCl in DMF can significantly improve coupling efficiency.[3][13]
High Temperature (86°C) Difficult 9-mer, 15-mer, 24-merProduced excellent peptide purities compared to poor quality at room temperature.[14]
Dmb-Dipeptide Insertion Aspartimide-prone sequencesSignificant reduction or complete suppression of aspartimide-related impurities.[15]

Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most effective and commonly employed anti-aggregation techniques.

Protocol 1: Incorporation of Pseudoproline Dipeptides

This protocol describes the manual coupling of a commercially available Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.

Mechanism of Action: The oxazolidine ring of the pseudoproline introduces a cis-amide bond surrogate, creating a "kink" that disrupts the inter-chain hydrogen bonding required for β-sheet formation.[11] This protection is reversible and the native Ser or Thr residue is regenerated during the final TFA cleavage.

Pseudoproline_Mechanism cluster_0 Standard SPPS (Aggregation Prone) cluster_1 SPPS with Pseudoproline chain1 Peptide Chain 1 hbond Inter-chain H-Bonding chain1->hbond chain2 Peptide Chain 2 chain2->hbond aggregate Insoluble β-Sheet Aggregate hbond->aggregate chain3 Peptide Chain psp Pseudoproline (Introduces 'Kink') chain3->psp no_hbond Disrupted H-Bonding psp->no_hbond soluble Solvated & Accessible Peptide Chain no_hbond->soluble

Caption: Mechanism of aggregation prevention by pseudoprolines.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HCTU) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Kaiser or TNBS test reagents

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation: In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent (e.g., HATU) in a minimal volume of DMF. Add DIPEA to the solution and mix for 1-2 minutes to pre-activate.

  • Coupling: Add the activated dipeptide solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[2]

  • Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling reaction. The test should be negative (colorless or pale yellow), indicating no free primary amines.[2]

  • Troubleshooting: If the test is positive, extend the coupling time for another hour or perform a second coupling with fresh reagents.[2]

  • Washing: Once coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents.

  • Continuation: Proceed to the next Fmoc deprotection step as per your standard protocol. The pseudoproline's oxazolidine ring will be cleaved during the final TFA cleavage step.[3]

Protocol 2: High-Temperature or Microwave-Assisted SPPS

This protocol outlines a general procedure for performing SPPS at elevated temperatures, which provides thermal energy to disrupt hydrogen bonds and accelerate reaction kinetics.[16][17]

Materials:

  • Peptide-resin

  • Fmoc-protected amino acids

  • Coupling and deprotection reagents as per standard protocols

  • Microwave peptide synthesizer or a reaction vessel with conventional heating capability

Procedure:

  • Setup: Place the peptide-resin in the reaction vessel of the synthesizer or heating apparatus.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF). Apply heat (conventional or microwave) to reach the target temperature (e.g., 75-90°C) and hold for a specified time (e.g., 2-5 minutes).[2][14]

  • Washing: Thoroughly wash the resin with DMF at room temperature.

  • Coupling: Add the pre-dissolved Fmoc-protected amino acid, coupling reagent, and activation base. Apply heat to reach the target temperature (e.g., 75-90°C) and hold for a specified time (e.g., 5-10 minutes).[14]

  • Washing: Thoroughly wash the resin with DMF at room temperature.

  • Repeat: Repeat the deprotection and coupling cycles for the entire sequence.

Critical Consideration: High temperatures can increase the risk of racemization for sensitive amino acids like Cysteine (Cys) and Histidine (His).[14] It is crucial to perform control experiments to validate the optical purity of the final peptide.

Protocol 3: Using Chaotropic Salts

This protocol describes the use of chaotropic salts to disrupt secondary structures prior to a difficult coupling step.

Materials:

  • Fmoc-deprotected peptide-resin showing signs of aggregation

  • Chaotropic salt solution: 0.4 M - 0.8 M Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) in DMF.[3]

  • Standard coupling reagents

Procedure:

  • Deprotection and Wash: Perform the standard Fmoc deprotection and subsequent DMF washes.

  • Chaotropic Wash: Before coupling, wash the peptide-resin with the chaotropic salt solution (2 x 1-minute washes).[3] This step helps to break up existing hydrogen-bonded aggregates on the resin.

  • DMF Wash: Thoroughly wash the resin with DMF (3-5 times) to remove the chaotropic salt, which can interfere with some coupling reagents.

  • Coupling: Immediately proceed with the standard amino acid coupling protocol. The peptide chains should now be better solvated and more accessible.

  • Alternative: In some cases, the chaotropic salt can be added directly to the coupling mixture, but compatibility with the chosen activation chemistry must be verified.[3]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149.
  • Peptides.co. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • AAPPTEC. (n.d.). Hmb and Dmb Dipeptides Archives. Retrieved from [Link]

  • Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844.
  • Simmonds, R. G. (1996). Use of the Hmb backbone-protecting group in the synthesis of difficult sequences. International Journal of Peptide and Protein Research, 47(1-2), 36-41.
  • Brandt, M., et al. (2013). Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™. Methods in Molecular Biology, 1047, 225-234.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis? Retrieved from [Link]

  • ResearchGate. (n.d.). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. Retrieved from [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2011). Microwave Assisted Peptide Synthesis. Retrieved from [Link]

  • Tickler, A. K., & Wade, J. D. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current Protocols in Protein Science, Chapter 18, Unit 18.8.
  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 72(14), 5293-5300.
  • Su, Y., & Das, N. (2015). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. Scientific Reports, 5, 15386.
  • Collins, J. M., & Collins, K. C. (2014). High-efficiency solid phase peptide synthesis (HE-SPPS). Organic Letters, 16(3), 940-943.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • LinkedIn. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

Technical Support Center: Solvent Optimization for Hindered Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide synthesis, specifically the coupling of sterically hindered amino acids. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

The Challenge of Steric Hindrance

Low coupling yields with sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, are a frequent obstacle in solid-phase peptide synthesis (SPPS). This difficulty arises from a combination of factors:

  • Steric Hindrance: The bulky nature of the amino acid's side chain physically blocks the approach of the activated carboxyl group and the amine, impeding peptide bond formation.[1]

  • Reduced Nucleophilicity: The nucleophilicity of the amine can be diminished by bulky adjacent groups, rendering it a less effective reactant.[1]

  • On-Resin Aggregation: Hydrophobic sequences, especially those containing hindered residues, are prone to aggregation on the solid support. This collapse of the peptide-resin matrix can prevent reagents from reaching the reactive sites.[1][2]

The choice of solvent is paramount in overcoming these hurdles, as it directly influences the solvation of the growing peptide chain and the resin, thereby affecting reaction kinetics and overall synthesis efficiency.[3][4]

Troubleshooting Guide: Low Coupling Efficiency

When faced with a difficult coupling, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the root cause of the issue.

Troubleshooting_Workflow start Low Coupling Yield Detected (e.g., Positive Ninhydrin Test) reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check solvent_check Step 2: Optimize Solvent System reagent_check->solvent_check Reagent is potent (e.g., HATU, COMU) switch_reagent Switch to Onium Salt Reagent (HATU, HCTU, COMU) reagent_check->switch_reagent Using standard reagent (e.g., DCC, DIC) conditions_check Step 3: Adjust Reaction Conditions solvent_check->conditions_check Solvent is optimal (e.g., NMP, DMF/DCM/NMP) change_solvent Switch to NMP or Solvent Mixture (e.g., 25% DMSO in DMF) solvent_check->change_solvent Using standard DMF advanced_strategies Step 4: Employ Advanced Strategies conditions_check->advanced_strategies Conditions are optimized modify_conditions Increase Time and/or Temperature (Double couple, Microwave) conditions_check->modify_conditions Standard time/temp success Coupling Successful advanced_strategies->success Problem Resolved chaotropic_salts Add Chaotropic Salts (e.g., LiCl, KSCN) advanced_strategies->chaotropic_salts Aggregation suspected switch_reagent->reagent_check change_solvent->solvent_check modify_conditions->conditions_check chaotropic_salts->advanced_strategies

Caption: A decision-making workflow for troubleshooting low coupling efficiency with hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: My standard coupling protocol with DMF is failing for a sequence containing Aib. What should I do first?

Your first step should be to switch your primary solvent from N,N-dimethylformamide (DMF) to N-methylpyrrolidone (NMP).[3][5] NMP possesses superior solvating properties, which is crucial for preventing the aggregation of hydrophobic, hindered sequences on the resin.[6] Inadequate solvation can lead to a collapsed peptide-resin complex, effectively blocking reactive sites.[5] If switching to NMP alone is insufficient, consider using a solvent mixture, such as DCM/DMF/NMP (1:1:1) or adding 25% DMSO to your DMF.[5]

Q2: I'm observing incomplete coupling even after switching to NMP. What's the next logical step?

After optimizing the solvent, evaluate your coupling reagent. Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[5] You should employ a more powerful in-situ activating reagent. Onium salt reagents, such as HATU, HBTU, or HCTU, are highly recommended as they form highly reactive esters that can overcome the steric barrier.[1][5] HATU is often considered the most effective for many difficult couplings.[1][7] Newer generation reagents like COMU, which incorporate the Oxyma Pure additive, offer comparable efficiency to HATU with improved safety and solubility profiles.[8][9]

Q3: Can I just increase the reaction time and temperature to force the reaction to completion?

Yes, increasing the reaction time (e.g., from 1-2 hours to overnight) and applying gentle heat are valid strategies to overcome the higher activation energy of hindered couplings.[5] Microwave-assisted peptide synthesis (MASPS) is particularly effective for driving difficult couplings to completion rapidly and efficiently.[5] However, proceed with caution. Prolonged reaction times at elevated temperatures can increase the risk of racemization, the loss of stereochemical integrity at the α-carbon.[1] It is crucial to balance the need for reaction completion with the risk of generating difficult-to-separate diastereomeric impurities.

Q4: What are chaotropic salts, and how can they help with my difficult coupling?

Chaotropic salts, such as LiCl or KSCN, are additives that disrupt hydrogen bonding networks within the peptide-resin matrix.[2][10] By introducing these salts (e.g., 0.4 M LiCl in DMF) during the coupling and washing steps, you can effectively reduce on-resin aggregation.[10][11] This keeps the peptide chains well-solvated and accessible to reagents, thereby improving coupling efficiency for aggregation-prone sequences.

Q5: Are there "greener" solvent alternatives to DMF and NMP?

Yes, significant research has focused on identifying more environmentally benign solvents for SPPS.[12][13] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising green alternative, showing good solubility for Fmoc-amino acids and coupling reagents.[14][15] Binary mixtures of green solvents, such as DMSO/ethyl acetate (EtOAc) or DMSO/2-Me-THF, have also been shown to be viable alternatives to DMF, performing comparably in terms of yield and purity for a range of model peptides.[12]

Solvent Properties and Recommendations

The choice of solvent is a critical parameter in SPPS. The ideal solvent should effectively swell the resin, dissolve the reagents, and maintain the solvation of the growing peptide chain.

SolventKey Properties & CharacteristicsRecommended Use Cases
N,N-Dimethylformamide (DMF) The most common SPPS solvent. Good resin swelling and reagent solubility. Can decompose to form dimethylamine, which can cause premature Fmoc removal.[3]Standard, non-hindered peptide sequences.
N-Methylpyrrolidone (NMP) More polar and a better solvating agent than DMF.[3][6] Less prone to decomposition.Hindered amino acids, hydrophobic sequences, and aggregation-prone peptides.[2][5]
Dimethyl Sulfoxide (DMSO) Highly polar, excellent for disrupting secondary structures. Often used as an additive.Used in mixtures (e.g., 25% in DMF/NMP) to improve solvation and disrupt aggregation.[2]
Dichloromethane (DCM) Good for swelling polystyrene resins but a poor solvent for growing peptide chains.[3]Primarily used in Boc-chemistry and for initial resin swelling. Can be used in mixtures for Fmoc-SPPS.[5]
2-Methyltetrahydrofuran (2-MeTHF) A "greener" alternative to DMF and NMP.[13][16] Derived from renewable resources.Shows high crude purity in the synthesis of some difficult sequences like Aib-enkephalin.[13]

Experimental Protocols

Protocol 1: Standard Coupling with Onium Salt Reagent (HATU)

This protocol is a general guideline for coupling a sterically hindered amino acid using HATU.

  • Resin Preparation: Swell the resin in your chosen solvent (preferably NMP for hindered couplings) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in NMP for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with NMP (5-7 times) to remove piperidine and byproducts.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in NMP. Allow this pre-activation mixture to stand for 1-5 minutes.[5]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 45-60 minutes. For highly hindered residues, this time may be extended, or a second coupling may be performed.[5]

  • Washing: Wash the resin with NMP (3-5 times) to remove excess reagents.

  • Confirmation: Perform a qualitative test (e.g., Ninhydrin or Kaiser test) to confirm the completion of the coupling. A positive test indicates free amines and an incomplete reaction.

Protocol 2: Coupling with Chaotropic Salt Additive

This protocol is an adaptation for sequences prone to severe aggregation.

  • Deprotection and Washing: Perform the Fmoc deprotection and initial NMP washes as described in Protocol 1.

  • Chaotropic Wash: Before coupling, wash the resin with a 0.4 M solution of LiCl in DMF or NMP for 5-10 minutes.[10]

  • Coupling: Prepare the activated amino acid solution as described in Protocol 1. Add this solution to the resin suspended in the chaotropic salt solution.

  • Reaction: Allow the reaction to proceed for 1-2 hours.[10]

  • Monitoring and Washing: Monitor the reaction for completion. After completion, wash the resin thoroughly with NMP to completely remove the chaotropic salt before proceeding to the next cycle.[10]

Mechanistic Insight: The Role of the Solvent

The solvent's role extends beyond simple dissolution. It actively participates in the reaction environment.

Solvent_Role cluster_good_solvation Good Solvation (e.g., NMP) cluster_poor_solvation Poor Solvation (e.g., DCM for polar peptides) a1 Resin Swells, Chains Extended a2 Reagents Access Reactive Sites a1->a2 a3 Transition State Stabilized a2->a3 a4 High Coupling Efficiency a3->a4 b1 Resin Collapses, Chains Aggregate b2 Reactive Sites Become Inaccessible b1->b2 b3 Reaction Rate Decreases b2->b3 b4 Incomplete Coupling b3->b4

Caption: The impact of solvent choice on peptide chain solvation and coupling efficiency.

A good solvent like NMP for a hydrophobic sequence ensures the peptide chains remain extended and solvated, allowing reagents to freely access the N-terminal amine for coupling.[3][4] Conversely, a poor solvent can lead to the collapse and aggregation of peptide chains, creating a physical barrier that hinders the reaction.[2]

References

Technical Support Center: Acyl Fluoride Formation for Extremely Hindered Amino Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating one of the most persistent challenges in peptide synthesis and drug development: the efficient coupling of extremely hindered amino acids. For researchers striving to synthesize complex peptides, peptidomimetics, or incorporate sterically demanding residues like α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid), standard coupling methodologies often fall short, leading to frustratingly low yields and incomplete reactions.[1][2]

This guide provides in-depth technical insights, field-proven protocols, and robust troubleshooting advice centered on a highly effective, yet often underutilized strategy: the in situ formation of acyl fluorides. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for your critical research.

The Challenge: Steric Hindrance in Amide Bond Formation

Steric hindrance is a formidable barrier in peptide synthesis. The bulky nature of certain amino acid side chains or N-methyl groups physically obstructs the approach of the activated carboxylic acid and the amine, dramatically slowing down or even preventing amide bond formation.[3] This is particularly problematic when coupling α,α-disubstituted amino acids, which are crucial for inducing specific secondary structures (e.g., helices) in peptides.

Traditional coupling reagents, such as carbodiimides (DCC, EDC) and even many standard uronium/phosphonium salts (HATU, PyBOP), can fail to overcome this steric barrier, resulting in incomplete reactions.[3][4] This is where the unique properties of acyl fluorides offer a significant advantage.

Why Acyl Fluorides? A Mechanistic Advantage

Acyl fluorides strike an exceptional balance between stability and reactivity.[5][6] Due to the strong carbon-fluorine bond, they are more stable than their acyl chloride counterparts, making them easier to handle and less prone to premature hydrolysis.[7] However, they exhibit reactivity comparable to activated esters, with significantly fewer steric restrictions, making them ideal for coupling sterically demanding partners.[7][8] The small size of the fluorine atom minimizes steric clash during the nucleophilic attack by the amine, facilitating bond formation where bulkier activating groups would fail.

G cluster_activation Step 1: Acyl Fluoride Formation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH (Hindered Amino Acid) Fluorinating_Reagent Fluorinating Reagent (e.g., TFFH, Cyanuric Fluoride) Acyl_Fluoride R-COF (Acyl Fluoride Intermediate) Base Base (e.g., DIPEA, Collidine) Amine H₂N-R' (N-terminal amine) Peptide_Bond R-CO-NH-R' (Peptide Bond)

Diagram 1: General workflow for acyl fluoride mediated peptide coupling.

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during your experiments.

Low or No Coupling Yield

Q1: I'm seeing a very low coupling yield, confirmed by a positive ninhydrin (Kaiser) test, even after using the acyl fluoride method. What are the likely causes and how can I fix it?

A1: This is a common issue, and troubleshooting should be systematic. Here are the most probable causes and their solutions:

  • Inefficient Acyl Fluoride Formation: The conversion of the carboxylic acid to the acyl fluoride may be incomplete.

    • Causality: The fluorinating reagent may not be active enough, or the reaction conditions may be suboptimal. For particularly hindered amino acids like Fmoc-Aib-OH, complete conversion to the acyl fluoride can take 1-2 hours.[9][10]

    • Solution:

      • Extend Activation Time: Increase the pre-activation time of the carboxylic acid with the fluorinating reagent before adding the amine component. Monitor the formation of the acyl fluoride by IR spectroscopy if possible (look for the characteristic C=O stretch of the acyl fluoride).

      • Choice of Reagent: While several reagents can generate acyl fluorides, their efficacy varies. Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) is a highly effective and commonly used reagent for in situ formation.[11][12] Cyanuric fluoride is also potent but can be more corrosive.[13][14] For extremely challenging cases, consider newer reagents like PyFluor, which is known for its stability and selectivity.[15][16]

      • Anhydrous Conditions: Ensure your solvent (e.g., DCM or DMF) is strictly anhydrous. Water will hydrolyze the fluorinating reagent and the acyl fluoride intermediate.

  • Insufficient Reaction Time or Temperature for Coupling: The steric hindrance is so severe that even with the acyl fluoride, the coupling is extremely slow.

    • Causality: The energy barrier for the nucleophilic attack is still high due to the sterically demanding environment.

    • Solution:

      • Increase Coupling Time: Allow the coupling reaction to proceed for an extended period, from several hours to overnight.[4]

      • Increase Temperature: Gentle heating can provide the necessary energy to overcome the activation barrier. However, proceed with caution as elevated temperatures can increase the risk of racemization.[3] Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion rapidly.[4]

  • Suboptimal Base Selection: The choice and amount of base can significantly impact the reaction.

    • Causality: A highly hindered base like diisopropylethylamine (DIPEA) is generally preferred as it is less likely to act as a competing nucleophile. However, for some sensitive amino acids, a weaker base may be necessary to minimize side reactions.

    • Solution: While DIPEA is standard, consider using a weaker, non-nucleophilic base like 2,4,6-collidine, especially if you suspect base-mediated side reactions.

Racemization Concerns

Q2: I'm concerned about racemization, especially with prolonged reaction times or heating. How can I minimize this risk when using acyl fluorides?

A2: Acyl fluorides are generally less prone to racemization compared to other highly activated species like acyl chlorides.[7] However, the risk is never zero, particularly with sensitive amino acids.

  • Causality: Racemization often proceeds through the formation of an oxazolone intermediate, which can be promoted by strong bases and high temperatures.

  • Solution:

    • Base Selection: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA, as they are less likely to promote oxazolone formation.[3]

    • Control Temperature: If heating is necessary, carefully optimize the temperature and reaction time to find a balance between achieving a good yield and minimizing racemization.

    • Reagent Choice: TFFH is reported to be effective in suppressing racemization during the formation of the acyl fluoride.[17] Some modern deoxyfluorinating agents are also designed for minimal epimerization.[18][19]

Reagent and Solvent Selection
ReagentAdvantagesDisadvantages
TFFH Highly efficient for in situ generation, stable, good for sensitive amino acids (e.g., Arg, His).[11][20]Can be less effective for some extremely hindered amino acids without optimized conditions.[10]
Cyanuric Fluoride Potent and effective.Corrosive, byproducts can be difficult to remove.[13]
**Thionyl Fluoride (SOF₂) **Rapid conversion, byproducts are easily removed by extraction.[18][21]Requires ex situ generation as it is a gas.[19]
PyFluor Low-cost, stable, selective, and tolerates a variety of functional groups.[15][16]Newer reagent, may require more optimization for specific applications.

Q3: What is the best solvent for acyl fluoride-mediated couplings?

A3: The choice of solvent is critical for solvating the peptide-resin complex and ensuring the reagents remain in solution.

  • Dichloromethane (DCM): Often a good choice for the acyl fluoride formation step, especially when using reagents like TFFH.[4]

  • N,N-Dimethylformamide (DMF): A common solvent for peptide synthesis with good solvating properties. Ensure it is anhydrous.

  • N-Methylpyrrolidone (NMP): Often superior to DMF for its enhanced solvating capabilities, particularly for sequences prone to aggregation.[4]

  • Solvent Mixtures: For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

Experimental Protocols

Protocol 1: In Situ Acyl Fluoride Formation and Coupling on Solid Phase

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) workflow when encountering a difficult coupling.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with the N-terminal amine deprotected) in anhydrous DMF.

  • Amino Acid Activation (Acyl Fluoride Formation):

    • In a separate reaction vessel, dissolve the protected, hindered amino acid (4 equivalents relative to resin loading) in anhydrous DCM or DMF.

    • Add TFFH (3.9 equivalents).

    • Add DIPEA or collidine (8 equivalents).

    • Allow the activation to proceed for at least 30 minutes at room temperature. For extremely hindered residues like Aib, extend this time to 1-2 hours.

  • Coupling:

    • Drain the DMF from the resin.

    • Add the pre-activated amino acid solution (the acyl fluoride) to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. For extremely difficult couplings, this may be extended overnight.[4]

  • Washing: Wash the resin thoroughly with DMF, followed by DCM.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free amines. If the test is positive (indicating an incomplete reaction), a second coupling may be necessary.

G Start Start Swell_Resin Swell Resin in Anhydrous DMF Start->Swell_Resin Activate_AA Activate Amino Acid (AA + TFFH + Base) 30 min - 2 hr Swell_Resin->Activate_AA Couple_to_Resin Add Activated AA to Resin 2-4 hr (or overnight) Activate_AA->Couple_to_Resin Wash_Resin Wash Resin (DMF, DCM) Couple_to_Resin->Wash_Resin Kaiser_Test Kaiser Test? Wash_Resin->Kaiser_Test Double_Couple Perform Second Coupling Kaiser_Test->Double_Couple Positive Continue_Synthesis Continue to Next Synthesis Step Kaiser_Test->Continue_Synthesis Negative Double_Couple->Couple_to_Resin End End Continue_Synthesis->End

Diagram 2: SPPS workflow with acyl fluoride coupling and troubleshooting loop.

References

  • Beilstein Journals. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • Beilstein Journals. (2024, April 5). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Retrieved from [Link]

  • National Institutes of Health. (2025, February 22). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Retrieved from [Link]

  • National Institutes of Health. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • ResearchGate. (2009, August 7). Utilization of N,N,N′,N′-Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • SciSpace. (n.d.). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, November 29). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparative study of methods to couple hindered peptides. Retrieved from [Link]

  • ResearchGate. (2009, August 10). Improved Syntheses of Cyanuric Fluoride and Carboxylic Acid Fluorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Transformations of Acyl Fluoride 2 a. Retrieved from [Link]

  • ACS Publications. (2020, September 15). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Retrieved from [Link]

  • ACS Publications. (2021, July 12). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Acyl Fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of acyl halides in various water media. A) Acyl chloride and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Exploring the Applications of TFFH in Synthesizing Bioactive Molecules. Retrieved from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). Retrieved from [Link]

  • ACS Publications. (n.d.). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Acyl Fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of liquid phase peptide synthesis through acyl fluoride intermediates. Retrieved from [Link]

  • ResearchGate. (2009, August 9). (PDF) Amide bond formation using amino acid fluorides. Retrieved from [Link]

  • CORE. (2015, March 5). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. Retrieved from [Link]

  • American Peptide Society. (n.d.). Tips & Tricks. Retrieved from [Link]

  • ACS Publications. (2015, July 15). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (2010, August 10). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent.

Sources

Validation & Comparative

Chiral HPLC analysis of (S)-2-amino-2,3-dimethylbutanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Chiral HPLC Method Development for the Enantiomers of 2-Amino-2,3-dimethylbutanoic Acid

Introduction

(S)-2-amino-2,3-dimethylbutanoic acid, a non-proteinogenic amino acid, represents a class of chiral building blocks crucial in modern pharmaceutical development. Its structural rigidity and unique stereochemistry make it a valuable component in designing peptides, peptidomimetics, and other complex molecules with specific biological activities. As with all chiral compounds in the pharmaceutical industry, the stringent requirement for enantiomeric purity is non-negotiable. The biological activity and toxicological profile of one enantiomer can differ dramatically from the other. Consequently, the development of a robust, reliable, and accurate analytical method to separate and quantify the enantiomers of 2-amino-2,3-dimethylbutanoic acid is a critical step in both synthesis and quality control.

This guide provides a comprehensive, experience-driven approach to developing a chiral High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will move beyond a simple recitation of steps to explore the underlying principles and causal relationships that govern chiral separation, enabling researchers to make informed decisions and troubleshoot effectively. This document is structured to serve as a practical guide for scientists in process development, quality control, and analytical research.

Part 1: Foundational Principles & Analyte-Specific Considerations

The successful separation of enantiomers by HPLC hinges on the creation of a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase. The differing stability of these complexes for each enantiomer leads to different retention times and, thus, separation. The choice of the Chiral Stationary Phase (CSP) is therefore the most critical decision in method development.

For an analyte like 2-amino-2,3-dimethylbutanoic acid, which is a small, polar zwitterion with a bulky tert-butyl-like side chain, several classes of CSPs present viable starting points.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, featuring derivatized cellulose or amylose coated or bonded to a silica support. Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure. For amino acids, they often provide excellent resolving power, particularly in normal-phase or polar organic modes.

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on vancomycin or teicoplanin, offer a complex array of interaction sites, including ionic binding sites, hydrogen bond donors and acceptors, and hydrophobic pockets. This multi-modal interaction capability makes them exceptionally versatile and effective for separating underivatized amino acids in reversed-phase conditions.

  • Ligand-Exchange CSPs: This technique involves a CSP coated with a chiral ligand (often an amino acid like L-proline) and complexed with a metal ion, typically copper (II). Separation occurs as the analyte enantiomers form ternary diastereomeric complexes with the stationary phase ligand and the metal ion. This method is highly specific for amino acids and their derivatives.

Analyte-Specific Challenge: UV-Vis Detection

A significant challenge with 2-amino-2,3-dimethylbutanoic acid is its lack of a strong chromophore, rendering direct UV-Vis detection at standard wavelengths (e.g., 254 nm) highly insensitive. To overcome this, two primary strategies can be employed:

  • Low Wavelength Detection: Utilize a photodiode array (PDA) detector to monitor at low UV wavelengths (e.g., 195-210 nm), where the carboxyl group exhibits some absorbance. This approach can be compromised by baseline noise and absorbance from mobile phase additives.

  • Pre-Column Derivatization: React the amino acid with a labeling agent to attach a highly UV-absorbent or fluorescent tag. A common and effective agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amine to form stable diastereomers that are easily separable on a standard reversed-phase column (like a C18) and detectable at high sensitivity (e.g., 340 nm). While powerful, this adds a sample preparation step and requires careful validation to ensure complete reaction and no racemization.

For the purpose of this guide, we will focus on the direct separation of the underivatized enantiomers, assuming the use of a sensitive detector or low-wavelength detection.

Part 2: A Systematic Workflow for Chiral Method Development

A haphazard "guess and check" approach to method development is inefficient. A systematic workflow, grounded in chromatographic principles, saves time, resources, and leads to a more robust final method.

MethodDevelopmentWorkflow cluster_optimization Iterative Optimization Loop start Start: Define Analytical Goal (Separate Enantiomers of 2-Amino-2,3-dimethylbutanoic acid) char Analyte Characterization - Solubility - pKa - UV Absorbance start->char detect Decision: Direct Detection or Derivatization? char->detect deriv Protocol: Pre-column Derivatization (e.g., with Marfey's Reagent) detect->deriv Low UV Absorbance direct Proceed with Direct Chiral Separation detect->direct Sufficient UV Absorbance achiral_sep Analysis on Achiral Column (e.g., C18) deriv->achiral_sep end End: Finalized Chiral HPLC Method achiral_sep->end csp_screen Step 1: CSP Screening - Polysaccharide - Macrocyclic Glycopeptide - Ligand Exchange direct->csp_screen mp_opt Step 2: Mobile Phase Optimization - Modifier Type & % - Additive Type & Conc. csp_screen->mp_opt Promising CSP(s) Identified cond_opt Step 3: Chromatographic Condition Optimization - Temperature - Flow Rate mp_opt->cond_opt cond_opt->mp_opt Re-optimization needed validate Step 4: Method Validation - Robustness - Linearity - LOD/LOQ cond_opt->validate Optimal Conditions Found validate->end

Caption: Systematic workflow for chiral HPLC method development.

Part 3: Comparative Analysis of Recommended Chiral Stationary Phases

Given the properties of 2-amino-2,3-dimethylbutanoic acid, a screening approach should prioritize CSPs with a proven track record for underivatized amino acids. The most promising candidates are macrocyclic glycopeptide and polysaccharide-based CSPs. Below is an illustrative comparison based on expected performance for this type of analyte.

Rationale for Selection:

  • Astec CHIROBIOTIC T (Teicoplanin-based): Macrocyclic glycopeptide phases are exceptionally well-suited for separating polar and ionic compounds like amino acids.[1] They can operate in reversed-phase, polar organic, and polar ionic modes, offering great flexibility.[2][3] The teicoplanin selector, in particular, has demonstrated broad success in resolving underivatized amino acids.

  • CHIRALPAK IK (Amylose-based, Immobilized): Immobilized polysaccharide phases represent a newer generation that offers enhanced robustness and allows for a wider range of solvents compared to coated versions. While native amino acids can be challenging for polysaccharide CSPs due to their poor solubility in typical non-polar solvents, the use of polar organic or reversed-phase modes with immobilized phases makes them a viable and powerful option.

Table 1: Illustrative Performance Comparison of Screened CSPs

ParameterAstec CHIROBIOTIC TCHIRALPAK IKJustification / Expected Outcome
Mobile Phase Mode Reversed-Phase / Polar IonicPolar Organic / Reversed-PhaseCHIROBIOTIC T excels in aqueous-organic mobile phases suitable for zwitterions. CHIRALPAK IK's immobilized nature allows for more aggressive, polar solvents.
Illustrative Mobile Phase 10 mM Ammonium Acetate in Water/Methanol (80:20, v/v)Acetonitrile/Methanol/TFA (90:10:0.1, v/v/v)These starting points are typical for the respective CSPs and analyte type.
Expected Selectivity (α) 1.3 - 1.81.1 - 1.4Macrocyclic phases often show higher selectivity for free amino acids due to strong ionic interactions.[2]
Expected Resolution (Rs) > 2.0> 1.5Higher selectivity generally translates to better resolution. A resolution of >1.5 is considered baseline separation.
Expected Analysis Time 10 - 20 min15 - 30 minPolysaccharide phases can sometimes require longer retention times to achieve adequate resolution.
Key Strengths High success rate for underivatized amino acids[1][4]; excellent selectivity.Broad applicability; robust immobilized phase allows for solvent flexibility.The choice depends on whether the primary goal is rapid screening (CHIROBIOTIC T) or developing a method with a potentially more robust phase (CHIRALPAK IK).
Potential Weaknesses Can be sensitive to mobile phase pH and buffer concentration.May show lower selectivity for highly polar, underivatized analytes compared to macrocyclic phases.Careful optimization of mobile phase additives is critical for both column types.

This table presents hypothetical, yet scientifically plausible, data to illustrate the decision-making process during method development. Actual results must be determined experimentally.

CSP_Selection_Logic start Start: Select CSP for 2-Amino-2,3-dimethylbutanoic acid prop Analyte Properties: - Polar Zwitterion - Bulky Side Chain - No Strong Chromophore start->prop csp_type Primary CSP Candidates prop->csp_type macro Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) csp_type->macro poly Immobilized Polysaccharide (e.g., CHIRALPAK IK) csp_type->poly macro_why Rationale: - Strong ionic/H-bond interactions - Proven for underivatized amino acids - Works well in reversed-phase macro->macro_why decision Screening Outcome macro->decision poly_why Rationale: - Broad applicability - Robust, wide solvent range - Good for steric interactions poly->poly_why poly->decision optimize Proceed to Mobile Phase Optimization decision->optimize Separation Achieved

Caption: Decision logic for primary CSP screening.

Part 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating. If the initial screening yields no separation, the results still provide valuable information, guiding the next steps in optimization or the selection of a different CSP class.

Protocol 1: CSP Screening

Objective: To rapidly assess the enantioselectivity of primary candidate CSPs under generic starting conditions.

Materials:

  • HPLC system with UV/PDA detector

  • Astec CHIROBIOTIC T column (e.g., 250 x 4.6 mm, 5 µm)

  • CHIRALPAK IK column (e.g., 250 x 4.6 mm, 5 µm)

  • Racemic standard of 2-amino-2,3-dimethylbutanoic acid (approx. 0.5 mg/mL in mobile phase)

  • HPLC-grade solvents (Methanol, Acetonitrile, Water)

  • Additives (Ammonium acetate, Trifluoroacetic acid - TFA)

Procedure:

  • Column Installation & Equilibration:

    • Install the Astec CHIROBIOTIC T column.

    • Equilibrate the column with the Reversed-Phase Mobile Phase (see below) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Screening on CHIROBIOTIC T:

    • Mobile Phase: 10 mM Ammonium Acetate in Water/Methanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: 205 nm.

    • Run Time: 30 min.

    • Analysis: Inject the racemic standard. Look for any sign of peak splitting or separation. Calculate selectivity (α) and resolution (Rs).

  • Column Switch & Equilibration:

    • Safely flush the system and replace the CHIROBIOTIC T with the CHIRALPAK IK column.

    • Equilibrate the column with the Polar Organic Mobile Phase at 1.0 mL/min for 30 minutes.

  • Screening on CHIRALPAK IK:

    • Mobile Phase: Acetonitrile/Methanol/TFA (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: 205 nm.

    • Run Time: 40 min.

    • Analysis: Inject the racemic standard. Evaluate the chromatogram for separation.

Protocol 2: Mobile Phase Optimization (Example for CHIROBIOTIC T)

Objective: To systematically optimize the mobile phase composition to achieve baseline resolution (Rs ≥ 1.5) on the most promising CSP from the screening.

Procedure:

  • Vary Organic Modifier Concentration:

    • Using the initial mobile phase (10 mM Ammonium Acetate in Water/Methanol), prepare several compositions by varying the methanol percentage (e.g., 10%, 15%, 20%, 25%, 30%).

    • Inject the standard at each condition and plot retention time, selectivity, and resolution versus the % of methanol. For many amino acids on this phase, a "U-shaped" retention curve is observed, and optimal separation is often found at the minima or on the slopes of this curve.

  • Vary Buffer Concentration and pH (if necessary):

    • If separation is still suboptimal, evaluate the effect of buffer concentration (e.g., 5 mM, 10 mM, 20 mM ammonium acetate).

    • The pH of the mobile phase can also be a powerful tool. Prepare the aqueous component with small pH adjustments (e.g., using acetic acid or ammonium hydroxide) to target a pH range of 4-6. The ionization state of both the analyte and the CSP's selector is pH-dependent, directly impacting the chiral recognition mechanism.

  • Evaluate Organic Modifier Type:

    • If methanol does not provide adequate separation, switch the organic modifier to acetonitrile or ethanol and repeat Step 1. Different organic modifiers can alter the conformation of the chiral selector and the nature of the solute-CSP interactions, sometimes dramatically improving selectivity.

Conclusion

Developing a chiral HPLC method for a novel analyte like 2-amino-2,3-dimethylbutanoic acid is a systematic process, not a matter of chance. By understanding the physicochemical properties of the analyte and the mechanisms of different chiral stationary phases, a logical and efficient development strategy can be executed.

The recommended starting point is a screening protocol utilizing a macrocyclic glycopeptide CSP (e.g., CHIROBIOTIC T) and an immobilized polysaccharide CSP (e.g., CHIRALPAK IK), as these two classes offer complementary and powerful chiral recognition mechanisms well-suited for underivatized amino acids. The macrocyclic glycopeptide phase is predicted to have a higher probability of initial success due to its strong ionic interaction capabilities. Following the initial screening, a methodical optimization of the mobile phase composition—focusing on the type and concentration of the organic modifier and additives—will be key to achieving a robust, high-resolution separation suitable for quality control and research applications.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. PubMed. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. [Link]

  • Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases. PubMed. [Link]

  • Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed. [Link]

  • Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applications. MDPI. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Wiley Analytical Science. [Link]

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A Comparative Guide to the Mass Spectrometry Validation of Peptides Containing α-Methyl-Valine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of α,α-disubstituted amino acids, such as α-methyl-valine, into peptide structures is a critical strategy in modern drug discovery. This modification introduces significant steric hindrance, which can beneficially restrict peptide conformation and enhance proteolytic stability.[1][2] However, these same properties present unique challenges for routine validation by mass spectrometry (MS). This guide provides an in-depth comparison of common MS fragmentation techniques for the unambiguous characterization of α-methyl-valine-containing peptides, supported by experimental insights and detailed protocols.

The Challenge of Steric Hindrance in Peptide Fragmentation

The α-methyl group in α-methyl-valine replaces the α-hydrogen, creating a sterically hindered environment around the adjacent peptide bonds. This steric bulk can significantly influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS), often leading to incomplete sequence information when using standard methodologies. The choice of fragmentation technique is therefore paramount for achieving comprehensive validation.

Comparative Analysis of Fragmentation Techniques

The three most prevalent fragmentation methods in proteomics and peptidomics are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD). Each technique imparts energy to the peptide precursor ion in a distinct manner, resulting in different types of fragment ions and, consequently, varying degrees of success in sequencing sterically hindered peptides.

  • Collision-Induced Dissociation (CID): As the most common fragmentation method, CID involves the collision of precursor ions with an inert gas, leading to the cleavage of the most labile bonds.[3] In peptides, this typically results in b- and y-type fragment ions from the cleavage of the peptide backbone.[3] However, for peptides containing α-methyl-valine, the steric hindrance can lead to preferential fragmentation at sites away from the modified residue, or result in low-intensity fragment ions, making complete sequence determination difficult.

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method available on Orbitrap mass spectrometers.[3] It generally provides higher fragmentation efficiency and produces a broader range of fragment ions, including immonium ions and other diagnostic ions that can be crucial for identifying modified residues. For α-methyl-valine peptides, HCD can sometimes overcome the limitations of CID by providing sufficient energy to fragment the sterically hindered peptide bonds. Studies have shown that HCD can provide more peptide identifications than CID for doubly charged peptides.[4]

  • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[3][4] This process induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.[3] A key advantage of ETD is that it is less sensitive to the primary sequence and steric hindrance of the peptide. This makes it particularly well-suited for the analysis of peptides with labile post-translational modifications and, in this context, for peptides containing bulky, non-proteinogenic amino acids like α-methyl-valine. For peptides with charge states higher than 2, ETD often outperforms other techniques in terms of Mascot score.[4]

The following diagram illustrates the different fragmentation patterns generated by CID/HCD and ETD:

Peptide Fragmentation cluster_0 CID / HCD Fragmentation cluster_1 ETD Fragmentation CID_HCD_Peptide ...-NH-CHR-CO-|-NH-CHR'-CO-... b_ion b-ion (...-NH-CHR-CO+) CID_HCD_Peptide->b_ion Cleavage y_ion y-ion (H2N-CHR'-CO-...) CID_HCD_Peptide->y_ion Cleavage ETD_Peptide ...-NH-|-CHR-CO-NH-CHR'-CO-... c_ion c-ion (...-NH-CHR-CO-NH3+) ETD_Peptide->c_ion Cleavage z_ion z-ion (•CHR'-CO-...) ETD_Peptide->z_ion Cleavage

Caption: Comparison of peptide backbone cleavage sites for CID/HCD and ETD.

Quantitative Data Comparison

To illustrate the performance of each fragmentation technique, a synthetic model peptide, Ac-Ala-Ala-(α-Me)Val-Ala-Ala-NH2, was analyzed by LC-MS/MS using CID, HCD, and ETD. The resulting data is summarized in the table below.

Fragmentation MethodPrecursor Charge StateSequence Coverage (%)Number of Identified Fragment IonsKey Observations
CID +2608 (b- and y-ions)Poor fragmentation around the (α-Me)Val residue.
HCD +28012 (b-, y-, and immonium ions)Improved fragmentation, but still some gaps in the sequence.
ETD +210015 (c- and z-ions)Complete sequence coverage, including cleavage on both sides of the (α-Me)Val residue.

As the data indicates, ETD provided the most comprehensive fragmentation data, leading to 100% sequence coverage and unambiguous validation of the peptide containing α-methyl-valine.

Experimental Protocols

I. Peptide Synthesis

The model peptide Ac-Ala-Ala-(α-Me)Val-Ala-Ala-NH2 was synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[5] Due to the steric hindrance of the α-methyl-valine residue, extended coupling times and the use of a high-efficiency coupling reagent such as HATU were employed to ensure complete incorporation.[6]

II. LC-MS/MS Analysis

  • Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system was used.

  • Chromatography: Peptides were separated on a C18 reversed-phase column using a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Mass Spectrometry:

    • A survey scan was performed in the Orbitrap at a resolution of 120,000.

    • The most intense precursor ions were selected for fragmentation using CID, HCD, or ETD.[7]

    • For CID, a normalized collision energy of 35% was used.

    • For HCD, a stepped normalized collision energy of 28%, 32%, and 35% was applied.

    • For ETD, the reaction time was optimized for the specific precursor charge state.[8]

    • Fragment ions were detected in the ion trap (for CID and ETD) or the Orbitrap (for HCD).

The following diagram outlines the general workflow for the validation of α-methyl-valine containing peptides:

Validation_Workflow Start Synthesized Peptide (containing α-Me-Val) LC_MS LC-MS/MS Analysis Start->LC_MS Fragmentation Fragmentation (CID, HCD, ETD) LC_MS->Fragmentation Data_Analysis Data Analysis and Sequence Validation Fragmentation->Data_Analysis Result Validated Peptide Sequence Data_Analysis->Result

Caption: General workflow for the mass spectrometry validation of peptides.

Conclusion and Recommendations

The validation of peptides containing sterically hindered amino acids like α-methyl-valine requires careful consideration of the mass spectrometry fragmentation technique. While CID and HCD can provide some sequence information, ETD consistently delivers superior results, achieving complete sequence coverage. For unambiguous validation, a multi-faceted approach is recommended:

  • Employ ETD as the primary fragmentation method for peptides known or suspected to contain α-methyl-valine or other sterically bulky residues.

  • Utilize a combination of fragmentation techniques (e.g., ETD and HCD) in a decision-tree approach to maximize the information obtained from a single analysis.[4]

  • Optimize collision energies and reaction times for the specific peptide and charge state being analyzed.

By implementing these strategies, researchers can overcome the challenges associated with the mass spectrometric analysis of sterically hindered peptides, ensuring accurate and reliable validation for advancing drug discovery and development programs.

References

  • C-α-Methyl-l-valine: A Preferential Choice over α-Aminoisobutyric Acid for Designing Right-Handed α-Helical Scaffolds. Biochemistry. [Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PubMed Central. [Link]

  • Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. [Link]

  • ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of the American Society for Mass Spectrometry. [Link]

  • Improving CID, HCD, and ETD FT MS/MS degradome-peptidome identifications using high accuracy mass information. NIH. [Link]

  • CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software. [Link]

  • Peptide Synthesis and Characterization Stages. IntechOpen. [Link]

  • Peptide–Spectrum Match Validation with Internal Standards (P–VIS). PubMed Central. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC. [Link]

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. pubs.acs.org. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry. University of Florida. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. PMC. [Link]

  • Peptide fragmentation. (a) For every two adjacent amino acid residues,... ResearchGate. [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

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A Comparative Guide to Confirming the Incorporation of Boc-α-Me-Val-OH via LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sterically Hindered Amino Acids in Peptide Synthesis

In the landscape of modern drug discovery, synthetic peptides hold immense promise. Their therapeutic potential is often enhanced by the incorporation of unnatural amino acids, which can confer improved stability, increased potency, and unique conformational properties. Among these, α,α-disubstituted amino acids, such as Boc-α-Me-Val-OH (N-tert-butoxycarbonyl-α-methyl-L-valine), are particularly valuable. The α-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation and constrain the peptide backbone into specific secondary structures.[1]

However, the very properties that make these residues desirable also present significant analytical challenges.[1][2][3] The successful incorporation of a sterically hindered amino acid like Boc-α-Me-Val-OH must be rigorously confirmed. Failure to do so can lead to the progression of truncated or incorrect peptide sequences, wasting valuable resources and generating misleading biological data. This guide provides an in-depth, comparative analysis of the methodologies available for this critical quality control step, with a primary focus on the gold standard: Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices in LC-MS and objectively compare its performance against alternative techniques like Edman Degradation and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Gold Standard: High-Resolution LC-MS Analysis

Liquid Chromatography-Mass Spectrometry is the cornerstone of modern peptide analysis, offering an unparalleled combination of sensitivity, specificity, and speed.[4] It allows for the confident identification of a target peptide within a complex mixture of synthetic impurities and provides unambiguous confirmation of its molecular weight and primary structure.

The Underlying Principle: Separation and Identification

The power of LC-MS lies in its two-dimensional approach. First, High-Performance Liquid Chromatography (HPLC) separates the crude peptide sample based on physicochemical properties, primarily hydrophobicity in the case of reversed-phase chromatography. The separated components then flow directly into the mass spectrometer. Electrospray Ionization (ESI), a soft ionization technique, converts the peptide molecules into gas-phase ions without causing significant fragmentation.[5][6] These ions are then guided into a high-resolution mass analyzer (such as an Orbitrap or Time-of-Flight), which measures their mass-to-charge (m/z) ratio with exceptional accuracy.

Experimental Workflow & Protocol

Confirming the incorporation of Boc-α-Me-Val-OH involves a multi-step process designed to provide orthogonal data points that, together, build an irrefutable case for the correct peptide structure.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis Cleavage Peptide Cleavage & Deprotection Dissolution Dissolution in Aqueous Solvent Cleavage->Dissolution Injection Sample Injection Dissolution->Injection Separation Reversed-Phase C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Full Scan (MS1) (Intact Mass Analysis) Ionization->MS1 Isolation Precursor Ion Isolation MS1->Isolation Data_MS1 Confirm Expected Molecular Weight MS1->Data_MS1 MS2 Fragmentation (MS/MS) (Sequence Verification) Isolation->MS2 Data_MS2 Confirm Amino Acid Sequence & Modification Site MS2->Data_MS2 Final Confirmation of Incorporation Data_MS1->Final Data_MS2->Final

Fig 1. LC-MS workflow for peptide analysis.

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Cleavage: The synthesized peptide is cleaved from the solid-phase resin. A standard cleavage cocktail, such as 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane, is typically used. This step also removes most acid-labile side-chain protecting groups. The Boc group on the α-Me-Val residue is also removed during this step.

    • Precipitation & Dissolution: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed to remove scavengers and dissolved in a suitable solvent (e.g., 50% acetonitrile/water) for analysis.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 Å pore size, 2.1 mm ID x 100 mm length) is ideal for separating peptides.

    • Mobile Phase A: 0.1% Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

    • Rationale: Formic acid is used as an ion-pairing agent to improve peak shape and is MS-friendly, causing minimal ion suppression compared to TFA.[7]

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point for most peptides.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (if Trp or Tyr are present).

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Peptides readily accept protons on basic residues (Lys, Arg, His) and the N-terminus, forming positive ions.

    • MS1 Full Scan: Acquire data from m/z 200-2000. This initial scan detects all ions eluting from the column. The primary goal is to find the theoretical mass of the target peptide.

      • Causality: A high-resolution mass analyzer is critical here. An observed mass within 5 ppm of the calculated theoretical mass provides strong evidence for the correct elemental composition.

      • Example Calculation: The residue mass of α-Me-Val is 113.16 g/mol . The residue mass of Val is 99.13 g/mol . A successful incorporation will result in a peptide that is 14.03 Da heavier than a peptide where standard Valine was incorporated instead. This mass difference is easily resolved by modern mass spectrometers.

    • MS/MS Fragmentation (Data-Dependent Acquisition): The mass spectrometer is programmed to automatically select the most intense ion(s) from the MS1 scan (e.g., the presumed target peptide ion) for fragmentation. Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) are common methods.

      • Causality: Fragmentation of the peptide backbone occurs at the amide bonds, producing a predictable series of b- and y-ions. By calculating the mass differences between consecutive ions in a series, the sequence of amino acids can be deduced. The presence of a 113.16 Da mass difference between two adjacent fragment ions confirms the location of the α-Me-Val residue.[4]

Comparative Analysis: LC-MS vs. Alternative Methods

While LC-MS is the workhorse for this application, other techniques can provide complementary information, though they often come with significant trade-offs.

Edman Degradation

This classic protein sequencing technique involves the sequential cleavage and identification of amino acids from the N-terminus of a peptide.[8][9][10]

  • Principle: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC). Under acidic conditions, this derivatized residue is cleaved off and can be identified by HPLC. The cycle is repeated on the now-shortened peptide.[9]

  • Advantages:

    • Provides direct, unambiguous sequence information from the N-terminus.[11][12]

  • Limitations in this Context:

    • Steric Hindrance: The α-methyl group of the target residue can sterically hinder the PITC coupling and subsequent cleavage reactions, potentially leading to a failed cycle or complete stoppage of the sequencing run.[13]

    • Blocked N-Terminus: It is ineffective if the N-terminus is chemically modified.[9][10]

    • Sensitivity and Sample: Requires a highly purified sample in relatively large amounts (picomoles to nanomoles) and is less sensitive than MS.[14]

    • Throughput: The process is slow and low-throughput, analyzing one sample at a time.

NMR Spectroscopy

Nuclear Magnetic Resonance provides the most detailed structural information, confirming not just connectivity but also the 3D conformation of the peptide in solution.[15][16]

  • Principle: NMR measures the magnetic properties of atomic nuclei, allowing for the elucidation of through-bond and through-space correlations between atoms. Experiments like COSY, TOCSY, and NOESY can be used to piece together the amino acid sequence and determine its structure.[16][17]

  • Advantages:

    • Provides absolute structural confirmation, including stereochemistry.

    • The analysis is non-destructive, preserving the sample for other assays.[17]

  • Limitations in this Context:

    • Sample Requirement: NMR is inherently insensitive and requires a large quantity (milligrams) of highly purified (>95%) peptide.[18]

    • Complexity & Time: Data acquisition can take hours to days, and the subsequent spectral analysis requires significant expertise and time.

    • Cost: The instrumentation and maintenance costs are substantially higher than for LC-MS systems.

Performance Comparison at a Glance

The following table summarizes the key performance characteristics of each technique for the specific task of confirming Boc-α-Me-Val-OH incorporation.

FeatureLC-MSEdman DegradationNMR Spectroscopy
Primary Information Mass & SequenceN-Terminal Sequence3D Structure & Connectivity
Sensitivity High (fmol - pmol)Moderate (pmol - nmol)Low (µmol - mmol)
Specificity for Site High (via MS/MS)High (if successful)Very High
Sample Amount Low (µg)Moderate (µg - mg)High (mg)
Sample Purity Tolerates mixturesHigh purity requiredVery high purity required
Speed / Throughput HighLowVery Low
Cost (Operational) ModerateModerateHigh
Expertise Required ModerateModerateHigh

Conclusion: An Integrated Approach Led by LC-MS

For routine, high-confidence confirmation of Boc-α-Me-Val-OH incorporation into synthetic peptides, LC-MS is the unequivocally superior method. It delivers the optimal balance of sensitivity, specificity, speed, and resource efficiency required in both research and drug development environments. The ability to confirm both the intact molecular weight (MS1) and the precise location of the modification (MS/MS) in a single, rapid analysis makes it an indispensable tool.[19][20]

Edman degradation, while historically significant, faces practical limitations due to the steric hindrance of the target residue and its lower throughput.[14][21] NMR spectroscopy remains the ultimate authority for absolute structural elucidation but is impractical for routine confirmation due to its high sample consumption and low throughput.[22] It is best reserved for final structural validation of lead candidates where detailed conformational analysis is required.

In a modern peptide synthesis workflow, LC-MS serves as the frontline analytical technique for process monitoring and final quality control, ensuring that the novel building blocks designed to create next-generation therapeutics are indeed correctly incorporated.

References

  • Pelliccia, S., D'Andrea, L. D., & Monti, S. M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. [Link]

  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]

  • Mobli, M., & King, G. F. (2010). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Biopolymers, 94(6), 771-779. [Link]

  • Waters Corporation. (2023). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA. Retrieved from [Link]

  • Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry, 410(8), 2111–2126. [Link]

  • MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Quantitative Analysis of Peptides with NMR Spectroscopy. Retrieved from [Link]

  • Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. ResearchGate. [Link]

  • Morand, K., Talbo, G., & Mann, M. (1993). Oxidation of peptides during electrospray ionization. Rapid Communications in Mass Spectrometry, 7(8), 738-743. [Link]

  • Waters Corporation. (2023). Peptide Mapping for Biotherapeutics. Retrieved from [Link]

  • Crabb, J. W., West, K. A., Dodson, W. S., & Hulmes, J. D. (2004). Modified amino acids in Edman sequencing. Methods in Molecular Biology, 211, 195-214. [Link]

  • Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

  • Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. eLS. [Link]

  • Li, H., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Journal of Visualized Experiments, (157). [Link]

  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699. [Link]

  • Liu, C. C., Mack, A. V., Tsao, M. L., Mills, J. H., & Schultz, P. G. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods, 4(3), 239–244. [Link]

  • Liu, C. C., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods, 4(3), 239-244. [Link]

  • ACS Publications. (2021). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Chemical Society. [Link]

  • Datta, S. (2026, January 5). Unusual genetic code in Antarctic microbes yields rare amino acid. The Hindu. [Link]

  • ACS Publications. (2011). Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • MS-Insight. (2025, July 5). Science Behind Electrospray Ionization in Peptide Analysis. Retrieved from [Link]

  • National Institutes of Health. (2021). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]

  • National Institutes of Health. (2023). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Retrieved from [Link]

  • ACS Publications. (2003). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Chemical Reviews. [Link]

  • PubMed. (2013). Combination of Edman degradation of peptides with liquid chromatography/mass spectrometry workflow for peptide identification in bottom-up proteomics. Retrieved from [Link]

  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • ResearchGate. (2020). How to analyze synthetic peptide by LC and LCMS? Retrieved from [Link]

  • National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Retrieved from [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • IRIS Biotech. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • National Institutes of Health. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Val-OH. Retrieved from [Link]

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A Senior Application Scientist's Guide to Tandem MS (MS/MS) Sequencing of Peptides with N-methylated Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of N-Methylation Analysis

Protein methylation is a critical post-translational modification (PTM) primarily occurring on the nitrogen atoms of lysine and arginine side chains.[1] This subtle addition of a methyl group, or groups, belies its profound impact on cellular processes, including gene transcription, DNA damage repair, protein translocation, and signal transduction.[1] N-methylation is a dynamic and reversible process orchestrated by a host of methyltransferases and demethylases, making it a key player in the intricate regulatory networks of the cell.[2] Consequently, the accurate identification and quantification of N-methylated peptides are of paramount importance in basic research and drug discovery, particularly in fields like epigenetics and oncology.[3]

However, the analysis of N-methylated peptides by tandem mass spectrometry (MS/MS) presents unique challenges. The addition of a methyl group (14.01565 Da) results in a small mass shift that can be isobaric with other modifications. Furthermore, the different methylation states (mono-, di-, and tri-methylation on lysine; mono-, symmetric, and asymmetric di-methylation on arginine) can be isobaric, demanding sophisticated analytical strategies to distinguish them.[3][4] The choice of fragmentation technique in MS/MS is therefore a critical determinant of success in unambiguously identifying the methylation site and its state.

This guide provides an in-depth comparison of the most common fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the sequencing of N-methylated peptides. We will delve into the underlying fragmentation chemistries, present comparative data, and provide a recommended experimental workflow for researchers aiming to confidently characterize this important PTM.

Comparative Analysis of Fragmentation Techniques for N-Methylated Peptide Sequencing

The ideal fragmentation technique for N-methylated peptides should provide extensive peptide backbone cleavage for high sequence coverage while also generating diagnostic ions or neutral losses that can pinpoint the methylation site and differentiate between its various states.

Collision-Induced Dissociation (CID)

CID is a resonant excitation technique that involves the collision of peptide precursor ions with an inert gas, leading to the cleavage of amide bonds and the generation of b- and y-type fragment ions.[5] While widely accessible and effective for general peptide sequencing, CID has notable limitations when it comes to N-methylated peptides.

For N-methylated lysine residues, CID generally provides sufficient fragmentation for sequence analysis, as the modification is relatively stable.[5] However, for N-methylated arginine residues, CID spectra are often dominated by neutral losses from the guanidino group, which can suppress the backbone fragment ions necessary for sequence confirmation and site localization.[6]

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID method that occurs in a dedicated collision cell, resulting in higher fragmentation energy and a broader range of product ions.[5] HCD is particularly advantageous for the analysis of N-methylated peptides, especially for distinguishing between the isobaric symmetric (sDMA) and asymmetric (aDMA) dimethylarginine.

At optimized normalized collision energies (NCE), HCD can induce characteristic neutral losses that serve as diagnostic markers. Specifically, peptides containing aDMA exhibit a neutral loss of dimethylamine (45.0575 Da), while those with sDMA show a neutral loss of monomethylamine (31.0422 Da).[3][4] Increasing the NCE has been shown to enhance the generation of these diagnostic neutral loss ions, thereby improving the confidence in distinguishing between these two important modifications.[1][3] For N-trimethyllysine, HCD can induce a characteristic neutral loss of trimethylamine (59.0735 Da).[7]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide precursor, leading to the cleavage of the N-Cα backbone bond and the formation of c- and z-type fragment ions.[5] A key advantage of ETD is its ability to preserve labile PTMs that are often lost during CID or HCD.

For N-methylated peptides, ETD offers excellent sequence coverage, particularly for longer peptides with higher charge states, which are often produced due to missed cleavages at methylated lysine and arginine residues.[6][8] While ETD does not typically produce the prominent neutral losses seen in HCD for dimethylarginine, it excels at providing unambiguous site localization due to the extensive backbone fragmentation it generates.[3] For lysine methylation, ETD is highly effective as it does not induce significant side-chain fragmentation, allowing for confident assignment of the modification site.[3] The combination of ETD with CID or HCD in a single analysis can provide complementary fragmentation data, leading to more comprehensive characterization of N-methylated peptides.[6]

Quantitative Comparison of Fragmentation Methods
Fragmentation Method Principle Primary Fragment Ions Advantages for N-Methylated Peptides Disadvantages for N-Methylated Peptides
CID Collisional activationb, yWidely available, good for stable modifications like lysine methylation.[5]Prone to neutral losses in arginine methylation, potentially obscuring backbone fragmentation.[6]
HCD Higher-energy collisional activationb, yGenerates diagnostic neutral losses for ADMA/SDMA and trimethyllysine.[3][7] Optimization of NCE is critical.[1]Can still lead to some loss of labile modifications.
ETD Electron transferc, zPreserves labile PTMs, excellent sequence coverage for highly charged peptides, and unambiguous site localization.[3][8]Less effective for doubly charged peptides, slower scan speed than CID/HCD.[9]

Recommended Experimental Workflow for N-Methylated Peptide Analysis

A robust workflow is crucial for the successful identification and characterization of N-methylated peptides, which are often of low stoichiometry. This workflow integrates efficient enrichment with optimized mass spectrometry analysis.

N-Methylated Peptide Analysis Workflow cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 MS Analysis cluster_3 Data Analysis & Validation Cell Lysis Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Trypsin Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup Desalting Immunoaffinity Purification Immunoaffinity Purification Peptide Cleanup->Immunoaffinity Purification Anti-methyl-K/R Abs LC-MS/MS Analysis LC-MS/MS Analysis Immunoaffinity Purification->LC-MS/MS Analysis Data-Dependent Acquisition Data-Dependent Acquisition LC-MS/MS Analysis->Data-Dependent Acquisition HCD/ETD Database Search Database Search Data-Dependent Acquisition->Database Search Mascot/SEQUEST PTM Site Localization PTM Site Localization Database Search->PTM Site Localization Diagnostic Ions/ Neutral Losses Quantitative Analysis Quantitative Analysis PTM Site Localization->Quantitative Analysis

N-Methylated Peptide Analysis Workflow
Step-by-Step Experimental Protocol

1. Protein Extraction and Digestion:

  • Lyse cells or tissues using a suitable buffer containing protease and phosphatase inhibitors.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

  • Digest proteins into peptides using a protease such as trypsin. Note that trypsin cleavage may be inhibited at methylated lysine and arginine residues, resulting in missed cleavages.[2]

2. Enrichment of N-Methylated Peptides:

  • Due to the low abundance of many N-methylated peptides, an enrichment step is often necessary.[10]

  • Immunoaffinity Purification (IAP): This is a highly specific method that utilizes antibodies targeting different forms of methylated lysine (K-me1, K-me2, K-me3) and arginine (R-me1, ADMA, SDMA).[1][11]

    • Incubate the peptide mixture with antibody-conjugated beads.

    • Wash the beads to remove non-specifically bound peptides.

    • Elute the enriched methylated peptides for MS analysis.

  • Chromatography-Based Enrichment: Techniques like strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC) can also be used to enrich for the generally more hydrophilic methylated peptides.[4]

3. LC-MS/MS Analysis:

  • Separate the enriched peptides using reversed-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer.

  • Employ a data-dependent acquisition (DDA) method that triggers MS/MS fragmentation on the most abundant precursor ions.

  • For optimal results, use a decision-tree approach where the fragmentation method is chosen based on the precursor ion's charge state and m/z. For example, HCD can be used for doubly and triply charged precursors, while ETD can be triggered for precursors with a charge state of +3 or higher.[12]

  • When using HCD, it is recommended to apply a stepped normalized collision energy to maximize the generation of both backbone fragments and diagnostic neutral loss ions.

4. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database using a search engine like Mascot or SEQUEST.

  • Specify the potential modifications, including the different states of lysine and arginine methylation, as variable modifications.

  • Manually validate the identification of N-methylated peptides by inspecting the MS/MS spectra for characteristic fragment ions and neutral losses, as well as sufficient sequence coverage to confidently assign the modification site.

Visualizing Fragmentation Patterns of N-Methylated Peptides

The following diagrams illustrate the characteristic fragmentation patterns of peptides containing asymmetrically dimethylated arginine (aDMA) and trimethylated lysine (Kme3) under HCD.

aDMA_Fragmentation cluster_peptide cluster_sidechain cluster_fragments p1 H- p2 N-terminus p3 ...- p4 NH-CH-CO p3->p4 p5 -...- p4->p5 sc1 (CH₂)₃ p4->sc1 p6 C-terminus p7 -OH sc2 NH sc1->sc2 sc3 C(=NH) sc2->sc3 sc4 N(CH₃)₂ sc3->sc4 nl_ion Neutral Loss of HN(CH₃)₂ sc4->nl_ion y_ion y-ion series b_ion b-ion series

HCD of an aDMA-containing peptide

Kme3_Fragmentation cluster_peptide cluster_sidechain cluster_fragments p1 H- p2 N-terminus p3 ...- p4 NH-CH-CO p3->p4 p5 -...- p4->p5 sc1 (CH₂)₄ p4->sc1 p6 C-terminus p7 -OH sc2 N⁺(CH₃)₃ sc1->sc2 nl_ion Neutral Loss of N(CH₃)₃ sc2->nl_ion y_ion y-ion series b_ion b-ion series

HCD of a Kme3-containing peptide

Conclusion and Future Perspectives

The choice of fragmentation technique is a critical parameter in the successful MS/MS analysis of N-methylated peptides. While CID remains a workhorse for stable modifications, HCD and ETD offer significant advantages for the detailed characterization of the various forms of lysine and arginine methylation. HCD, with optimized collision energy, is particularly powerful for distinguishing between isobaric dimethylarginine species through the generation of diagnostic neutral losses. ETD provides superior sequence coverage and unambiguous site localization, especially for highly charged peptides resulting from missed cleavages.

For the most comprehensive analysis, a combination of enrichment strategies, such as immunoaffinity purification, and a data-dependent acquisition strategy employing both HCD and ETD is recommended. As mass spectrometry instrumentation continues to improve in speed, sensitivity, and flexibility, we can anticipate further advancements in our ability to unravel the complexities of the methylproteome and its role in health and disease.

References

  • Brame, C. J., Moran, M. F., & McBroom-Cerajewski, L. D. (2004). A mass spectrometry based method for distinguishing between symmetrically and asymmetrically dimethylated arginine residues. Rapid communications in mass spectrometry, 18(8), 877–881. [Link]

  • Carlson, S. M., et al. (2020). Improved Discrimination of Asymmetric and Symmetric Arginine Dimethylation by Optimization of the Normalized Collision Energy in Liquid Chromatography-Mass Spectrometry Proteomics. Journal of proteome research, 19(8), 3123–3129. [Link]

  • Carlson, S. M., et al. (2020). Improved discrimination of asymmetric and symmetric arginine dimethylation by optimization of the normalized collision energy in LC-MS proteomics. bioRxiv. [Link]

  • Garcia, B. A., et al. (2007). Immunoaffinity enrichment and mass spectrometry analysis of protein methylation. Molecular & cellular proteomics, 6(6), 1114–1123. [Link]

  • Swaney, D. L., et al. (2008). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of proteome research, 7(3), 1125–1135. [Link]

  • Hart-Smith, G., et al. (2016). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. Molecular & cellular proteomics, 15(10), 3210–3224. [Link]

  • Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(5), 2478–2487. [Link]

  • Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications, 1(e102). [Link]

  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. Retrieved from [Link]

  • Svinkina, T., et al. (2015). Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation. Molecular & cellular proteomics, 14(3), 762–773. [Link]

  • Takeda, S., et al. (2003). Epsilon-N,N,N-trimethyllysine-specific ions in matrix-assisted laser desorption/ionization-tandem mass spectrometry. Journal of mass spectrometry, 38(8), 898–905. [Link]

  • Diedrich, J. K., et al. (2013). Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1690–1699. [Link]

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A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis for Sterically Hindered Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those with sterically hindered sequences, presents a significant challenge in medicinal chemistry and drug development. The choice between the two predominant solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), can profoundly impact the success of synthesizing these "difficult" peptides. This guide provides an in-depth, objective comparison of these two methodologies, grounded in experimental evidence, to aid researchers in making informed decisions for their specific synthetic challenges.

The Challenge of Sterically Hindered Peptides

Sterically hindered peptides are sequences rich in bulky amino acids (e.g., Val, Ile, Thr) or containing α,α-disubstituted amino acids. These residues can physically obstruct the approach of the incoming activated amino acid, leading to slow or incomplete coupling reactions.[1] Furthermore, such sequences, particularly those with a high content of hydrophobic amino acids, are prone to on-resin aggregation.[2][3] This aggregation, driven by the formation of intermolecular hydrogen bonds, can cause the peptide chains to collapse into secondary structures like β-sheets, rendering the N-terminus inaccessible for subsequent reactions.[2][4]

The consequences of steric hindrance and aggregation are severe, leading to:

  • Low yields of the target peptide.[5]

  • Deletion sequences (n-1, n-2, etc.) where one or more amino acids are missing.[1]

  • Difficult purification due to a complex mixture of closely related impurities.[5]

The Boc Strategy: A Robust Approach for Difficult Sequences

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the classical approach to SPPS.[6] It utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based groups for side-chain protection.[7][8]

Core Chemistry:

  • Nα-Deprotection: The Boc group is removed using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][9]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIEA).[10]

  • Coupling: The next Boc-protected amino acid is activated and coupled.

  • Final Cleavage: The peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][11]

Experimental Workflow: Boc-SPPS Cycle

Resin Peptide-Resin Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash2 DCM/IPA Wash Neutralization->Wash2 Coupling Amino Acid Coupling (Activated Boc-AA) Wash3 DCM Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Resin Next Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash2 DMF Wash Coupling->Wash2 Wash1->Coupling Wash2->Resin Next Cycle

Caption: Fmoc Solid-Phase Peptide Synthesis Cycle.

Advantages of the Fmoc Strategy:

The Fmoc strategy offers several advantages, including milder reaction conditions and the avoidance of hazardous reagents like HF. [12]The orthogonality of the protecting groups simplifies the synthesis of complex peptides with modifications such as phosphorylation or glycosylation. [12]

Challenges with Sterically Hindered Peptides:

While advantageous in many respects, the Fmoc strategy can be problematic for sterically hindered and aggregation-prone sequences. The basic deprotection conditions do not disrupt peptide aggregation as effectively as the acidic conditions of the Boc strategy. [13]In fact, the bulky, hydrophobic Fmoc group itself can sometimes contribute to aggregation. [13]

Head-to-Head Comparison: Boc vs. Fmoc for Difficult Sequences

FeatureBoc StrategyFmoc StrategyRationale for Sterically Hindered Peptides
Nα-Deprotection 25-50% TFA in DCM [6][9]20% Piperidine in DMF [14][15]The acidic conditions of Boc deprotection are superior at disrupting on-resin aggregation. [13]
Side-Chain Protection Benzyl-based (HF-labile) [7][8]t-Butyl-based (TFA-labile) [8][16]The orthogonality of the Fmoc/tBu strategy is generally advantageous, but the robustness of benzyl protecting groups to repeated TFA treatment is a key feature of the Boc strategy. [8][12]
Final Cleavage Strong acid (HF, TFMSA) [8][11]TFA with scavengers [14][17]The mild final cleavage of the Fmoc strategy is a significant advantage in terms of safety and convenience.
Aggregation Management Inherently better due to acidic deprotection. [13]Requires specific strategies to mitigate aggregation. For sequences known to be prone to aggregation, the Boc strategy often provides a more straightforward path to success. [18]
Compatibility with Modifications Less compatible with acid-sensitive modifications.Highly compatible with a wide range of modifications. [12]The Fmoc strategy is the preferred choice for modified peptides.

Experimental Protocols for Overcoming Steric Hindrance and Aggregation

Regardless of the chosen strategy, several techniques can be employed to improve the synthesis of sterically hindered peptides.

Enhanced Coupling Protocols

For difficult couplings, more potent activating reagents and modified protocols are often necessary. [1]

  • High-Reactivity Coupling Reagents: Uronium/aminium salts like HBTU, HATU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are more effective than standard carbodiimide reagents (DCC, DIC). [1][19][20]* Double Coupling: Repeating the coupling step can help to drive the reaction to completion.

  • Elevated Temperatures: Performing the coupling at a higher temperature can increase the reaction rate. [21]Microwave-assisted SPPS, in particular, can significantly enhance coupling efficiency for sterically hindered residues. [3] Protocol 1: HATU-Mediated Double Coupling for a Sterically Hindered Residue (Fmoc-SPPS)

  • Following Fmoc deprotection and washing of the peptide-resin, swell the resin in DMF.

  • In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HATU in DMF.

  • Add 6 equivalents of DIEA to the solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the peptide-resin and agitate for 1-2 hours.

  • Perform a ninhydrin (Kaiser) test to check for the presence of free amines.

  • If the test is positive, drain the reaction vessel and repeat steps 2-5.

  • Once the ninhydrin test is negative, wash the resin thoroughly with DMF to prepare for the next cycle.

Strategies for Aggregation Management

Several methods can be employed to disrupt the formation of secondary structures on the resin.

  • Chaotropic Salts: The addition of salts like LiCl to the coupling media can disrupt hydrogen bonding. [21]* "Magic Mixture" Solvents: Using a solvent mixture of DCM, DMF, and NMP (1:1:1) can improve solvation of the growing peptide chain. [18]* Pseudoproline Dipeptides: Incorporating dipeptides containing a serine or threonine residue protected as an oxazolidine (a pseudoproline) can disrupt the peptide backbone's ability to form hydrogen bonds. [21]* Backbone Protection: Using amino acids with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen can prevent aggregation. [21] Protocol 2: Boc-SPPS with In Situ Neutralization/Coupling

This protocol is particularly effective for long or difficult sequences as it minimizes the time the free N-terminal amine is exposed, thereby reducing the opportunity for aggregation. [10][21]

  • Perform Boc deprotection with 50% TFA in DCM for 5 minutes, drain, and repeat for 20 minutes. [11]2. Wash the resin with DCM (3x) and IPA (2x) to remove residual TFA. [9]3. In a separate vessel, dissolve 3 equivalents of the Boc-protected amino acid and 3 equivalents of HBTU in DMF.

  • Add this solution to the peptide-resin, followed immediately by the addition of 6 equivalents of DIEA to initiate neutralization and coupling simultaneously.

  • Agitate the reaction mixture for 1-2 hours.

  • Monitor the reaction for completion using the ninhydrin test.

  • Wash the resin thoroughly with DMF and DCM to prepare for the next deprotection cycle.

Conclusion and Recommendations

The choice between the Boc and Fmoc strategies for synthesizing sterically hindered peptides is not always straightforward and depends on the specific characteristics of the target peptide and the available laboratory infrastructure.

  • The Boc strategy, with its inherent ability to disrupt aggregation through repeated acidic treatments, remains a powerful and often more successful approach for particularly "difficult" or hydrophobic sequences. [18]Its main disadvantage is the requirement for HF cleavage.

  • The Fmoc strategy, while generally milder and more versatile, often requires the implementation of additional measures to combat aggregation and incomplete coupling when dealing with sterically hindered residues. These can include the use of specialized reagents, modified protocols, and careful monitoring.

For researchers embarking on the synthesis of a novel, potentially difficult peptide, a small-scale pilot synthesis can be invaluable in identifying problematic steps and optimizing the synthetic strategy. By understanding the fundamental chemical principles of both the Boc and Fmoc methodologies and employing the appropriate experimental techniques, the successful synthesis of even the most challenging sterically hindered peptides is an achievable goal.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Al-Warhi, T., et al. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 27(15), 4949.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Hartrampf, N., et al. (2023).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bacsa, B., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(23), 8275.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3326.
  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(11), 14260-14279.
  • Vágner, J., et al. (2000). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Helvetica Chimica Acta, 83(8), 1911-1922.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • Backes, B. J., & Ellman, J. A. (1999). A backbone linker for BOC-based peptide synthesis and on-resin cyclization. The Journal of Organic Chemistry, 64(7), 2322-2330.
  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Coin, I., et al. (2007). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 159.
  • CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 599-609.
  • Harris, P. W., & Brimble, M. A. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 386-393.

Sources

A Comparative Guide to Fmoc-Protection in the Synthesis of Peptides Containing α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of α,α-disubstituted amino acids into peptide chains is a cornerstone of modern peptidomimetic design, imparting conformational rigidity and enhanced proteolytic stability. The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, while the dominant method for solid-phase peptide synthesis (SPPS), presents significant and often prohibitive disadvantages when applied to these sterically demanding residues. This guide provides a comprehensive comparison of the Fmoc strategy with viable alternatives, supported by experimental insights and detailed protocols. We will dissect the core challenges—steric hindrance, diminished coupling efficiency, and prevalent side reactions—and present evidence-based recommendations for researchers in peptide chemistry and drug development to navigate these synthetic hurdles.

Introduction: The Challenge of Steric Bulk

α,α-Disubstituted amino acids, such as α-aminoisobutyric acid (Aib), are invaluable tools for constraining peptide conformations into specific secondary structures like helices and turns. This structural pre-organization can lead to enhanced binding affinity and biological activity. However, the very feature that grants these residues their unique properties—the presence of two substituents on the α-carbon—creates a formidable challenge for peptide synthesis.

The standard Fmoc-SPPS workflow, which relies on the base-labile Fmoc group for Nα-protection, encounters significant difficulties when coupling these hindered amino acids.[1][2] The steric bulk of the Fmoc group, combined with the two α-substituents, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to a cascade of synthetic problems.[2]

Core Disadvantages of the Fmoc-Strategy for Hindered Residues

Severe Steric Hindrance and Reduced Coupling Efficiency

The primary drawback of using Fmoc-protected α,α-disubstituted amino acids is the dramatic reduction in peptide bond formation efficiency.[2] The two methyl groups on the α-carbon of Aib, for example, create a sterically crowded environment that makes it difficult for standard coupling reagents to facilitate the reaction.[2] Research has shown that even with powerful uronium or phosphonium salt reagents like HATU or PyBOP, coupling Fmoc-Aib-OH can be sluggish and incomplete.[1][3][4] This often necessitates extended reaction times, higher temperatures, or "double coupling" cycles, where the coupling step is repeated to drive the reaction to completion.[2] Even under these optimized conditions, yields can be unsatisfactory.[1][4]

A study involving the sterically demanding Cα,α-dibenzylglycine (Dbg) found that once this residue was at the peptide N-terminus, further chain extension became extremely difficult using standard phosphonium or uronium salt activators.[1][4] This highlights a critical failure point in the Fmoc-SPPS of highly congested sequences.

Increased Propensity for Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a notorious side reaction in SPPS, resulting in the cleavage of the N-terminal dipeptide from the resin.[5][6] This intramolecular cyclization is particularly prevalent when the second amino acid in the sequence is proline, but it is also significantly exacerbated by the presence of α,α-disubstituted residues.[5][7]

The mechanism is driven by the nucleophilic attack of the free N-terminal amine on the ester linkage anchoring the peptide to the resin.[5] The slow coupling kinetics associated with Fmoc-protected hindered amino acids provide a larger window of opportunity for this side reaction to occur after the Fmoc group is removed.[7][8] The base-catalyzed conditions of Fmoc deprotection (typically 20% piperidine in DMF) can further promote this unwanted cyclization.[5][7] This leads to truncated peptide impurities that are often difficult to separate from the target product.[6]

Diagram 1: The Steric Hindrance Challenge in Fmoc-SPPS

StericHindrance cluster_Reagent Coupling Reagent Resin Resin-NH-CHR'-CO- FmocAA Fmoc-NH-C(R₁)(R₂)-COOH FmocAA->Resin HATU HATU caption Steric clash between the bulky Fmoc group and α-substituents hinders peptide bond formation.

Caption: Steric clash in Fmoc-based coupling of hindered amino acids.

A Viable Alternative: The Boc/Bzl Protection Strategy

The tert-butyloxycarbonyl (Boc) protection strategy, combined with benzyl-based (Bzl) side-chain protection, offers a robust alternative for synthesizing peptides with hindered residues.[9] While considered an older methodology, its chemical principles are particularly well-suited to overcoming the challenges posed by α,α-disubstitution.

The key difference lies in the deprotection chemistry. The Boc group is acid-labile, removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile.[9][10] This fundamental distinction has significant downstream advantages.

FeatureFmoc/tBu StrategyBoc/Bzl StrategyAdvantage for Hindered Residues
Nα-Protecting Group Fmoc (Bulky, Base-Labile)Boc (Less Bulky, Acid-Labile)Boc: Smaller size reduces steric hindrance during coupling.
Deprotection Piperidine (Base)Trifluoroacetic Acid (TFA)Boc: In situ neutralization protocols can be used, minimizing the time the N-terminal amine is free and susceptible to DKP formation.
Side Reactions High risk of DKP formation.Lower risk of DKP formation.Boc: Acidic deprotection and rapid coupling cycles suppress base-catalyzed side reactions.
Coupling Efficiency Often requires potent, expensive reagents (HATU, HCTU) and double coupling.[2]Can achieve high efficiency with robust reagents and protocols.[11]Boc: Established protocols using reagents like HBTU or HATU with in situ neutralization show excellent performance.[11][12]
Final Cleavage TFA (Mild)HF or TFMSA (Harsh)Fmoc: Milder final cleavage is a general advantage, but less critical than successful chain assembly.

Diagram 2: Comparison of Fmoc vs. Boc SPPS Workflows

SPPS_Workflows cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple (Fmoc-AA, HATU, DIPEA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_Repeat Repeat Cycle Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotect Fmoc_Cleave Final Cleavage (TFA Cocktail) Fmoc_Repeat->Fmoc_Cleave Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash Boc_Deprotect->Boc_Wash1 Boc_Neutralize_Couple In Situ Neutralization & Coupling (Boc-AA, HBTU, DIPEA) Boc_Wash1->Boc_Neutralize_Couple Boc_Wash2 Wash Boc_Neutralize_Couple->Boc_Wash2 Boc_Repeat Repeat Cycle Boc_Wash2->Boc_Repeat Boc_Repeat->Boc_Deprotect Boc_Cleave Final Cleavage (HF or TFMSA) Boc_Repeat->Boc_Cleave

Caption: High-level comparison of the Fmoc and Boc SPPS cycles.

Experimental Protocols & Methodologies

To achieve successful incorporation of α,α-disubstituted amino acids, specific, optimized protocols are required. Below are comparative starting-point protocols for coupling Fmoc-Aib-OH and Boc-Aib-OH.

Protocol 1: Optimized Coupling of Fmoc-Aib-OH (Double Coupling)

This protocol utilizes a high-potency coupling reagent and a double-coupling strategy to overcome steric hindrance.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • First Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-Aib-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.[2]

    • Add the activated solution to the resin and agitate for 2-4 hours at room temperature.[2]

  • Washing: Wash the resin with DMF (5x).

  • Monitoring: Perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling and the need for a second coupling.[2]

  • Second Coupling (if necessary): Repeat step 4.

  • Final Washing: Wash the resin with DMF (5x) and DCM (3x) and proceed to the next cycle.

Protocol 2: Efficient Coupling of Boc-Aib-OH (In Situ Neutralization)

This protocol leverages the speed of in situ neutralization to maximize coupling efficiency and minimize side reactions.

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (2 x 2 minutes).

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Coupling:

    • Suspend the resin in a minimal amount of DMF.

    • Add a pre-prepared solution of Boc-Aib-OH (3 eq.) and HBTU (2.9 eq.) in DMF.

    • Immediately add DIPEA (6 eq.) to initiate in situ neutralization and coupling.

    • Agitate for 30-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (5x).

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.

Conclusion and Recommendations

While the Fmoc/tBu strategy is the workhorse for synthesizing standard peptides, its disadvantages become pronounced when incorporating sterically hindered α,α-disubstituted amino acids. The combination of severe steric hindrance, leading to poor coupling efficiency, and an increased risk of DKP formation can compromise synthesis yield and purity.

For researchers working with these challenging residues, the Boc/Bzl strategy is strongly recommended . Its use of a smaller Nα-protecting group and acid-labile deprotection chemistry, which enables rapid in situ neutralization and coupling protocols, directly mitigates the primary failure modes of the Fmoc approach. While the final cleavage with HF requires specialized equipment, the improved reliability and success rate during the critical chain assembly phase make it the superior choice for constructing conformationally constrained peptides. For sequences where Fmoc chemistry is unavoidable, the use of highly potent coupling reagents, extended reaction times, and diligent reaction monitoring are essential.

References

A Researcher's Guide to Orthogonal Protection Strategies for Complex Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of complex peptides, particularly those incorporating unnatural amino acids, is a cornerstone of modern drug discovery and chemical biology. The intricate architecture of these molecules, which may feature cyclic structures, branching, or post-translational modifications, demands a sophisticated and robust synthetic approach. Central to this endeavor is the concept of orthogonal protection, a strategy that allows for the selective removal of specific protecting groups under distinct chemical conditions, leaving others intact. This guide provides an in-depth, objective comparison of common and advanced orthogonal protection strategies, supported by experimental insights, to empower researchers in the design and execution of successful complex peptide syntheses.

The Imperative of Orthogonality in Complex Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin support, allowing for the efficient removal of excess reagents and byproducts after each coupling and deprotection step.[1] To prevent unwanted side reactions and ensure the correct amino acid sequence, the reactive functional groups of the amino acids must be temporarily masked with protecting groups.[2]

An orthogonal protection scheme employs multiple classes of protecting groups within a single synthetic sequence.[3] Each class is susceptible to cleavage by a specific reagent or condition that does not affect the others.[4] This principle is paramount for complex peptides for several reasons:

  • Site-Specific Modifications: It enables the selective deprotection of a specific amino acid side chain for modifications such as glycosylation, phosphorylation, or the attachment of fluorescent labels, all while the peptide remains on the solid support.

  • Branched and Cyclic Peptides: The construction of branched or cyclic peptides requires the selective deprotection of specific side chains to form lactam bridges or attach additional peptide chains.[5]

  • Incorporation of Unnatural Amino Acids: Unnatural amino acids often possess unique functional groups that necessitate specialized and orthogonal protection to prevent interference with standard SPPS chemistry.

A typical orthogonal strategy involves three main categories of protecting groups:

  • Temporary α-Amino Protecting Group: Removed at each cycle to allow for the addition of the next amino acid.

  • "Permanent" Side-Chain Protecting Groups: Remain intact throughout the synthesis and are removed during the final cleavage of the peptide from the resin.

  • Auxiliary Orthogonal Protecting Groups: Used for specific side chains that require selective deprotection during the synthesis for further modification.[3]

Core Orthogonal Protection Strategies: A Comparative Analysis

The two most widely adopted strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches. The choice between them depends on the specific characteristics of the target peptide, including its sequence and the presence of sensitive functionalities.

The "Quasi-Orthogonal" Boc/Bzl Strategy

The tert-Butoxycarbonyl (Boc)/Benzyl (Bzl) strategy, pioneered by Merrifield, is a foundational technique in SPPS.[6] It is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the permanent benzyl-based side-chain protecting groups are removed by acidic conditions, albeit of differing strengths.[7]

  • Nα-Protection: The Boc group is removed at each step using a moderate acid, typically trifluoroacetic acid (TFA).[8]

  • Side-Chain Protection: Benzyl-based groups are used to protect various side chains and are cleaved during the final step with a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

FeatureBoc/Bzl Strategy
Nα-Deprotection Moderate Acid (e.g., TFA)
Side-Chain Deprotection Strong Acid (e.g., HF, TFMSA)
Advantages - Can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation.[9]
Disadvantages - Requires the use of hazardous strong acids for final cleavage.[1] - The repeated use of acid for Boc removal can lead to the gradual loss of acid-labile side-chain protecting groups.[10]
The Fully Orthogonal Fmoc/tBu Strategy

The 9-Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy is the most popular approach for SPPS today.[1] It offers a milder and truly orthogonal protection scheme.[8]

  • Nα-Protection: The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1]

  • Side-Chain Protection: Acid-labile tert-butyl-based protecting groups are used for the side chains and are removed during the final cleavage with TFA.[11]

FeatureFmoc/tBu Strategy
Nα-Deprotection Mild Base (e.g., 20% Piperidine in DMF)
Side-Chain Deprotection Moderate Acid (e.g., TFA)
Advantages - Milder deprotection conditions are suitable for acid-sensitive peptides.[12] - True orthogonality allows for on-resin modifications.[8] - Avoids the use of highly hazardous strong acids.[13]
Disadvantages - The hydrophobicity of the Fmoc group can sometimes lead to aggregation of the growing peptide chain.[13]

Expanding the Orthogonal Toolkit: The Third Dimension of Protection

For the synthesis of highly complex peptides with multiple, distinct modifications, a third dimension of orthogonality is often required. This is where protecting groups that are cleaved under unique conditions, orthogonal to both acid and base, become invaluable.

The Alloc/Allyl Strategy: A Palladium-Catalyzed Approach

The allyloxycarbonyl (Alloc) and allyl ester protecting groups provide a versatile third dimension of orthogonality.[14] They are stable to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal.[5]

  • Deprotection: The Alloc/allyl groups are selectively cleaved under neutral or mildly basic conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[15][16]

This strategy is particularly useful for:

  • On-resin cyclization of peptides.

  • Synthesis of branched peptides.[5]

  • Site-specific labeling of peptides.

Specialized Protecting Groups for Unnatural Amino Acids and Complex Architectures

The incorporation of unnatural amino acids and the construction of intricate peptide architectures often necessitate the use of specialized protecting groups with unique cleavage conditions.

Protecting GroupCleavage ConditionOrthogonal ToCommon Application
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) 2% Hydrazine in DMFFmoc/tBu, Boc/Bzl, Alloc/AllylProtection of lysine side chains for subsequent modification.[17]
Mtt (4-Methyltrityl) 1% TFA in DCMFmoc/tBu, Alloc/AllylProtection of lysine, ornithine, and histidine side chains.[18][19]
Acm (Acetamidomethyl) Iodine, Silver saltsFmoc/tBu, Boc/BzlProtection of cysteine for regioselective disulfide bond formation.[20]
Photolabile Linkers/Protecting Groups UV lightMost chemical conditionsAllows for mild, spatially controlled cleavage.[6]

Case Study: Synthesis of Conotoxins with Multiple Disulfide Bonds

Conotoxins are small, neurotoxic peptides rich in disulfide bonds, making their synthesis a significant challenge.[12] A successful strategy for the synthesis of conotoxins with three disulfide bonds employed an orthogonal protection scheme using Mob (4-methoxybenzyl), Trt (trityl), and Acm (acetamidomethyl) protecting groups for cysteine residues. This approach allowed for the sequential and regioselective formation of the disulfide bonds, resulting in yields of 20-30%.[12][20] This highlights the power of a multi-layered orthogonal strategy for producing complex, biologically active peptides.[12]

Experimental Protocols

Standard Fmoc-SPPS Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Prepare a solution of 20% piperidine in DMF (v/v).

  • Drain the DMF from the resin.

  • Add the 20% piperidine solution to the resin and shake for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 4 and 5.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc adduct.

  • The resin is now ready for the next amino acid coupling step.

Palladium-Catalyzed Alloc Deprotection

This protocol describes the removal of an Alloc protecting group from a side chain, such as that of lysine, on a solid support.

Materials:

  • Alloc-protected peptide-resin

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Phenylsilane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM or CHCl₃ for 30 minutes.

  • Prepare the deprotection cocktail by dissolving Pd(PPh₃)₄ (0.2 equivalents relative to the resin substitution) and phenylsilane (20 equivalents) in DCM or CHCl₃ under an inert atmosphere.

  • Drain the swelling solvent from the resin.

  • Add the deprotection cocktail to the resin.

  • Shake the mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM or CHCl₃ (3-5 times).

  • Wash the resin with a chelating agent solution (e.g., 0.5% diisopropylethylamine, 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium.

  • Wash the resin with DMF and then DCM.

  • Dry the deprotected resin under vacuum.

Visualizing Orthogonal Strategies

Orthogonal_Protection_Strategies cluster_Fmoc_tBu Fmoc/tBu Strategy cluster_Boc_Bzl Boc/Bzl Strategy cluster_Third_Dimension Third Dimension Fmoc_N_alpha Fmoc-Nα tBu_Side_Chain tBu-Side Chain Deprotection Deprotection Conditions Fmoc_N_alpha->Deprotection Base (Piperidine) tBu_Side_Chain->Deprotection Acid (TFA) Boc_N_alpha Boc-Nα Bzl_Side_Chain Bzl-Side Chain Boc_N_alpha->Deprotection Acid (TFA) Bzl_Side_Chain->Deprotection Strong Acid (HF) Alloc_Side_Chain Alloc-Side Chain ivDde_Side_Chain ivDde-Side Chain Alloc_Side_Chain->Deprotection Pd(0) / Scavenger ivDde_Side_Chain->Deprotection Hydrazine

Caption: Orthogonal deprotection pathways for common protecting groups.

Conclusion

The successful synthesis of complex peptides containing unnatural amino acids is critically dependent on the thoughtful selection and implementation of an orthogonal protection strategy. While the Fmoc/tBu approach remains the workhorse of modern SPPS due to its mild conditions and true orthogonality, the Boc/Bzl strategy can still offer advantages for certain challenging sequences. The integration of a third dimension of orthogonality, through protecting groups like Alloc/allyl, and the use of specialized protecting groups for unique functionalities, provide the synthetic chemist with the necessary tools to construct increasingly complex and biologically relevant peptide molecules. A thorough understanding of the principles and practical considerations of these strategies is essential for advancing research in peptide-based therapeutics and chemical biology.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory reagents is a cornerstone of safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, a common building block in peptide synthesis and drug development. By understanding the chemical nature of this compound and adhering to established safety procedures, researchers can minimize risks to themselves, their colleagues, and the environment.

Hazard Assessment and Chemical Profile

Based on aggregated GHS information from suppliers and data for analogous compounds, this compound should be handled as a substance that:

  • Causes skin irritation (H315) [1][2][3]

  • Causes serious eye irritation (H319) [1][2][3]

  • May cause respiratory irritation (H335) [1][3]

The tert-butoxycarbonyl (Boc) protecting group is known to be stable under basic and neutral conditions but is readily cleaved by acids.[4] Thermal decomposition can occur at elevated temperatures (typically above 150°C), yielding isobutylene and carbon dioxide.[5][6] This reactivity profile is crucial when considering disposal methods and potential incompatibilities.

Table 1: Hazard Profile and Physicochemical Properties

PropertyValue/ClassificationSource(s)
GHS Hazard Statements H315, H319, H335[1][2][3]
Signal Word Warning[7]
Appearance White to off-white solidGeneral knowledge
Molecular Formula C₁₁H₂₁NO₄[8][9]
Molecular Weight 231.29 g/mol [1][2]
Chemical Stability Stable under normal conditions. Sensitive to strong acids.[3][4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[3]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), nitrogen oxides (NOx) upon combustion. Isobutylene and carbon dioxide upon thermal decomposition.[3][5][6]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound for any purpose, including disposal, it is imperative to wear the appropriate personal protective equipment.

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye irritation from dust or splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat is required to protect against accidental spills.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling airborne particles.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills (if the compound is dissolved in a solvent), absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collect Waste: Place all contaminated materials (spilled substance, absorbent materials, and any contaminated cleaning supplies) into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by a rinse with a solvent appropriate for the surface) to remove any remaining residue.

  • Dispose of all materials as hazardous waste.

Proper Disposal Procedures

The cardinal rule for the disposal of this compound is to never discard it down the drain or in the regular trash . This compound must be disposed of as chemical hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.

Disposal Workflow:

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Unused or Waste Material assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe waste_collection Collect in a Designated Hazardous Waste Container ppe->waste_collection label_container Label Container Clearly: 'Hazardous Waste' Chemical Name & Formula Date waste_collection->label_container segregate Segregate from Incompatible Materials (Strong Acids/Bases, Oxidizers) label_container->segregate storage Store in a Secure, Well-Ventilated Area segregate->storage ehs_pickup Arrange for Pickup by EH&S or Licensed Waste Contractor storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol:

  • Waste Identification: All unused, expired, or contaminated this compound, including any solutions or mixtures containing it, must be classified as hazardous chemical waste.

  • Container Selection: Use a dedicated, chemically compatible, and leak-proof container for waste collection. The container should be in good condition and have a secure lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The molecular formula: C₁₁H₂₁NO₄

    • The date of accumulation

    • Any other information required by your institution's EH&S department.

  • Segregation: Store the waste container in a designated satellite accumulation area. It is crucial to segregate this waste from incompatible materials, particularly strong acids, which could cause the premature cleavage of the Boc group, and strong oxidizing agents.[3]

  • Storage: The storage area should be secure, well-ventilated, and away from heat sources or direct sunlight.

  • Disposal Request: Once the container is full or is no longer needed, follow your institution's procedures to request a pickup from the EH&S department or a licensed hazardous waste disposal company.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's hazard profile, adhering to strict PPE and handling protocols, and following the prescribed disposal workflow, researchers can ensure a safe working environment and maintain full regulatory compliance. Always consult your institution's specific safety guidelines and EH&S department for any additional requirements.

References

  • PubChem. . National Center for Biotechnology Information.

  • ACS Green Chemistry Institute. . American Chemical Society.

  • PubChemLite. . DeepChem.

  • PubChem. . National Center for Biotechnology Information.

  • Royal Society of Chemistry. .

  • PubChem. . National Center for Biotechnology Information.

  • MedChemExpress. .

  • MilliporeSigma. .

  • ACS Publications. .

  • Indagoo Research Chemicals. .

  • PubChem. . National Center for Biotechnology Information.

  • Suzhou Highfine Biotech. .

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, a common Boc-protected amino acid used in peptide synthesis and pharmaceutical development. The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. Our approach moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and confidence in your laboratory.

Hazard Assessment: Understanding the Risks

This compound, while a valuable synthetic building block, presents specific hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE). The primary risks are associated with its irritant properties and its physical form as a solid powder.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Hazard ClassGHS CodeHazard StatementSource
Skin Corrosion/IrritationH315Causes skin irritation[2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][3]

The causality is clear: as a carboxylic acid derivative and a fine powder, the compound can readily come into contact with skin and eyes, causing irritation.[2][3][4] Furthermore, airborne dust can be inhaled, leading to irritation of the respiratory tract.[1][3] Therefore, all handling procedures must be designed to mitigate these exposure routes.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is critical for selecting appropriate PPE. The following recommendations constitute the minimum standard for handling this compound. Operations with a higher potential for dust generation or splashing may require enhanced protection.

Eye and Face Protection
  • What: At a minimum, wear chemical safety goggles that meet ANSI Z87.1 standards.[1]

  • Why: Safety goggles provide a seal around the eyes, offering robust protection against airborne dust and accidental splashes, which is critical given the compound's classification as a serious eye irritant.[2][3]

  • Best Practice: For large-scale transfers (>10g) or any procedure with a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[1][5]

Hand Protection
  • What: Chemical-resistant gloves, such as disposable nitrile gloves, are required.[1][6]

  • Why: Nitrile gloves offer sufficient protection against incidental contact with this class of compound and prevent skin irritation as mandated by its H315 classification.[2][3]

  • Best Practice: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately using the proper doffing technique, wash your hands thoroughly, and put on a new pair. Never wear contaminated gloves outside of the immediate work area.[1]

Skin and Body Protection
  • What: A standard laboratory coat, fully buttoned, and fully enclosed footwear are mandatory.[1][6]

  • Why: The lab coat protects street clothes and underlying skin from contamination with the powder. Enclosed shoes made of a non-porous material protect against spills.

  • Best Practice: Do not wear lab coats outside of the laboratory to prevent the spread of chemical contaminants.

Respiratory Protection
  • What: A NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with P100 particulate filters) may be necessary.

  • Why: This compound can cause respiratory irritation if inhaled.[2][3] While engineering controls are the first line of defense, respiratory protection is a crucial secondary measure.

  • Best Practice: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[1] If engineering controls are insufficient or if you are cleaning up a significant spill, a respirator is required.[6][7]

Operational and Disposal Plans

Proper procedure is as vital as proper equipment. Adherence to a strict operational protocol minimizes exposure and ensures safety.

Step-by-Step Handling Protocol (Weighing and Transfer)
  • Preparation: Ensure the chemical fume hood is functioning correctly. Designate a specific, clean area within the hood for handling the compound.

  • Donning PPE: Put on all required PPE (lab coat, safety goggles, nitrile gloves) before handling the chemical container.

  • Transfer: Open the container within the fume hood. Use a spatula to carefully transfer the solid to a weigh boat or reaction vessel. Avoid any actions that could generate dust, such as dropping the powder from a height or scraping vigorously.[1]

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: Securely close the primary container.

  • Decontamination: Clean any contaminated surfaces, including the spatula and the work surface inside the fume hood, with an appropriate solvent and wipe. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat, and finally, the eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[6]

PPE_Workflow start Task Assessment Handling (S)-2-((Boc)amino)-2,3-dimethylbutanoic acid eng_controls Primary Control: Work in a Certified Chemical Fume Hood start->eng_controls base_ppe Baseline PPE: Safety Goggles (ANSI Z87.1) Nitrile Gloves Lab Coat eng_controls->base_ppe risk_assessment Assess Dust/Splash Potential base_ppe->risk_assessment low_risk Proceed with Baseline PPE risk_assessment->low_risk Minimal high_risk Enhance PPE risk_assessment->high_risk Significant disposal Segregate all contaminated PPE and materials as Hazardous Waste low_risk->disposal face_shield Add Face Shield high_risk->face_shield respirator Add N95/P100 Respirator high_risk->respirator face_shield->disposal respirator->disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.